molecular formula C11H14FNO3S B1154992 Sodium Starch Glycolate CAS No. 9063-38-1

Sodium Starch Glycolate

Cat. No.: B1154992
CAS No.: 9063-38-1
M. Wt: 259.30 g/mol
InChI Key: COTYJDILSJMZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Starch Glycolate (SSG) is the sodium salt of a carboxymethyl ether of starch, scientifically designed for use as a superdisintegrant in pharmaceutical research and formulation development . Its primary mechanism of action involves rapid water uptake and pronounced swelling upon contact with aqueous media, which generates disruptive force within the tablet matrix to facilitate rapid disintegration . This action increases the surface area of the formulation, thereby enhancing the dissolution rate and potential bioavailability of active pharmaceutical ingredients (APIs) . The efficacy of SSG is governed by its degree of carboxymethyl substitution and the extent of phosphate ester cross-linking, which together optimize its hydrophilicity and swelling capacity while maintaining structural integrity . It is typically incorporated into solid dosage forms at concentrations ranging from 2% to 8% w/w . SSG is available in different grades, with low-viscosity variants offering higher cross-linking for better performance in wet granulation processes . Research highlights the successful derivation of high-performance SSG from sustainable sources like sago starch, offering a viable and economical alternative to traditional starches such as potato and corn . This product is intended for research and development purposes in laboratory settings. It is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

9063-38-1

Molecular Formula

C11H14FNO3S

Molecular Weight

259.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-propylsulfonylacetamide

InChI

InChI=1S/C11H14FNO3S/c1-2-7-17(15,16)8-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

COTYJDILSJMZTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O

Synonyms

Carboxymethyl Starch Sodium Salt;  Covagel;  Crayon B 300P;  Deprogel;  Emsize CMS 100;  Emsize CMS 60;  Estarl A 100;  Explosol;  Explotab;  Explotab CL-V;  Expotab PCF;  F 500 Papeal No. 50;  Glycol YS;  Glycolys LV;  Glycolys Std;  KMK-BUR 1;  KMK-OK;  Kiprogum F

Origin of Product

United States

Foundational & Exploratory

sodium starch glycolate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium starch glycolate (B3277807) (SSG) is a widely utilized superdisintegrant in the pharmaceutical industry, prized for its ability to promote the rapid disintegration of solid dosage forms, thereby enhancing drug dissolution and bioavailability.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and functional characteristics of sodium starch glycolate. Detailed experimental protocols for its comprehensive evaluation are provided, alongside a discussion of its synthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and formulation professionals engaged in drug development.

Chemical Structure and Synthesis

This compound is the sodium salt of a carboxymethyl ether of starch.[3][4] The base polymer, starch, is a polysaccharide composed of repeating glucose units.[5] The two primary polymeric components of starch are amylose, a linear chain of α-1,4-linked glucose, and amylopectin, a highly branched polymer with both α-1,4 and α-1,6 glycosidic linkages.[5] The structure of SSG is chemically modified from its native starch source through two key processes: carboxymethylation and cross-linking.[2][6]

Carboxymethylation involves the reaction of starch with sodium chloroacetate (B1199739) in an alkaline medium, which introduces sodium carboxymethyl groups (-CH₂COONa) at the hydroxyl positions of the glucose units.[7] This substitution increases the hydrophilicity of the polymer.[6]

Cross-linking is achieved by treating the starch with reagents such as sodium trimetaphosphate or phosphorus oxychloride, or through physical dehydration.[2][8] This process creates covalent bonds between the starch chains, rendering the polymer insoluble in water and reducing the formation of a viscous gel upon hydration.[6] The degree of substitution and the extent of cross-linking are critical parameters that determine the functional performance of this compound as a superdisintegrant.[7]

The degree of substitution for this compound typically ranges from 0.23 to 0.32, meaning that approximately one in every four anhydroglucose (B10753087) units is carboxymethylated.[7]

Below is a diagram illustrating the synthesis pathway of this compound.

G cluster_reactants Reactants Starch Native Starch (Amylose and Amylopectin) Step1 Cross-linking Starch->Step1 Crosslinking Cross-linking Agent (e.g., Sodium Trimetaphosphate) Crosslinking->Step1 Carboxymethylation Carboxymethylating Agent (Sodium Chloroacetate) Step2 Carboxymethylation (Williamson Ether Synthesis) Carboxymethylation->Step2 Alkaline Alkaline Medium (e.g., NaOH) Alkaline->Step1 Alkaline->Step2 SSG This compound Step1->Step2 Neutralization Neutralization, Washing, and Drying Step2->Neutralization Neutralization->SSG

Synthesis of this compound

Physicochemical Properties

This compound is a white to off-white, odorless, and free-flowing powder.[4] It is practically insoluble in most organic solvents and gives a translucent suspension in water. The key physicochemical properties are summarized in the tables below.

General Properties
PropertyValueReferences
Synonyms Carboxymethyl starch sodium salt, Explotab, Primojel
Appearance White to off-white, free-flowing powder[4]
Molecular Weight 5 x 10⁵ - 1 x 10⁶ g/mol
Solubility Practically insoluble in water; forms a translucent suspension. Sparingly soluble in ethanol (B145695) (95%).[9]
Melting Point Chars at approximately 200°C[9]
Pharmacopeial Specifications

Different grades of this compound (Type A, Type B, and Type C) are defined in the pharmacopeias based on their pH and sodium content.[7]

TestType AType BType CReferences
Definition Sodium salt of a cross-linked, partly O-carboxymethylated potato starchSodium salt of a cross-linked, partly O-carboxymethylated potato starchSodium salt of a cross-linked by physical dehydration, partly O-carboxymethylated starch[7]
pH 5.5 - 7.53.0 - 5.05.5 - 7.5[7]
Sodium (Na) Content 2.8% - 4.2%2.0% - 3.4%2.8% - 5.0%[7]
Loss on Drying ≤ 10.0%≤ 10.0%≤ 7.0%[7]
Sodium Chloride ≤ 7.0%≤ 7.0%≤ 1.0%[7]
Sodium Glycolate ≤ 2.0%≤ 2.0%≤ 2.0%[7]
Particle Size 30 - 100 µm30 - 100 µm30 - 100 µm[7]

Mechanism of Action

The primary mechanism by which this compound facilitates tablet disintegration is through rapid and extensive swelling in the presence of water.[9] Upon contact with aqueous fluids, the carboxymethyl groups become hydrated, leading to a significant increase in the volume of the SSG particles. This swelling action creates a strong disruptive force within the tablet matrix, breaking it apart into smaller granules and facilitating the dissolution of the active pharmaceutical ingredient (API).[9] The cross-linking of the starch polymers prevents the complete dissolution of the SSG, thereby minimizing the formation of a viscous gel that could impede water penetration and disintegration.

G cluster_tablet Tablet Matrix cluster_disintegration Disintegration Process API API Particles Excipients Other Excipients SSG_dry SSG Particle (Dry) SSG_swollen SSG Particle (Swollen) SSG_dry->SSG_swollen Hydration & Swelling Water Water (Aqueous Fluid) Water->SSG_dry Rapid Water Uptake Disruption Mechanical Stress (Swelling Force) SSG_swollen->Disruption Disintegrated Disintegrated Tablet (Granules) Disruption->Disintegrated Breaks Matrix

Mechanism of Action of this compound

Experimental Protocols

The following section details the methodologies for the key experiments used to characterize this compound.

Assay of Sodium

This method determines the percentage of sodium in this compound by non-aqueous acid-base titration.

Procedure: [3][10][11]

  • Weigh accurately about 0.5 g of the residue obtained from the "Determination of Sodium Chloride" test.

  • Transfer the sample to a conical flask and add 80 mL of anhydrous glacial acetic acid.

  • Heat the mixture under a reflux condenser for 2 hours.

  • Cool the solution to room temperature.

  • Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank titration with 80 mL of anhydrous glacial acetic acid.

  • Calculate the percentage of sodium using the following formula: % Sodium = [(V_sample - V_blank) × M × 22.99] / (W × 10) Where:

    • V_sample = volume of 0.1 M perchloric acid consumed by the sample (mL)

    • V_blank = volume of 0.1 M perchloric acid consumed by the blank (mL)

    • M = Molarity of the perchloric acid solution

    • 22.99 = atomic weight of sodium

    • W = weight of the sample (g)

Determination of Sodium Chloride

This protocol describes the determination of sodium chloride content by potentiometric titration.

Procedure: [10][12][13]

  • Accurately weigh about 0.5 g of this compound.

  • Suspend the sample in 100 mL of water in a beaker.

  • Add 1 mL of nitric acid.

  • Titrate with 0.1 M silver nitrate (B79036), determining the endpoint potentiometrically using a silver indicator electrode.

  • Calculate the percentage of sodium chloride using the formula: % NaCl = (V × M × 58.44 × 100) / W Where:

    • V = volume of 0.1 M silver nitrate consumed (mL)

    • M = Molarity of the silver nitrate solution

    • 58.44 = molecular weight of NaCl

    • W = weight of the sample (mg)

Determination of Sodium Glycolate

This colorimetric method is used to determine the amount of sodium glycolate impurity.

Procedure: [12][13]

  • Test Solution Preparation:

    • Place 0.20 g of the sample in a beaker.

    • Add 5 mL of acetic acid and 5 mL of water, and stir until dissolution is complete (approximately 10 minutes).

    • Add 50 mL of acetone (B3395972) and 1 g of sodium chloride.

    • Filter the solution and dilute the filtrate to 100.0 mL with acetone.

    • Allow to stand for 24 hours without shaking and use the clear supernatant.

  • Reference Solution Preparation:

    • Prepare a standard solution of glycolic acid.

  • Color Development and Measurement:

    • Transfer 2.0 mL of the Test Solution and 2.0 mL of the Reference Solution to separate flasks.

    • Heat on a water bath for 20 minutes to remove acetone.

    • Cool and add 5.0 mL of naphthalenediol reagent to each flask.

    • Add a further 15 mL of the reagent, mix, cover, and heat on a water bath for 20 minutes.

    • Cool and dilute to 25.0 mL with sulfuric acid.

    • Measure the absorbance of both solutions at 540 nm against a blank. The absorbance of the Test Solution should not be greater than that of the Reference Solution.

Determination of pH

Procedure: [4][10]

  • Disperse 1.0 g of this compound in 30 mL of carbon dioxide-free water.

  • Measure the pH of the resulting suspension using a calibrated pH meter.

Loss on Drying

Procedure: [11][12]

  • Accurately weigh a sample of this compound in a suitable container.

  • Dry the sample at 130°C for 90 minutes.

  • Cool in a desiccator and reweigh.

  • Calculate the percentage loss in weight.

Swelling Capacity

This method provides a quantitative measure of the swelling ability of this compound.

Procedure: [8][9]

  • Accurately weigh 0.1 g of the sample (dry basis) and transfer it to a 50 mL centrifuge tube.

  • Add 10 mL of distilled water and homogenize the mixture.

  • Incubate the tube in a shaking water bath at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • After incubation, centrifuge the suspension (e.g., at 2500 rpm for 10 minutes).

  • Carefully decant the supernatant.

  • The weight of the swollen sediment is determined.

  • Swelling capacity is calculated as: Swelling Capacity (g/g) = (Weight of swollen sediment - Initial weight of sample) / Initial weight of sample

Particle Size Analysis by Laser Diffraction

This technique is used to determine the particle size distribution of the powder.

Procedure:

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer.

    • Select an appropriate dispersant (e.g., isopropanol) in which this compound is insoluble.

    • Set the refractive index for this compound (typically around 1.53) and the dispersant.

  • Sample Preparation:

    • Prepare a suspension of this compound in the chosen dispersant. Sonication may be required to break up agglomerates.

  • Measurement:

    • Introduce the sample suspension into the instrument until the desired obscuration level is reached.

    • Perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis:

    • The instrument software will calculate the particle size distribution based on the light scattering pattern, typically reported as volume-based diameters (e.g., D10, D50, D90).

G Start Start Sample Obtain Representative SSG Sample Start->Sample Prep Sample Preparation (Dispersion in a suitable medium) Sample->Prep Measure Perform Measurement Prep->Measure Instrument Instrument Setup (Laser Diffraction Analyzer) Instrument->Measure Data Data Analysis (Particle Size Distribution) Measure->Data Report Generate Report (D10, D50, D90, etc.) Data->Report End End Report->End

Workflow for Particle Size Analysis

Applications in Drug Development

This compound is primarily used as a superdisintegrant in oral solid dosage forms, including:

  • Tablets: It is effective in both direct compression and wet granulation processes.[9]

  • Capsules: It aids in the rapid disruption of the powder mass within the capsule shell upon contact with gastrointestinal fluids.[1]

  • Orally Disintegrating Tablets (ODTs): Its rapid swelling properties are particularly beneficial for formulations that need to disintegrate quickly in the oral cavity.

  • Granules and Powders for Reconstitution: It can be included to facilitate dispersion when mixed with a liquid.

The typical concentration of this compound in a formulation is between 2% and 8%, with an optimal concentration often cited as 4%.[7][9] One of the key advantages of this compound is that its disintegration efficiency is generally not affected by the presence of hydrophobic excipients, such as lubricants, or by the high compression forces used during tableting.[9]

Conclusion

This compound is a highly efficient and versatile superdisintegrant that plays a critical role in the formulation of immediate-release solid oral dosage forms. Its performance is intrinsically linked to its chemical structure, specifically the degrees of carboxymethylation and cross-linking, which in turn dictate its physicochemical properties. A thorough understanding and characterization of these properties, using the detailed experimental protocols outlined in this guide, are essential for ensuring consistent product quality and optimizing drug product performance. This comprehensive technical guide serves as a foundational resource for scientists and researchers in the pharmaceutical field, enabling informed selection and application of this compound in drug development.

References

The Core Mechanism of Sodium Starch Glycolate as a Superdisintegrant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanism of action of sodium starch glycolate (B3277807) (SSG) as a superdisintegrant in pharmaceutical formulations. We will delve into the physicochemical properties, the primary and secondary mechanisms of disintegration, and the critical factors that influence its performance. This guide also presents quantitative data in a structured format and details the experimental protocols used to characterize this widely used excipient.

Introduction to Sodium Starch Glycolate (SSG)

This compound is a sodium salt of a carboxymethyl ether of starch, typically derived from potato, corn, wheat, or rice starch.[1] It is a white to off-white, free-flowing powder that is practically insoluble in water but swells extensively in its presence.[1][2] This high swelling capacity is the cornerstone of its function as a superdisintegrant, an excipient added to tablet and capsule formulations to promote their rapid breakup into smaller particles in an aqueous environment, thereby facilitating faster drug dissolution and absorption.[3][4]

The efficacy of SSG is a result of chemical modifications to the native starch structure, namely carboxymethylation and cross-linking.[3] These modifications enhance its hydrophilicity and control its solubility to produce a rapid and substantial swelling action upon contact with water.[3]

Chemical Synthesis and Structure

The transformation of native starch into this compound involves two key chemical modification processes:

  • Carboxymethylation: This process introduces carboxymethyl groups (-CH₂-COONa) onto the hydroxyl groups of the glucose units within the starch polymer. This is typically achieved by reacting starch with sodium monochloroacetate in an alkaline medium.[5] Carboxymethylation significantly increases the hydrophilicity and water uptake of the starch.[6]

  • Cross-linking: To prevent the complete dissolution of the now highly hydrophilic carboxymethylated starch, which would lead to the formation of a viscous gel and hinder disintegration, the polymer chains are cross-linked.[7] This is often accomplished using agents like sodium trimetaphosphate or phosphorus oxychloride.[8] The cross-links render the polymer insoluble while still allowing for extensive swelling.[7]

The final structure of SSG is a three-dimensional network of starch chains with sodium carboxymethyl ether groups, which act as sites for rapid hydration.

Starch Native Starch Granule (Amylose & Amylopectin) CM Carboxymethylation (Addition of -CH₂-COONa groups) Starch->CM + Sodium Monochloroacetate + NaOH CL Cross-linking (e.g., with Sodium Trimetaphosphate) CM->CL + Cross-linking Agent SSG This compound (Cross-linked Carboxymethyl Starch) CL->SSG

Figure 1: Chemical Modification of Starch to SSG

Mechanism of Action

The primary mechanism by which this compound facilitates tablet disintegration is through rapid and extensive swelling .[9] However, other mechanisms may contribute to its overall effectiveness.

Swelling

Upon contact with water, the highly hydrophilic carboxymethyl groups on the SSG polymer chains attract and absorb a significant amount of water.[3] This rapid water uptake leads to a substantial increase in the volume of the SSG particles, with some studies reporting a swelling of up to 200-300 times their original volume.[9] This swelling generates a strong disintegrating force within the tablet matrix, pushing the other excipients and the active pharmaceutical ingredient (API) apart and causing the tablet to break up into smaller granules or particles.[2][9]

cluster_0 Initial State (Dry Tablet) cluster_1 Hydration & Swelling cluster_2 Disintegration API API Excipient Excipient SSG_dry SSG Water Water Penetration SSG_swell SSG Swelling Water->SSG_swell Rapid Water Uptake Disintegrated Disintegrated Particles SSG_swell->Disintegrated Generates Disintegrating Force API_disp API Excipient_disp Excipient SSG_disp SSG

Figure 2: Primary Swelling Mechanism of SSG
Wicking (Capillary Action)

Wicking, or capillary action, is the process by which water is drawn into the porous network of a tablet. While swelling is the dominant mechanism for SSG, its porous structure can also facilitate wicking.[10] This rapid ingress of water throughout the tablet matrix ensures that more SSG particles are hydrated quickly, leading to a more uniform and faster disintegration process.

Deformation and Particle-Particle Repulsion

Some theories suggest that upon compaction into a tablet, SSG particles may be deformed. When these particles come into contact with water, they may return to their original shape, contributing to the breakup of the tablet. Additionally, as water is absorbed, repulsive forces between adjacent, similarly charged SSG particles may also play a role in forcing the tablet apart.

Start Tablet in Aqueous Medium Swelling Swelling Start->Swelling Primary Mechanism Wicking Wicking Start->Wicking Secondary Mechanism Deformation Deformation/ Repulsion Start->Deformation Minor Contribution Disintegration Tablet Disintegration Swelling->Disintegration Wicking->Disintegration Deformation->Disintegration

Figure 3: Combined Mechanisms of Action of SSG

Factors Influencing the Performance of SSG

The effectiveness of this compound as a superdisintegrant is not absolute and can be influenced by several factors:

  • Degree of Substitution (DS): The DS refers to the average number of carboxymethyl groups per glucose unit. A higher DS generally leads to increased hydrophilicity and faster water uptake. However, an excessively high DS can lead to increased gelling, which can hinder disintegration.[8] The optimal DS for SSG is typically in the range of 0.25 to 0.30.[8]

  • Degree of Cross-linking: The extent of cross-linking is critical for preventing the dissolution of SSG and promoting swelling. Insufficient cross-linking can result in the formation of a viscous gel, while excessive cross-linking can restrict swelling and reduce disintegration efficiency.[11]

  • Particle Size: The particle size of SSG can affect the rate of water uptake and the uniformity of its distribution within the tablet. While there are varying findings, some studies suggest that larger particles may lead to faster disintegration due to the generation of a greater disintegrating force.

  • Concentration: The concentration of SSG in a formulation is a crucial parameter. Generally, increasing the concentration of SSG up to a certain point (typically 2-8% w/w) leads to a decrease in disintegration time.[8] However, at concentrations above 8%, the disintegration time may actually increase due to the formation of a viscous gel layer that impedes further water penetration.[10]

  • pH of the Medium: The swelling capacity of SSG can be influenced by the pH of the surrounding medium. In acidic environments, the carboxylate groups can be protonated, reducing the electrostatic repulsion between them and leading to a decrease in swelling and water uptake.[12]

  • Presence of Other Excipients: The presence of other excipients, particularly lubricants, can sometimes affect the performance of SSG. However, SSG is generally considered to be less affected by lubricants compared to some other superdisintegrants.

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound.

Table 1: Effect of SSG Concentration on Tablet Disintegration Time

FormulationSSG Concentration (% w/w)Disintegration Time (seconds)Reference
Paracetamol Tablets2< 60[8]
Paracetamol Tablets4< 60[8]
Levocetirizine Dihydrochloride ODTs235[13]
Levocetirizine Dihydrochloride ODTs430[13]
Levocetirizine Dihydrochloride ODTs634[13]
Levocetirizine Dihydrochloride ODTs849[13]
Salbutamol Sulphate ODTs12.5 (as single disintegrant)28.37 ± 2.26[10]

ODTs: Orally Disintegrating Tablets

Table 2: Swelling Properties of SSG and Other Superdisintegrants

SuperdisintegrantSwelling Index (% v/v)Swelling Capacity (folds)Reference
This compound (Primojel)52 ± 1.27-12[9][10]
Croscarmellose Sodium (Ac-Di-Sol)65 ± 1.74-8[10]
Crospovidone (Polyplasdone XL)58 ± 1.5-[9]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Typical Concentration in Formulations2-8% w/w[8]
Degree of Substitution (DS)0.25 - 0.30[8]
Swelling in WaterUp to 300 times its volume[14]

Experimental Protocols

Several key experiments are employed to characterize the functionality of this compound.

USP Disintegration Test

Objective: To determine the time required for a tablet to break up into smaller particles under standardized conditions.

Methodology:

  • Apparatus: A USP-compliant disintegration apparatus is used, which consists of a basket-rack assembly with six cylindrical glass tubes, a 1000-mL beaker for the immersion fluid, a thermostatic system to maintain the temperature at 37 ± 2°C, and a device to raise and lower the basket.[15]

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • If specified, add a disk to each tube.

    • Immerse the basket in the specified immersion fluid (typically water or simulated gastric fluid) maintained at 37 ± 2°C.

    • Operate the apparatus, causing the basket to move up and down.

    • Observe the tablets continuously.

  • Endpoint: The disintegration time is the time at which all six tablets have completely disintegrated. Complete disintegration is defined as the state where any residue remaining on the screen is a soft mass with no palpably firm core.[15]

  • Acceptance Criteria: For most immediate-release tablets, the disintegration time should be within 30 minutes.[16] If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[16]

Start Place 6 tablets in basket-rack assembly Immerse Immerse in fluid at 37°C Start->Immerse Operate Operate apparatus (raise and lower basket) Immerse->Operate Observe Observe for complete disintegration Operate->Observe Record Record disintegration time Observe->Record Pass All 6 disintegrate within specified time? Record->Pass Retest Repeat test with 12 additional tablets Pass->Retest No (1 or 2 fail) Result_Pass Pass Pass->Result_Pass Yes Final_Pass ≥ 16 of 18 disintegrate? Retest->Final_Pass Final_Pass->Result_Pass Yes Result_Fail Fail Final_Pass->Result_Fail No

Figure 4: Experimental Workflow for USP Disintegration Test
Swelling Volume/Index Measurement

Objective: To quantify the extent of swelling of SSG in a liquid medium.

Methodology:

  • Apparatus: A 100-mL graduated cylinder.

  • Procedure:

    • Weigh a specified amount of SSG (e.g., 10 g).[2]

    • Place the SSG into the graduated cylinder.

    • Fill the cylinder with the test liquid (e.g., water) to the 100-mL mark.

    • Close the cylinder and shake vigorously to ensure thorough mixing.

    • Allow the mixture to stand for a defined period (e.g., 24 hours).[2]

  • Measurement: Record the final volume of the sediment (the swollen SSG). The swelling index can be calculated as the ratio of the final volume to the initial volume or mass.

Water Uptake/Hydration Capacity

Objective: To measure the amount of water absorbed by SSG.

Methodology:

  • Apparatus: Centrifuge tubes, centrifuge.

  • Procedure:

    • Weigh a specific amount of SSG (e.g., 2 g) into a centrifuge tube.[2]

    • Add a defined volume of water (e.g., 40 mL).[2]

    • Allow the SSG to swell for a set time (e.g., 15 minutes).[2]

    • Centrifuge the suspension (e.g., at 2000 rpm for 15 minutes).[2]

    • Carefully decant the supernatant.

  • Measurement: Weigh the centrifuge tube containing the swollen SSG. The hydration capacity is calculated as the weight of water absorbed per gram of SSG.

Dynamic Vapor Sorption (DVS)

Objective: To measure the moisture sorption and desorption characteristics of SSG, providing insights into its hygroscopicity and interaction with water vapor.

Methodology:

  • Apparatus: A DVS instrument, which consists of a microbalance in a temperature and humidity-controlled chamber.

  • Procedure:

    • A small sample of SSG is placed on the microbalance.

    • The sample is typically dried first by exposing it to 0% relative humidity (RH).

    • The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each step, the change in mass of the sample is monitored until it reaches equilibrium (i.e., the mass no longer changes significantly over time).

    • Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH to measure desorption.

  • Data Analysis: The data is plotted as the percentage change in mass versus relative humidity, generating a sorption-desorption isotherm. This provides information on the amount of water sorbed at different humidity levels and the kinetics of water uptake.[17][18]

Magnetic Resonance Imaging (MRI)

Objective: To visualize the process of water ingress and tablet disintegration in real-time.

Methodology:

  • Apparatus: A high-resolution, real-time MRI scanner.

  • Procedure:

    • A tablet containing SSG is placed in a sample holder within the MRI scanner.

    • The disintegration medium (e.g., water) is introduced to the tablet.

    • Rapid MRI scans are acquired to capture images of the tablet as it absorbs water and disintegrates.

  • Data Analysis: The series of images are analyzed to quantify the rate of water penetration, the change in tablet volume, and the pattern of disintegration.[19][20] This technique provides a non-invasive, dynamic view of the superdisintegrant's mechanism of action.[19][20]

Conclusion

This compound is a highly effective and widely utilized superdisintegrant in the pharmaceutical industry. Its primary mechanism of action is rapid and extensive swelling upon contact with water, which generates the necessary force to break apart the tablet matrix. This action is a direct result of its chemical modification through carboxymethylation and cross-linking. The performance of SSG can be optimized by controlling factors such as the degree of substitution, cross-linking, particle size, and concentration in the formulation. A thorough understanding of these principles and the use of appropriate experimental techniques for characterization are essential for the successful development of robust solid oral dosage forms with rapid disintegration and dissolution profiles.

References

Synthesis and Characterization of Sodium Starch Glycolate: A Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sodium Starch Glycolate (B3277807) (SSG) is a vital superdisintegrant used in oral solid dosage forms to facilitate rapid tablet and capsule breakup, thereby promoting drug dissolution and bioavailability.[1][2][3] Derived from native starch, its efficacy is a direct result of chemical modifications—carboxymethylation and cross-linking—that enhance its hydrophilic and swelling properties while preventing the formation of a viscous gel.[4][5][6] This guide provides an in-depth overview of the synthesis processes, critical quality attributes, and detailed characterization methodologies essential for its application in pharmaceutical development.

Synthesis of Sodium Starch Glycolate

The manufacturing of SSG involves a two-step chemical modification of starch, typically sourced from potato, corn, rice, or wheat.[1][2] The primary reactions are carboxymethylation to increase water uptake and cross-linking to control solubility and swelling behavior.[4][7]

The overall synthesis process begins with the preparation of a starch slurry in a non-aqueous solvent, such as ethanol (B145695) or methanol.[7][8] This is followed by alkalinization, carboxymethylation, and cross-linking, culminating in neutralization, purification, and drying to yield the final product.

G Experimental Workflow for SSG Synthesis Start Native Starch (e.g., Potato, Corn) Slurry Slurry Preparation Start->Slurry In Ethanol/Methanol Alkalinization Alkalinization Slurry->Alkalinization Add Sodium Hydroxide (B78521) (NaOH) Crosslinking Cross-linking Alkalinization->Crosslinking Add Cross-linking Agent (e.g., Sodium Trimetaphosphate) Carboxymethylation Carboxymethylation (Substitution) Crosslinking->Carboxymethylation Add Sodium Monochloroacetate (SMCA) Reaction Time: 120-240 min Temperature: 45-55°C Neutralization Neutralization Carboxymethylation->Neutralization Add Acid (e.g., Citric, Acetic) to pH 6.5-7.5 Washing Washing & Purification Neutralization->Washing Wash with Ethanol to remove by-products (NaCl, Sodium Glycolate) Drying Drying Washing->Drying Dry at specified temperature (e.g., 130°C) End This compound (SSG) Drying->End

Caption: General experimental workflow for the synthesis of this compound.

Key Synthesis Reactions
  • Carboxymethylation: This reaction, a Williamson's ether synthesis, introduces hydrophilic carboxymethyl groups (-CH2COONa) onto the starch polymer backbone.[9] It is achieved by reacting the alkalinized starch with sodium monochloroacetate (SMCA) or chloroacetic acid.[8][9][10] This modification is fundamental to enhancing the material's hydrophilicity and swelling capacity.[5]

  • Cross-linking: To prevent the carboxymethylated starch from dissolving into a viscous gel upon hydration, which would impede disintegration, covalent cross-links are introduced.[4][6] This is commonly achieved chemically using reagents like sodium trimetaphosphate (STMP) or physically through dehydration.[7][8][10] The degree of cross-linking is critical; it strengthens the starch granules and modulates swelling without allowing for complete solubilization.[6][7]

Experimental Protocol: Organic Solvent Slurry Method

This protocol outlines a typical laboratory-scale synthesis of SSG.

  • Slurry Preparation: Disperse 100 g of native starch (e.g., sago or potato starch) in isopropyl alcohol or ethanol with continuous stirring to form a uniform suspension.[10]

  • Cross-linking: Introduce a cross-linking agent, such as sodium trimetaphosphate (STMP), into the starch slurry.[10][11]

  • Alkalinization & Carboxymethylation: Add a solution of sodium hydroxide to the slurry. Following this, introduce sodium monochloroacetate (SMCA). The reaction is typically maintained at a temperature between 45-55°C for 120-240 minutes.[10][11]

  • Neutralization: After the reaction period, cool the mixture and neutralize it to a pH of 6.5-7.5 using an acid like hydrochloric acid or citric acid.[8][11]

  • Purification: Filter the resulting solid product and wash it repeatedly with an ethanol-water mixture (e.g., 70-95% ethanol) to remove unreacted reagents and by-products, primarily sodium chloride and sodium glycolate.[7][12]

  • Drying: Dry the purified SSG in an oven at a controlled temperature (e.g., 100-130°C) until the loss on drying is within the specified limits (typically <10%).[13][14]

  • Milling: The dried product may be milled to achieve the desired particle size distribution.

Critical Synthesis Parameters

The properties of the final SSG product are highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving the desired performance characteristics.

ParameterTypical Range/ValueImpact on Final ProductReference(s)
Starch Source Potato, Corn, Wheat, Rice, SagoAffects granule size, amylose/amylopectin ratio, and swelling properties. Potato starch generally yields larger granules.[1][2][5]
Reaction Temperature 45 - 55 °CInfluences the reaction rate and the degree of substitution.[10][11]
Reaction Time 120 - 240 minutesAffects the extent of carboxymethylation and, consequently, the degree of substitution.[10][11]
SMCA to Starch Ratio 0.75 - 1.5 (molar ratio)Directly controls the Degree of Substitution (DS). Higher ratios lead to higher DS.[10]
Cross-linking Agent STMP, Phosphorus Oxychloride, DehydrationDetermines the type of cross-link (e.g., phosphate (B84403) ester vs. ester), which affects stability and swelling.[6][7][8]

Characterization of this compound

Thorough characterization is essential to ensure the quality, consistency, and functional performance of SSG as a pharmaceutical excipient. The physical, chemical, and functional properties are dictated by the degree of substitution and cross-linking achieved during synthesis.[7][15]

G Relationship of SSG Attributes to Pharmaceutical Performance cluster_0 Synthesis Parameters cluster_1 Chemical & Physical Properties cluster_2 Functional Performance Metrics StarchSource Starch Source ParticleSize Particle Size StarchSource->ParticleSize ReactionCond Reaction Conditions (Time, Temp, Ratios) DS Degree of Substitution (DS) ReactionCond->DS Crosslinking Degree of Cross-linking ReactionCond->Crosslinking Purity Purity (% NaCl, % Na Glycolate) ReactionCond->Purity Swelling Swelling Capacity DS->Swelling Increases hydrophilicity Crosslinking->Swelling Optimizes swelling, prevents gelling Disintegration Disintegration Time ParticleSize->Disintegration Influences wicking rate Purity->Swelling Impurities can reduce efficiency Swelling->Disintegration Dissolution Drug Dissolution Rate Disintegration->Dissolution

Caption: Interrelationship of synthesis parameters, properties, and performance of SSG.

Pharmacopeial Specifications and Quality Attributes

SSG is officially recognized in major pharmacopeias, which define several types based on properties like pH and sodium content. The following table summarizes key quality control tests and typical limits.

ParameterType AType BTest Method SummaryReference(s)
Description White, free-flowing powderWhite, free-flowing powderVisual Inspection[15]
Identification Positive (Blue color with Iodine)Positive (Blue color with Iodine)Addition of iodine TS to an aqueous dispersion.[16][17]
pH 5.5 - 7.53.0 - 5.0Potentiometric measurement of a 1-3% w/v aqueous dispersion.[14][15][18]
Degree of Substitution (DS) 0.23 - 0.32 (Typical)0.23 - 0.32 (Typical)Calculated from the sodium content determined by titration or AAS.[5][10][19]
Particle Size 30 - 100 µm (Typical)30 - 100 µm (Typical)Laser Diffraction or Microscopy[15]
Loss on Drying ≤ 10.0%≤ 10.0%Gravimetric analysis after drying at 130°C for 90 min.[14][15]
Sodium (Assay) 2.8% - 4.2%2.0% - 3.4%Titration with perchloric acid on the dried, alcohol-washed residue.[13][15][16]
Sodium Chloride ≤ 7.0%≤ 7.0%Potentiometric titration with 0.1 N silver nitrate (B79036).[14][15][16]
Sodium Glycolate ≤ 2.0%≤ 2.0%UV-Vis spectrophotometry after colorimetric reaction.[14][17][18]
Heavy Metals ≤ 20 ppm≤ 20 ppmStandard pharmacopeial methods.[14][15]
Experimental Protocols for Key Characterization Tests

The DS is a measure of the extent of carboxymethylation and is calculated based on the sodium content of the purified polymer.

  • Sample Preparation: Accurately weigh about 500 mg of the SSG residue obtained after washing with ethanol and drying (as performed in the Sodium Chloride test).[13]

  • Digestion (for AAS method): Digest the sample in concentrated nitric acid. Dilute the resulting solution with deionized water to a known volume (e.g., 100 mL).[10]

  • Analysis (AAS method): Analyze the sodium content using a flame atomic absorption spectrometer at a wavelength of 589.0 nm.[10]

  • Analysis (Titration method): Reflux the sample in 80 mL of glacial acetic acid for 2 hours. Cool and titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.[13]

  • Calculation: The degree of substitution is calculated from the percentage of sodium (%Na) using the following formula: DS = (162 × %Na) / (2300 - 80 × %Na)[10] (Where 162 is the molecular weight of an anhydroglucose (B10753087) unit and 80 is the net increase in mass per substitution).

This test evaluates the primary functional characteristic of SSG.

  • Accurately weigh 1.0 g of SSG.

  • Place the sample into a 100 mL graduated cylinder.

  • Add 90 mL of purified water.

  • Stopper the cylinder and invert it gently several times to ensure the powder is wetted.

  • Add purified water to reach the 100 mL mark.

  • Allow the cylinder to stand undisturbed for 4 hours.

  • Measure the volume (in mL) occupied by the swollen sediment.[20] A higher swelling volume generally indicates better disintegrant efficiency.

This procedure quantifies the level of a major by-product from the synthesis reaction.

  • Sample Preparation: Accurately weigh about 500 mg of SSG and suspend it in 100 mL of purified water.[16]

  • Acidification: Add 1 mL of nitric acid.[16]

  • Titration: Titrate the suspension with 0.1 N silver nitrate VS.[16]

  • Endpoint Detection: Determine the endpoint potentiometrically using a silver-based indicator electrode and a suitable reference electrode.[13][16]

  • Calculation: Each mL of 0.1 N silver nitrate is equivalent to 5.844 mg of NaCl.[16]

This test measures another common process impurity.

  • Sample Preparation: Prepare a sample solution as specified in the relevant pharmacopeia (e.g., USP <621>). This typically involves dissolving the sample, precipitating the SSG, and using the filtrate.[17][21]

  • Color Development: Add a colorimetric reagent (e.g., 2,7-dihydroxynaphthalene (B41206) TS) to the test solution and heat in a water bath to develop a color.[21]

  • Measurement: Cool the solution and measure its absorbance at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer.[17]

  • Comparison: Compare the absorbance to that of a standard solution of sodium glycolate prepared concurrently.[17]

References

The Science of Swell: An In-depth Technical Guide to Sodium Starch Glycolate's Behavior in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the intricate world of pharmaceutical sciences, the performance of a solid dosage form is critically dependent on the excipients it contains. Among these, superdisintegrants play a pivotal role in ensuring the rapid breakdown of tablets and capsules, a crucial step for drug dissolution and subsequent absorption. This technical guide delves into the core of this process, offering a comprehensive understanding of the swelling behavior of one of the most widely used superdisintegrants, Sodium Starch Glycolate (SSG), in aqueous media. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed exploration of the mechanisms, influencing factors, and characterization methods of SSG, supported by quantitative data, experimental protocols, and visual diagrams.

The Mechanism of Action: Rapid and Extensive Swelling

This compound, the sodium salt of a carboxymethyl ether of starch, is a modified starch that has been chemically altered to enhance its water absorption capabilities.[1] The efficacy of SSG as a superdisintegrant is primarily attributed to its unique three-dimensional swelling.[1][2][3] When a tablet containing SSG comes into contact with an aqueous environment, such as gastrointestinal fluid, the SSG particles rapidly absorb water. This hydration leads to a significant and rapid expansion of the polymer chains, with SSG capable of swelling up to 300 times its original volume.[4][5]

This substantial increase in volume generates a powerful internal mechanical force within the tablet matrix.[6] This force overcomes the cohesive forces holding the tablet's components together, causing the tablet to fracture and break apart into smaller granules. This disintegration dramatically increases the surface area of the drug available for dissolution, thereby enhancing the rate and extent of drug release.[7] The entire process, from initial water uptake to complete disintegration, is remarkably swift, often occurring within minutes.[1]

The chemical modification of native starch to produce SSG involves two key processes:

  • Carboxymethylation: The introduction of carboxymethyl groups increases the hydrophilicity of the starch molecules, promoting rapid water uptake.[3][8][9]

  • Cross-linking: This process renders the polymer insoluble in water, preventing the formation of a viscous gel that could impede disintegration.[3][7] The degree of cross-linking is a critical factor; insufficient cross-linking can lead to gelling, which hinders water penetration and slows down disintegration.[3]

The interplay between these two modifications is crucial for the optimal performance of SSG as a superdisintegrant.

graph "Mechanism_of_SSG_Swelling" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_Tablet" { label="Tablet Matrix"; bgcolor="#FFFFFF"; "Tablet" [label="Tablet with SSG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DrugParticles" [label="Drug Particles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Excipients" [label="Other Excipients", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Aqueous" { label="Aqueous Environment"; bgcolor="#FFFFFF"; "Water" [label="Water\n(Aqueous Media)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Process" { label="Disintegration Process"; bgcolor="#FFFFFF"; "Hydration" [label="Rapid Water Uptake\n& Hydration of SSG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Swelling" [label="Extensive 3D Swelling\nof SSG Particles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Force" [label="Generation of\nInternal Mechanical Force", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Disintegration" [label="Tablet Matrix\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Release" [label="Enhanced Drug\nDissolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Water" -> "Tablet" [label="Contact"]; "Tablet" -> "Hydration" [style=dashed]; "Hydration" -> "Swelling"; "Swelling" -> "Force"; "Force" -> "Disintegration"; "Disintegration" -> "Release"; }

Mechanism of this compound Swelling and Tablet Disintegration.

Quantitative Data on Swelling Behavior

The swelling and disintegration properties of SSG have been quantified in numerous studies. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Swelling and Water Uptake Properties of this compound

ParameterValueReference
Swelling Capacity (in water)Up to 300 times its volume[4][5]
Swelling Index (% v/v)52 ± 1.2[7]
Water Absorption Ratio (g/g)10.04[10]
Water UptakeRapid, peaks at 10 minutes[11]

Table 2: Influence of Concentration on Tablet Disintegration Time

SSG Concentration (% w/w)Disintegration TimeReference
0.2560 minutes[5]
0.540 minutes[5]
1.02 - 15 minutes[5]
2.0< 1 minute[1]
3.0 (in Paracetamol tablets)Comparable to 6% modified maize starch[12]
4.0< 1 minute[1]
5.028 seconds (most effective in one study)[13]
8.0Can lead to increased disintegration time due to gelling[5][7]
9.0< 3 minutes[11]
12.0Increased disintegration time[2]
15.0Slower disintegration than lower concentrations[14]

Table 3: Effect of Environmental Factors on SSG Swelling

FactorObservationReference
pH Swelling is greater in acidic media (pH 1.2) compared to neutral or alkaline media (pH 6.8).[5][15]
An acidic medium can reduce the liquid uptake rate and capacity.[7][16]
Ionic Strength Increased ionic strength generally decreases swelling.[7]
graph "Factors_Influencing_SSG_Swelling" { graph [bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"SSG_Swelling" [label="SSG Swelling Behavior", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

subgraph "cluster_Intrinsic" { label="Intrinsic Factors"; bgcolor="#FFFFFF"; "Degree_Substitution" [label="Degree of Substitution\n(0.23-0.32 is optimal)", fillcolor="#FBBC05", fontcolor="#202124"]; "Degree_Crosslinking" [label="Degree of Cross-linking", fillcolor="#FBBC05", fontcolor="#202124"]; "Particle_Size" [label="Particle Size", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Extrinsic" { label="Extrinsic Factors"; bgcolor="#FFFFFF"; "pH" [label="pH of the Medium\n(Higher swelling in acidic pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ionic_Strength" [label="Ionic Strength\n(Higher strength reduces swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Temperature" [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Formulation" { label="Formulation Factors"; bgcolor="#FFFFFF"; "Concentration" [label="Concentration in Formulation\n(Optimum is typically 2-8%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compression_Force" [label="Tablet Compression Force", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Degree_Substitution" -> "SSG_Swelling"; "Degree_Crosslinking" -> "SSG_Swelling"; "Particle_Size" -> "SSG_Swelling"; "pH" -> "SSG_Swelling"; "Ionic_Strength" -> "SSG_Swelling"; "Temperature" -> "SSG_Swelling"; "Concentration" -> "SSG_Swelling"; "Compression_Force" -> "SSG_Swelling"; }

Factors Influencing the Swelling Behavior of this compound.

Experimental Protocols for Characterizing Swelling Behavior

Accurate and reproducible characterization of SSG's swelling behavior is essential for formulation development and quality control. The following sections provide detailed methodologies for key experiments.

Determination of Swelling Index

The swelling index is a measure of the increase in volume of the superdisintegrant upon contact with water.

Principle: A known weight of the superdisintegrant is allowed to swell in a graduated cylinder containing a suitable medium, and the final volume occupied by the swollen material is measured.

Apparatus:

  • 100 mL graduated cylinder with a stopper

  • Weighing balance

  • Spatula

Reagents:

  • This compound powder

  • Distilled water or other specified aqueous medium

Procedure:

  • Accurately weigh 2.0 g of this compound powder.

  • Carefully transfer the powder into a clean, dry 100 mL graduated cylinder.

  • Add 90 mL of distilled water to the graduated cylinder.

  • Insert the stopper and invert the cylinder gently 10 times to ensure uniform dispersion of the powder.

  • Make up the volume to 100 mL with distilled water.

  • Allow the cylinder to stand undisturbed for 24 hours at room temperature (25 ± 1 °C).

  • After 24 hours, measure the volume (in mL) occupied by the swollen sediment.

  • The swelling index is calculated as the volume in mL occupied by 1 g of the material.

Calculation: Swelling Index (mL/g) = (Volume of swollen sediment (mL)) / (Initial weight of SSG (g))

Water Uptake Measurement

This method quantifies the amount of water absorbed by the superdisintegrant over time.

Principle: A known weight of the superdisintegrant is placed in a porous container and immersed in an aqueous medium. The increase in weight due to water absorption is measured at specific time intervals.

Apparatus:

  • Tea bag or a small porous pouch

  • Beaker (250 mL)

  • Weighing balance

  • Stopwatch

  • Filter paper

Reagents:

  • This compound powder

  • Distilled water or other specified aqueous medium

Procedure:

  • Accurately weigh approximately 1.0 g of this compound powder (W_initial).

  • Place the powder inside a pre-weighed tea bag or porous pouch.

  • Place the tea bag in a 250 mL beaker containing 200 mL of distilled water.

  • At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, 60 minutes), remove the tea bag from the beaker.

  • Gently blot the surface of the tea bag with filter paper to remove excess surface water.

  • Weigh the tea bag containing the swollen SSG (W_t).

  • Continue the measurements until a constant weight is achieved.

Calculation: Water Uptake (g/g) = (W_t - W_initial) / W_initial

Swelling Force Measurement

This experiment measures the force generated by the swelling of the superdisintegrant when confined.

Principle: A tablet containing the superdisintegrant is placed in a confined space, and upon contact with a liquid, the upward force generated by swelling is measured by a suitable transducer.

Apparatus:

  • Texture analyzer or a dedicated swelling force measurement apparatus equipped with a load cell.

  • A tablet die and punch system that allows for liquid ingress.

  • Syringe for liquid delivery.

  • Data acquisition system.

Procedure:

  • Prepare a compact or tablet of a known weight and composition containing this compound.

  • Place the tablet in the die of the swelling force apparatus.

  • Lower the punch until it is in contact with the tablet surface with a minimal pre-load force.

  • Inject a precise volume of the test liquid (e.g., distilled water) into the die, ensuring it comes into contact with the tablet.

  • Start the data acquisition system to record the force generated over time.

  • The measurement is continued until the swelling force reaches a plateau.

  • The maximum force and the rate of force development are determined from the force-time curve.

Sedimentation Volume

This test provides an indication of the bulk and flocculation characteristics of the superdisintegrant in a suspension.

Principle: A suspension of the superdisintegrant is prepared in a graduated cylinder, and the volume of the sediment is measured after a specified period.

Apparatus:

  • 100 mL graduated cylinder with a stopper

  • Weighing balance

  • Spatula

Reagents:

  • This compound powder

  • Distilled water or other specified aqueous medium

Procedure:

  • Accurately weigh 2.0 g of this compound powder.

  • Disperse the powder in 100 mL of distilled water in a 100 mL graduated cylinder.

  • Stopper the cylinder and shake vigorously for 2 minutes to ensure a uniform suspension.

  • Allow the suspension to stand undisturbed.

  • Record the volume of the sediment at various time intervals (e.g., 0, 10, 20, 30, 60 minutes, and 24 hours).

  • The sedimentation volume (F) is calculated as the ratio of the ultimate volume of the sediment (Vu) to the initial volume of the suspension (Vo).

Calculation: F = Vu / Vo

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Start" [label="Characterization of SSG Swelling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(SSG Powder or Tablet)", fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_Tests" { label="Swelling Characterization Tests"; bgcolor="#FFFFFF"; "Swelling_Index" [label="Swelling Index\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water_Uptake" [label="Water Uptake\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Swelling_Force" [label="Swelling Force\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sedimentation_Volume" [label="Sedimentation\nVolume Test", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Data_Analysis" [label="Data Analysis and Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [label="Understanding of Swelling Behavior\n& Formulation Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Sample_Prep"; "Sample_Prep" -> "Swelling_Index"; "Sample_Prep" -> "Water_Uptake"; "Sample_Prep" -> "Swelling_Force"; "Sample_Prep" -> "Sedimentation_Volume"; "Swelling_Index" -> "Data_Analysis"; "Water_Uptake" -> "Data_Analysis"; "Swelling_Force" -> "Data_Analysis"; "Sedimentation_Volume" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }

General Experimental Workflow for Characterizing SSG Swelling.

Conclusion

The swelling behavior of this compound is a complex phenomenon governed by its chemical structure and influenced by various environmental and formulation factors. A thorough understanding of these aspects, supported by robust quantitative characterization, is paramount for the rational design and development of effective solid oral dosage forms. The experimental protocols and data presented in this technical guide provide a foundational framework for researchers and scientists to evaluate and optimize the performance of SSG in their formulations, ultimately contributing to the development of high-quality medicines with predictable and reliable drug release profiles. By leveraging this knowledge, the pharmaceutical industry can continue to innovate and deliver therapeutic solutions that meet the needs of patients worldwide.

References

A Deep Dive into Superdisintegrants: A Technical Guide to Primojel, Explotab, and Vivastar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oral solid dosage form development, the rapid disintegration of a tablet or capsule is paramount to ensure timely dissolution and subsequent absorption of the active pharmaceutical ingredient (API). Superdisintegrants are a class of pharmaceutical excipients that facilitate this process with remarkable efficiency. Among the most widely utilized superdisintegrants are various grades of sodium starch glycolate (B3277807) (SSG), a modified potato starch. This technical guide provides an in-depth analysis of the fundamental differences between three prominent commercial brands of sodium starch glycolate: Primojel®, Explotab®, and Vivastar®.

This document will explore their chemical and physical properties, mechanisms of action, and the experimental protocols used to characterize their performance. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized through diagrams to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Primojel®, Explotab®, and Vivastar® are all based on this compound, which is produced by the cross-linking and carboxymethylation of potato starch.[1][2][3] This modification introduces hydrophilic carboxymethyl groups and cross-links the polymer chains to reduce water solubility and viscosity upon hydration.[4] While sharing a common chemical identity, subtle variations in their manufacturing processes lead to distinct physical properties and performance characteristics.[4][5]

Table 1: Comparative Physical and Chemical Properties

PropertyPrimojel®Explotab®Vivastar®
Source Potato Starch[6]Potato Starch[2][7]Potato Starch[3]
Chemical Name This compound[1][8]This compound[2]This compound[9]
Appearance White, free-flowing powder[8]Fine, white, hygroscopic powder[7]White, free-flowing powder
pH (of a 1% aqueous solution) 5.5 - 7.5 (Type A)5.5 - 7.5 (Type A)Varies by grade
Bulk Density 0.81 g/cm³[10]--
Tapped Density 0.98 g/cm³[10]--
True Density 1.56 g/cm³[10]--
Specific Surface Area 0.185 m²/g[10]--
Average Particle Size -42 µm[11]-
Particle Size Distribution -<106 µm: min. 99.0%[2]-
Water Uptake Takes up more than 20 times its own weight of water[1][6][12]-Strong swelling properties[13][14]
Swelling Capacity Swells up to 300 times its volume[11]--

Note: Data for all parameters were not consistently available for all three brands in the reviewed literature. Dashes indicate where directly comparable data was not found.

Studies have indicated that while Primojel® and Explotab® exhibit similar compaction properties, Vivastar® P can be distinctly different in terms of moisture content and compaction behavior.[4][15] Furthermore, the chemical composition can vary; for instance, Primojel® and Explotab® have been shown to have different distributions of sodium and chlorine compared to Vivastar® P, likely due to differences in their manufacturing processes.[5][16]

Mechanism of Action: The Driving Force of Disintegration

The primary mechanism by which this compound-based superdisintegrants function is through rapid and extensive swelling upon contact with aqueous fluids.[11] This multi-dimensional swelling creates a significant internal pressure within the tablet matrix, overcoming the cohesive forces of the other excipients and leading to the rapid breakdown of the tablet into smaller granules.[17]

Beyond swelling, other mechanisms contribute to disintegration, including:

  • Wicking (Capillary Action): The porous nature of the disintegrant particles facilitates the rapid uptake of water into the tablet core. This wicking action reduces the strength of the bonds between particles, aiding in the disintegration process.

  • Deformation Recovery: Some theories suggest that deformed starch grains within the compressed tablet recover their original shape upon hydration, contributing to the disruptive forces.

The interplay of these mechanisms is crucial for the effectiveness of the superdisintegrant. The optimal balance allows for rapid water uptake without the formation of a viscous gel that could impede further water penetration and dissolution.[1]

Disintegration_Mechanisms cluster_Tablet Tablet Matrix cluster_Mechanisms Disintegration Mechanisms cluster_Outcome Result T Tablet S Swelling T->S W Wicking T->W D Deformation Recovery T->D G Granules S->G W->G D->G

Core mechanisms of tablet disintegration by superdisintegrants.

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of superdisintegrants like Primojel®, Explotab®, and Vivastar®, several key experiments are conducted.

Tablet Disintegration Test (USP <701>)

This is the official method to determine the time it takes for a tablet to disintegrate into particles that can pass through a 10-mesh screen.

Apparatus:

  • Basket-rack assembly with six cylindrical glass tubes.

  • 1000 mL beaker for the immersion fluid.

  • Thermostatic arrangement to maintain the fluid at 37 ± 2°C.

  • Device for raising and lowering the basket at a constant frequency.

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • Operate the apparatus using purified water as the immersion fluid, maintained at 37 ± 2°C.

  • The basket is raised and lowered in the fluid at a constant frequency of 29-32 cycles per minute.

  • Observe the tablets continuously.

  • Record the time at which all tablets have disintegrated completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

  • For most uncoated tablets, the disintegration time should be within 30 minutes.

Disintegration_Test_Workflow Start Start PlaceTablets Place 6 Tablets in Basket Start->PlaceTablets Immerse Immerse in Water at 37°C PlaceTablets->Immerse Oscillate Raise & Lower Basket (29-32 cycles/min) Immerse->Oscillate Observe Observe for Disintegration Oscillate->Observe RecordTime Record Disintegration Time Observe->RecordTime All Disintegrated End End RecordTime->End

Workflow for the USP <701> Tablet Disintegration Test.
Swelling Index Determination

The swelling index is a measure of the increase in volume of the superdisintegrant when it comes into contact with water.

Apparatus:

  • 100 mL graduated cylinder with a stopper.

  • Weighing balance.

  • Purified water.

Procedure:

  • Accurately weigh 2 grams of the superdisintegrant powder.

  • Place the powder into a dry 100 mL graduated cylinder.

  • Record the initial volume of the powder.

  • Add 50 mL of purified water to the cylinder.

  • Stopper the cylinder and invert it gently several times to ensure the powder is thoroughly wetted.

  • Allow the cylinder to stand for 24 hours at room temperature.

  • After 24 hours, record the final volume of the swollen mass.

  • The swelling index is calculated as follows:

    Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100

Water Uptake (Water Absorption Capacity)

This test measures the amount of water that a superdisintegrant can absorb and retain.

Apparatus:

  • Sintered glass crucible.

  • Beaker.

  • Weighing balance.

  • Purified water.

Procedure:

  • Accurately weigh a sintered glass crucible (W1).

  • Add approximately 1 gram of the superdisintegrant powder to the crucible and weigh it again (W2).

  • Place the crucible in a beaker containing purified water, ensuring the water level is just above the powder level in the crucible.

  • Allow the powder to absorb water for a specified period (e.g., 30 minutes).

  • Remove the crucible from the beaker and allow excess water to drain.

  • Wipe the outside of the crucible and weigh it again (W3).

  • The water uptake is calculated as follows:

    Water Uptake (g/g) = (W3 - W2) / (W2 - W1)

Conclusion

Primojel®, Explotab®, and Vivastar® are all high-performance superdisintegrants derived from this compound, playing a critical role in the formulation of oral solid dosage forms. While they share a common chemical origin and primary mechanism of action through swelling, their fundamental differences lie in their specific physical properties which are a result of their distinct manufacturing processes. These differences in particle size, density, and other characteristics can significantly impact their performance in a given formulation.

For the drug development professional, a thorough understanding of these nuances is essential for selecting the optimal superdisintegrant. The choice will depend on the specific API properties, the desired disintegration profile, and the manufacturing process (e.g., direct compression vs. wet granulation). The experimental protocols outlined in this guide provide a framework for the comparative evaluation of these excipients, enabling a data-driven approach to formulation development and ensuring the production of robust and effective solid dosage forms. Further investigation into the specific grades offered under each brand is recommended to tailor the selection to the unique requirements of each drug product.

References

Unlocking New Frontiers: An Exploratory Technical Guide to Novel Applications of Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Starch Glycolate (B3277807) (SSG), a well-established superdisintegrant in conventional oral solid dosage forms, is poised for a significant evolution in its application landscape. This technical guide delves into the exploratory research on novel applications of SSG, moving beyond its traditional role to explore its potential in advanced drug delivery systems. This document provides a comprehensive overview of emerging areas where SSG's unique properties of rapid swelling, mucoadhesion, and biocompatibility can be harnessed. We will explore its burgeoning role in 3D printing of pharmaceuticals, in-situ gelling systems for ophthalmic delivery, mucoadhesive films, and postulate its potential in stimuli-responsive systems, vaccine adjuvants, and tissue engineering. This guide aims to equip researchers and drug development professionals with the foundational knowledge, experimental insights, and conceptual frameworks to pioneer the next generation of drug delivery technologies leveraging the versatile functionalities of Sodium Starch Glycolate.

Introduction to this compound: Beyond Superdisintegration

This compound is the sodium salt of a carboxymethyl ether of starch.[1] Its primary and most recognized function in the pharmaceutical industry is as a superdisintegrant in tablets and capsules.[2][3] Upon contact with aqueous fluids, SSG rapidly absorbs water, leading to significant swelling and subsequent disintegration of the dosage form, which in turn facilitates drug dissolution and absorption.[2][3]

While this function is critical, the inherent physicochemical properties of SSG—its high swelling capacity, biocompatibility, and potential for modification—suggest a much broader utility. This guide moves past the well-trodden path of superdisintegration to explore the frontiers of SSG's potential in novel drug delivery platforms.

Synthesis and Modification of this compound

The synthesis of this compound typically involves the carboxymethylation of starch, followed by cross-linking.[4] Patents describe a process where starch is treated with sodium hydroxide (B78521) and sodium monochloroacetate in an alcoholic solution to achieve carboxymethylation.[5][6] The degree of substitution and cross-linking can be controlled to modulate the swelling properties and, consequently, its performance in various applications.[4]

Synthesis_of_SSG cluster_carboxymethylation Carboxymethylation cluster_crosslinking Cross-linking Starch Starch Reaction Mixture Reaction Mixture Starch->Reaction Mixture NaOH Sodium Hydroxide NaOH->Reaction Mixture SMCA Sodium Monochloroacetate SMCA->Reaction Mixture Alcohol Alcoholic Solution Alcohol->Reaction Mixture Crosslinker Cross-linking Agent Cross-linked Product Cross-linked Product Crosslinker->Cross-linked Product Carboxymethyl_Starch Carboxymethyl_Starch Reaction Mixture->Carboxymethyl_Starch Etherification Carboxymethyl_Starch->Cross-linked Product SSG This compound Cross-linked Product->SSG Neutralization & Purification

Figure 1: General synthesis pathway of this compound.

Novel Applications of this compound

This section explores the emerging and potential applications of SSG, moving beyond its conventional use. While robust experimental data for some of these applications are still emerging, the foundational principles and preliminary findings suggest significant promise.

3D Printing of Pharmaceuticals

The advent of 3D printing in pharmaceuticals allows for the fabrication of personalized dosage forms with complex geometries and tailored release profiles. The rheological properties of the "bio-ink" are critical for successful printing. SSG's ability to swell and form viscous gels makes it a promising candidate for modifying the viscosity and printability of pharmaceutical inks.

One study investigated the use of SSG in a water-based ink containing sodium alginate and fenofibrate. The research found that SSG improved the ink's rheology, demonstrating shear-thinning behavior and quick recovery, which are desirable for 3D printing.[7] While a detailed protocol for the ink preparation was not provided in the abstract, the general workflow can be conceptualized.

ThreeD_Printing_Workflow cluster_ink_prep Ink Preparation cluster_printing 3D Printing Process cluster_post_processing Post-Processing API Active Pharmaceutical Ingredient (API) SSG Sodium Starch Glycolate (SSG) Binder Binder (e.g., Sodium Alginate) Solvent Solvent (e.g., Water) Mixing Mixing Bio_Ink Pharmaceutical Ink Mixing->Bio_Ink Loading Printer 3D Printer CAD CAD Model Printed_Dosage Printed_Dosage Drying Drying Printed_Dosage->Drying Final_Dosage_Form Final Dosage Form Drying->Final_Dosage_Form

Figure 2: Conceptual workflow for 3D printing of pharmaceuticals using SSG.

Proposed Experimental Protocol for Bio-ink Preparation:

  • Binder Solution: Dissolve a primary binder, such as sodium alginate (e.g., 2% w/v), in deionized water with continuous stirring until a homogenous solution is formed.

  • SSG Dispersion: Gradually add a defined concentration of this compound (e.g., 1-5% w/v) to the binder solution while stirring to ensure uniform dispersion and prevent clumping.

  • API Incorporation: Disperse or dissolve the Active Pharmaceutical Ingredient (API) into the polymer mixture. The method of incorporation will depend on the API's solubility.

  • Homogenization: Homogenize the mixture to achieve a consistent and printable ink. The viscosity and rheological properties should be characterized to ensure suitability for the specific 3D printer.

Quantitative Data from Literature (Illustrative):

Formulation ComponentConcentration (% w/w)ObservationReference
This compound5Enhanced ink rheology and printability.[7]
Sodium Alginate2Primary binder for ink formulation.[7]
Fenofibrate10Model poorly soluble drug.[7]
In-Situ Gelling Systems for Ophthalmic Drug Delivery

In-situ gelling systems are liquid formulations that transform into a gel upon instillation into the eye, triggered by physiological cues such as pH, temperature, or ions. This transition increases the residence time of the drug on the ocular surface, enhancing bioavailability. While many studies focus on polymers like gellan gum and sodium alginate, SSG's swelling properties present an intriguing possibility for its use in such systems, potentially in combination with other polymers.

InSitu_Gelling_Mechanism cluster_instillation Instillation cluster_eye Ocular Environment Liquid_Formulation Liquid Formulation (containing SSG) Gel_Formation In-Situ Gel Formation Liquid_Formulation->Gel_Formation Sol-to-Gel Transition Physiological_Cue Physiological Cue (e.g., Ions, pH) Physiological_Cue->Gel_Formation Drug_Release Drug_Release Gel_Formation->Drug_Release Sustained Release Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect Enhanced Bioavailability

Figure 3: Mechanism of an in-situ gelling system for ophthalmic delivery.

Proposed Experimental Protocol for an SSG-based In-Situ Gelling Formulation:

  • Polymer Solution: Prepare a base polymer solution (e.g., sodium alginate 0.5% w/v) in an isotonic buffer.

  • SSG Incorporation: Disperse a low concentration of this compound (e.g., 0.1-1% w/v) into the polymer solution. The concentration should be optimized to achieve desired viscosity and gelling properties without causing excessive swelling that could lead to irritation.

  • Drug Addition: Dissolve the ophthalmic drug into the formulation.

  • Sterilization: The final formulation should be sterilized using an appropriate method, such as filtration or autoclaving, if the components are heat-stable.

  • Evaluation: The formulation should be evaluated for its pH, viscosity, gelling capacity in simulated tear fluid, and in-vitro drug release profile.

Mucoadhesive Oral Films

Mucoadhesive oral films offer a convenient and patient-friendly dosage form for rapid drug delivery and enhanced bioavailability, particularly for drugs that undergo significant first-pass metabolism. The mucoadhesive properties of the film allow for prolonged contact with the oral mucosa, facilitating drug absorption. SSG's swelling and potential mucoadhesive properties make it a valuable component in such films.

A study on fast-dissolving buccal films of losartan (B1675146) potassium included this compound as a superdisintegrant, which contributed to a rapid drug release of 88.56% in 5 minutes.[7]

General Experimental Protocol for Solvent Casting of Mucoadhesive Films:

  • Polymer Solution: Dissolve a film-forming polymer (e.g., HPMC) and a mucoadhesive polymer in a suitable solvent system (e.g., water, ethanol).

  • Component Addition: Incorporate the API, a plasticizer (e.g., propylene (B89431) glycol), and this compound into the polymer solution with continuous stirring.

  • Casting: Pour the resulting solution onto a casting surface (e.g., a petri dish) and allow the solvent to evaporate at a controlled temperature.

  • Film Retrieval: Once dried, the film can be carefully removed and cut into the desired size.

  • Evaluation: The films should be evaluated for thickness, weight uniformity, drug content, surface pH, swelling index, mucoadhesive strength, and in-vitro drug release.

Illustrative Formulation Data for a Mucoadhesive Film:

IngredientFunctionConcentration Range (% w/w)
Active Pharmaceutical IngredientTherapeutic agent1 - 20
Film-forming Polymer (e.g., HPMC)Matrix former40 - 60
Mucoadhesive PolymerAdhesion to mucosa5 - 20
This compound Disintegrant/Swelling Agent 2 - 10
Plasticizer (e.g., Propylene Glycol)Film flexibility5 - 15
SolventVehicleq.s.
Stimuli-Responsive Hydrogels

Stimuli-responsive or "smart" hydrogels are three-dimensional polymer networks that can undergo a significant change in their properties, such as swelling, in response to external stimuli like pH, temperature, or light. This behavior can be exploited for controlled drug delivery. While research in this area has focused on other polymers, the pH-sensitive swelling of SSG could potentially be utilized in the design of such systems. A study on starch-based hydrogels modified with L-aspartic acid demonstrated pH and temperature-responsive swelling, suggesting the potential for modified starch derivatives in this field.[8]

Stimuli_Responsive_Hydrogel cluster_hydrogel Hydrogel Matrix Hydrogel Hydrogel with Entrapped Drug Drug_Release Drug_Release Hydrogel->Drug_Release Controlled Drug Release Stimulus External Stimulus (e.g., pH change) Stimulus->Hydrogel Triggers Swelling/Deswelling Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect Targeted Delivery

Figure 4: Principle of a stimuli-responsive hydrogel for drug delivery.

Conceptual Framework for an SSG-based pH-Responsive Hydrogel:

A hydrogel could be formulated by cross-linking a primary polymer matrix and incorporating SSG. At a lower pH, the carboxylic acid groups on the SSG would be protonated, leading to a less swollen state. Upon entering a higher pH environment (e.g., the small intestine), these groups would deprotonate, leading to electrostatic repulsion and increased swelling, thereby releasing the entrapped drug.

Vaccine Adjuvants

Vaccine adjuvants are substances that enhance the immune response to a co-administered antigen. A patent for a hydrogel vaccine formulation lists this compound as a possible disintegrant, suggesting its potential role in modulating the release of antigens and adjuvants from the formulation.[9] The mechanism could involve the swelling of SSG upon injection, leading to a controlled release of the vaccine components and prolonged exposure to the immune system. Further research is needed to validate this application and to understand the specific immunological effects.

Tissue Engineering Scaffolds

Tissue engineering aims to regenerate or repair damaged tissues using a combination of cells, growth factors, and scaffolds. Scaffolds provide a temporary, three-dimensional support for cell growth and tissue formation. Starch-based materials are being explored for scaffold fabrication due to their biocompatibility and biodegradability.[10] While specific studies on SSG-based scaffolds are limited, its ability to form porous hydrogels suggests its potential as a component in composite scaffolds, possibly in combination with other polymers to tailor the mechanical properties and degradation rate.

Conclusion and Future Perspectives

This compound, a stalwart of the pharmaceutical industry, holds significant untapped potential beyond its role as a superdisintegrant. The exploratory research and conceptual frameworks presented in this guide highlight its promise in a variety of advanced drug delivery systems, including 3D printed pharmaceuticals, in-situ gelling formulations, mucoadhesive films, and potentially in stimuli-responsive systems, vaccine adjuvants, and tissue engineering.

While the current body of literature provides a promising glimpse into these novel applications, there is a clear need for more in-depth research to fully elucidate the mechanisms of action, optimize formulations, and generate the robust quantitative data necessary for clinical translation. The detailed experimental protocols and quantitative data for many of these novel applications are not yet well-established in publicly available literature.

It is our hope that this technical guide will serve as a catalyst for further investigation, encouraging researchers and drug development professionals to explore the multifaceted nature of this compound and unlock its full potential in creating the next generation of innovative and patient-centric drug delivery systems. The journey from a simple disintegrant to a multifunctional advanced drug delivery excipient is a testament to the continuous evolution of pharmaceutical science.

References

The Role of Sodium Starch Glycolate in Enhancing Drug Solubility and Bioavailability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, applications, and evaluation of sodium starch glycolate (B3277807) (SSG) as a superdisintegrant to enhance the solubility and bioavailability of pharmaceutical active ingredients (APIs). The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and optimization of solid oral dosage forms.

Core Concepts: Understanding Sodium Starch Glycolate

This compound is the sodium salt of a carboxymethyl ether of starch, characterized by its rapid and extensive swelling in aqueous environments with minimal gelling.[1][2] This property makes it an exceptionally effective disintegrant in tablet and capsule formulations, facilitating the breakdown of the solid dosage form into smaller particles.[3] This increased surface area is crucial for accelerating the dissolution of the API, particularly for poorly water-soluble drugs, which in turn can significantly improve their bioavailability.[4][5]

Chemically, SSG is a modified starch, typically derived from potato or corn starch.[3] The modification involves two key processes:

  • Carboxymethylation: The substitution of hydroxyl groups with carboxymethyl groups enhances the hydrophilicity of the starch.[6][7]

  • Cross-linking: This process reduces the water solubility of the starch derivative, preventing the formation of a viscous gel that could impede disintegration and dissolution.[6][8]

The effectiveness of SSG is influenced by factors such as the degree of substitution, the extent of cross-linking, particle size, and the source of the starch.[9]

Mechanism of Action: How SSG Enhances Solubility and Bioavailability

The primary mechanism by which this compound enhances drug solubility and bioavailability is through rapid and extensive swelling upon contact with aqueous fluids.[3][10][5] This process can be broken down into several key steps:

  • Water Uptake (Wicking): SSG particles rapidly absorb water into the tablet matrix.[6]

  • Swelling: The absorbed water causes the SSG granules to swell to many times their original size.[10]

  • Disintegration: The immense swelling pressure exerted by the SSG particles overcomes the cohesive forces holding the tablet together, causing it to break apart into smaller granules and ultimately into fine particles.[10][6]

  • Increased Surface Area: The disintegration of the tablet dramatically increases the surface area of the API exposed to the dissolution medium.

  • Enhanced Dissolution: With a larger surface area, the rate at which the API dissolves is significantly increased, leading to a higher concentration of the drug in solution.

  • Improved Bioavailability: The enhanced dissolution rate allows for more rapid and complete absorption of the drug into the bloodstream, thereby increasing its bioavailability.[4][5]

The following diagram illustrates the fundamental mechanism of action of this compound in a tablet formulation.

cluster_0 Tablet in Aqueous Environment cluster_1 Mechanism of Action cluster_2 Outcome Tablet Intact Tablet with SSG Water_Uptake Water Uptake (Wicking) Tablet->Water_Uptake Contact Water Aqueous Fluid (e.g., Gastric Fluid) Water->Water_Uptake Swelling Rapid and Extensive Swelling of SSG Particles Water_Uptake->Swelling Disintegration Tablet Disintegration Swelling->Disintegration Generates Internal Pressure Increased_Surface_Area Increased API Surface Area Disintegration->Increased_Surface_Area Enhanced_Dissolution Enhanced Drug Dissolution Increased_Surface_Area->Enhanced_Dissolution Improved_Bioavailability Improved Bioavailability Enhanced_Dissolution->Improved_Bioavailability

Mechanism of this compound Action.

Data Presentation: Quantitative Impact of this compound

The concentration of this compound in a formulation is a critical parameter that significantly influences tablet properties and drug release profiles. Typically, SSG is used in concentrations ranging from 2% to 8% w/w.[1]

Drug/FormulationSSG Concentration (% w/w)Disintegration TimeDissolution/Drug ReleaseReference
Stevia-loaded tablets2.538 ± 0.894 seconds~ 95% in 1 minute
Chlorpheniramine maleate (B1232345) tablets5-89.1% after 30 mins[11]
Chlorpheniramine maleate tablets8--[11]
Chlorpheniramine maleate tablets12-108.3% after 30 mins[11]
Mefenamic acid FDTsNot specifiedSuperior to existing SSG-
Isoniazid/pyridoxine FDC3:5 ratio with croscarmelloseComplied with compendial specs88.7% and 105.3% in 30 mins[12]
Atenolol tabletsNot specified-80% dissolution within 25 min (phosphorous cross-links)[6]
Atenolol tabletsNot specified-80% dissolution after 45 min or more (ester cross-links)[6]
Fast dissolving tablets>8Problematic due to gel formation-[13]
Fast dissolving tabletsNot specified-97.51% drug release in 15 mins[14]

Table 1: Effect of this compound Concentration on Disintegration Time and Drug Dissolution.

PropertySSGCroscarmellose SodiumCrospovidoneReference
Disintegration Time>>Fastest[15]
Wetting Time>>Fastest[15]
Dissolution Rate (for 7 of 8 cationic drugs)SlowerSlowerFastest[16]
Swelling Capacity (Free Swelling)Maximum--[17]
Swelling Pressure-Maximum-[17]

Table 2: Comparative Performance of Superdisintegrants.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound's performance in a formulation. The following are standard protocols for key experiments.

Tablet Hardness (Breaking Force) Test

This test determines the force required to cause a tablet to fracture.

Apparatus: A calibrated tablet hardness tester.

Procedure:

  • Place a single tablet between the anvils or platens of the tester.[8]

  • Ensure the tablet is positioned consistently for each measurement.

  • Gradually apply a compressive force to the tablet until it fractures.[8]

  • Record the force at which the tablet breaks.[8] This is the hardness value, typically expressed in Newtons (N) or kiloponds (kp).[18]

  • Repeat the test for a representative sample of tablets (e.g., 10 tablets) and calculate the mean and standard deviation.

Friability Test

This test assesses the ability of uncoated tablets to withstand abrasion and shock during handling, packaging, and transportation.

Apparatus: A friability tester (friabilator).

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, use 10 whole tablets.[18]

  • Accurately weigh the initial sample of tablets (W_initial).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum 100 times at a speed of 25 rpm.[18][19]

  • Remove the tablets from the drum and carefully remove any loose dust.

  • Accurately weigh the tablets again (W_final).

  • Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • A weight loss of not more than 1% is generally considered acceptable.[1]

Tablet Disintegration Test (USP <701>)

This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.

Apparatus: A disintegration apparatus consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, a thermostatic arrangement to maintain the temperature at 37 ± 2°C, and a device to raise and lower the basket.[3]

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.[3]

  • If specified, add a disk to each tube.

  • Immerse the basket in the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.[3]

  • Operate the apparatus, causing the basket to move up and down at a constant frequency of 29-32 cycles per minute.[3]

  • Observe the tablets. Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[3]

  • If all six tablets disintegrate within the specified time, the test is passed. If one or two tablets fail to disintegrate, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[3]

cluster_0 Preparation cluster_1 Execution cluster_2 Evaluation Start Start Disintegration Test Place_Tablets Place 1 tablet in each of the 6 tubes of the basket-rack assembly Start->Place_Tablets Add_Disks Add a disk to each tube (if specified) Place_Tablets->Add_Disks Prepare_Fluid Prepare immersion fluid (e.g., water, SGF) and maintain at 37 ± 2°C Add_Disks->Prepare_Fluid Immerse_Basket Immerse the basket in the fluid Prepare_Fluid->Immerse_Basket Operate_Apparatus Operate the apparatus (29-32 cycles/min) for the specified time Immerse_Basket->Operate_Apparatus Observe_Tablets Observe the tablets for complete disintegration Operate_Apparatus->Observe_Tablets Decision All 6 tablets disintegrated? Observe_Tablets->Decision Pass Test Passed Decision->Pass Yes Fail_Condition 1 or 2 tablets failed? Decision->Fail_Condition No Repeat_Test Repeat test on 12 additional tablets Fail_Condition->Repeat_Test Yes Fail Test Failed Fail_Condition->Fail No (>2 failed) Final_Decision ≥ 16 of 18 tablets disintegrated? Repeat_Test->Final_Decision Final_Decision->Pass Yes Final_Decision->Fail No

Workflow for USP Tablet Disintegration Test.
In-Vitro Dissolution Test (USP Apparatus 2 - Paddle Method)

This test measures the rate at which the active pharmaceutical ingredient is released from the tablet into a dissolution medium.

Apparatus: A dissolution test apparatus (USP Apparatus 2) consisting of a covered vessel with a hemispherical bottom, a paddle stirrer, and a constant temperature water bath.[4][20]

Procedure:

  • Place the specified volume of dissolution medium in the vessel and allow it to equilibrate to 37 ± 0.5°C.[4]

  • Place a single tablet in the vessel.

  • Operate the apparatus at the specified paddle rotation speed (e.g., 50 or 75 rpm).[21]

  • At specified time intervals, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.[22]

  • Replace the volume of the withdrawn sample with fresh dissolution medium.

  • Filter the samples and analyze them for drug content using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[21]

  • Calculate the cumulative percentage of drug released at each time point.

Swelling Index Determination

This test quantifies the swelling capacity of the superdisintegrant.

Apparatus: A measuring cylinder, a texture analyzer, or specialized equipment for measuring swelling force.

Procedure (Simple Method):

  • Accurately weigh a specific amount of this compound (e.g., 1 gram).

  • Place the SSG in a graduated measuring cylinder.

  • Add a specified volume of distilled water or other medium.

  • Allow the SSG to swell for a defined period (e.g., 24 hours).

  • Measure the final volume occupied by the swollen mass.

  • The swelling index can be calculated as a percentage increase in volume.

More sophisticated methods using a texture analyzer can measure the swelling force generated by the disintegrant over time, providing more detailed insights into its performance.[23][24]

Conclusion

This compound is a highly effective superdisintegrant that plays a critical role in enhancing the solubility and bioavailability of poorly water-soluble drugs. Its mechanism of action, primarily driven by rapid and extensive swelling, leads to efficient tablet disintegration and a significant increase in the surface area of the API available for dissolution. The selection of the appropriate grade and concentration of SSG, coupled with rigorous experimental evaluation using standardized protocols, is essential for the development of robust and effective solid oral dosage forms. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively utilize this compound in their formulation strategies.

References

A Deep Dive into Sodium Starch Glycolate Synthesis: The Core Principles of Carboxymethylation and Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium Starch Glycolate (B3277807) (SSG), a widely utilized superdisintegrant in the pharmaceutical industry, owes its exceptional performance to a meticulously controlled chemical modification process involving two key steps: carboxymethylation and cross-linking. This technical guide elucidates the fundamental principles of these processes, providing an in-depth understanding of the synthesis of SSG for professionals engaged in pharmaceutical research and development.

The Foundational Chemistry of SSG Synthesis

The journey from native starch to the high-performance excipient, Sodium Starch Glycolate, is a tale of targeted chemical modification. The two cornerstone processes, carboxymethylation and cross-linking, work in synergy to impart the desired physicochemical properties. Carboxymethylation enhances the hydrophilicity of the starch molecule, promoting rapid water uptake, while cross-linking prevents the complete dissolution and gel formation that would otherwise hinder disintegration.[1][2][3][4]

Carboxymethylation: Enhancing Hydrophilicity

Carboxymethylation is an etherification reaction that introduces carboxymethyl groups (-CH₂COONa) onto the hydroxyl groups of the anhydroglucose (B10753087) units of the starch polymer.[5][6] This process is typically carried out by treating starch with sodium monochloroacetate (SMCA) in an alkaline medium, following the principles of Williamson's ether synthesis.[7][8] The introduction of these ionic and hydrophilic groups disrupts the internal hydrogen bonding of the starch granules, allowing for significant swelling when in contact with water.[3]

The extent of this modification is quantified by the Degree of Substitution (DS) , which represents the average number of hydroxyl groups substituted per anhydroglucose unit. For pharmaceutical-grade SSG, the DS typically ranges from 0.23 to 0.32, meaning approximately one in every four anhydroglucose units is carboxymethylated.[9][10] This level of substitution is critical; a lower DS may not provide adequate swelling, while a higher DS can lead to excessive solubility and gelling, thereby diminishing its disintegrant efficacy.[1][3]

Cross-Linking: Preventing Gel Formation

While carboxymethylation is crucial for water absorption, it also increases the water solubility of the starch. Unchecked, this would lead to the formation of a viscous gel layer around the tablet, impeding further water penetration and slowing down disintegration.[3] To counteract this, a controlled degree of cross-linking is introduced. This process creates covalent bonds between the starch chains, rendering the modified starch insoluble while still allowing for substantial swelling.[2][3]

Commonly used cross-linking agents include sodium trimetaphosphate (STMP) and phosphorus oxychloride.[9][10] These reagents form phosphate (B84403) ester linkages between adjacent starch molecules. The degree of cross-linking is a critical parameter that must be carefully controlled. Insufficient cross-linking will result in gelling, while excessive cross-linking can overly restrict swelling and reduce the disintegrant's effectiveness.

Synthesis of this compound: An Experimental Overview

The synthesis of SSG is a multi-step process that can be broadly categorized into cross-linking of the native starch followed by carboxymethylation. The following protocols are representative of the methods described in the scientific literature.

Experimental Protocol: Cross-Linking of Starch

This protocol describes the cross-linking of starch using sodium trimetaphosphate (STMP).

Materials:

  • Native starch (e.g., potato or sago starch)

  • Sodium trimetaphosphate (STMP)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Distilled water

Procedure:

  • Prepare a 40% (w/w) starch suspension by mixing 100 g of native starch with 10% (w/w) sodium sulfate and 12% (w/w) sodium trimetaphosphate in a reaction flask.[1]

  • Stir the mixture thoroughly to form a uniform suspension.

  • Adjust the pH of the suspension to between 11.5 and 13 by the dropwise addition of 1 M sodium hydroxide solution.[1]

  • Continuously stir the alkaline suspension in a closed system at ambient temperature for 30 minutes.[1]

  • Transfer the flask to a water bath and heat to 45°C with continuous shaking at 150 rpm for 180 minutes.[1]

  • After the reaction, cool the suspension and neutralize it to a pH of 6.5-7.0 with a suitable acid (e.g., hydrochloric or acetic acid).

  • Filter the cross-linked starch and wash it thoroughly with distilled water to remove any unreacted reagents and by-products.

  • Dry the cross-linked starch in an oven at a controlled temperature (e.g., 50°C) until the moisture content is below a specified limit.

Experimental Protocol: Carboxymethylation of Cross-Linked Starch

This protocol outlines the carboxymethylation of the previously cross-linked starch.

Materials:

  • Cross-linked starch

  • Isopropyl alcohol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium monochloroacetate (SMCA)

  • Hydrochloric acid (0.5 M) or acetic acid

  • Ethanol (B145695)

  • Distilled water

Procedure:

  • Prepare a suspension of 100 g of cross-linked starch in isopropyl alcohol and stir until a uniform consistency is achieved.[1]

  • Adjust the pH of the mixture to between 11.5 and 13 using 1 M sodium hydroxide solution and stir continuously in a sealed flask at room temperature for 30 minutes.[1]

  • Add the desired amount of sodium monochloroacetate (the SMCA to anhydroglucose unit ratio is a critical parameter to be optimized).

  • Heat the suspension in a water bath to a specified temperature (e.g., 45-55°C) and agitate at 150 rpm for a defined reaction time (e.g., 120-240 minutes).[1]

  • Stop the reaction by neutralizing the mixture with 0.5 M hydrochloric acid or acetic acid to a pH of 6.5-7.0.[1]

  • Filter the resulting this compound and wash it thoroughly with ethanol and distilled water to remove by-products such as sodium chloride and sodium glycolate.[1]

  • Dry the final product in an oven at 50°C overnight, or until the moisture content is below 12% (w/w).[1]

Quantitative Analysis and Characterization

The quality and performance of the synthesized SSG are highly dependent on the reaction parameters. The following tables summarize the key parameters and their impact on the final product characteristics.

Key Reaction Parameters in SSG Synthesis
ParameterProcessTypical Range/ValueImpact on Final Product
Starch Source BothPotato, Sago, Corn, RicePotato starch is often preferred as it yields a product with superior disintegrating properties.[9]
Cross-linking Agent Cross-linkingSodium Trimetaphosphate (STMP), Phosphorus OxychlorideDetermines the type of cross-link (phosphate ester), which influences the stability and swelling characteristics.[9]
Concentration of Cross-linking Agent Cross-linking0.01% - 12% (w/w of starch)Affects the degree of cross-linking; higher concentrations generally lead to reduced swelling but increased stability.[11][12]
pH Both10 - 13An alkaline environment is crucial for both the activation of starch hydroxyl groups and the carboxymethylation reaction.[1][12]
Solvent CarboxymethylationEthanol, Methanol, IsopropanolThe reaction is typically carried out in an organic solvent to prevent gelatinization of the starch.[11]
Sodium Monochloroacetate (SMCA) Ratio Carboxymethylation0.75 - 1.5 (molar ratio to anhydroglucose unit)Directly influences the Degree of Substitution (DS).[1]
Reaction Temperature Both30°C - 90°CAffects the reaction rate; higher temperatures can lead to a higher DS but also risk degradation.[1][13]
Reaction Time Both0.5 - 10 hoursInfluences the extent of reaction and therefore the DS and degree of cross-linking.[1][13]
Characterization of this compound
PropertyMethod of AnalysisTypical Values for SSGSignificance
Degree of Substitution (DS) Titration, Flame Atomic Absorption Spectrometry (AAS)0.23 - 0.32A primary indicator of the extent of carboxymethylation and directly correlates with the swelling capacity.[7][9]
Degree of Cross-linking Rheological measurements, Swelling power determination, Starch-Iodine methodLow (e.g., 1 phosphate ester group per 500 anhydroglucose units)Crucial for preventing gelling and ensuring rapid water uptake.[7][8]
Swelling Capacity Measurement of swollen volume in waterUp to 300 times its volumeA direct measure of the disintegrant's ability to create mechanical stress within the tablet.[14]
Particle Size Sieve analysis, Laser diffraction30 - 100 µmInfluences the flowability and packing properties of the powder, as well as the disintegration time.[9]
pH pH meter (for a dispersion)5.5 - 7.5 (Type A)Can affect the stability of the drug and other excipients in the formulation.[9]
Sodium Chloride Content Potentiometric titration≤ 7.0% (Type A)A by-product of the synthesis that needs to be controlled as it can affect the ionic strength and water uptake.[9]
Viscosity Viscometer (for a 4% w/v aqueous dispersion)< 200 cPA low viscosity indicates effective cross-linking and minimal gelling.[14]

Visualizing the Synthesis and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and the overall workflow of SSG synthesis.

Carboxymethylation_Reaction Starch Starch-OH (Anhydroglucose Unit) NaOH NaOH (Sodium Hydroxide) Starch_O_Na Starch-O⁻Na⁺ (Activated Starch) Starch->Starch_O_Na + NaOH->Starch_O_Na SMCA Cl-CH₂-COONa (Sodium Monochloroacetate) SSG Starch-O-CH₂-COONa (this compound) Starch_O_Na->SSG + SMCA->SSG NaCl NaCl (Sodium Chloride)

Caption: The chemical reaction of carboxymethylation of starch.

Crosslinking_Reaction Starch1 Starch-OH Crosslinked_Starch Starch-O-P(O)(O⁻Na⁺)-O-Starch (Cross-linked Starch) Starch1->Crosslinked_Starch Starch2 Starch-OH Starch2->Crosslinked_Starch STMP Sodium Trimetaphosphate (STMP) STMP->Crosslinked_Starch

Caption: The chemical reaction of cross-linking starch with STMP.

SSG_Synthesis_Workflow cluster_0 Cross-linking Step cluster_1 Carboxymethylation Step NativeStarch Native Starch SlurryPrep Prepare Starch Slurry with STMP & Na₂SO₄ NativeStarch->SlurryPrep Alkalinization1 Adjust pH to 11.5-13 with NaOH SlurryPrep->Alkalinization1 Reaction1 Heat and Agitate (e.g., 45°C, 180 min) Alkalinization1->Reaction1 Neutralization1 Neutralize to pH 6.5-7.0 Reaction1->Neutralization1 Filtration1 Filter and Wash Neutralization1->Filtration1 Drying1 Dry to Obtain Cross-linked Starch Filtration1->Drying1 CrosslinkedStarch Cross-linked Starch Drying1->CrosslinkedStarch SuspensionPrep Suspend in Isopropyl Alcohol CrosslinkedStarch->SuspensionPrep Alkalinization2 Adjust pH to 11.5-13 with NaOH SuspensionPrep->Alkalinization2 AddSMCA Add Sodium Monochloroacetate Alkalinization2->AddSMCA Reaction2 Heat and Agitate (e.g., 45-55°C, 120-240 min) AddSMCA->Reaction2 Neutralization2 Neutralize to pH 6.5-7.0 Reaction2->Neutralization2 Filtration2 Filter and Wash Neutralization2->Filtration2 Drying2 Dry to Obtain This compound Filtration2->Drying2

Caption: The experimental workflow for the synthesis of SSG.

Conclusion

The synthesis of this compound is a well-defined chemical process that leverages the principles of carboxymethylation and cross-linking to transform native starch into a high-performance pharmaceutical excipient. A thorough understanding of these core principles, the associated reaction parameters, and the methods for characterization is paramount for researchers, scientists, and drug development professionals. By carefully controlling the synthesis process, it is possible to produce SSG with tailored properties that ensure optimal performance in a wide range of solid dosage forms, ultimately contributing to the development of effective and reliable medicines.

References

Methodological & Application

Application of Sodium Starch Glycolate in Fast Dissolving Oral Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast dissolving oral films (FDOFs) represent an advanced oral drug delivery system that disintegrates or dissolves within seconds when placed in the mouth, without the need for water.[1] This dosage form is particularly advantageous for pediatric and geriatric patients, or any individual with difficulty in swallowing conventional tablets and capsules.[2] The rapid disintegration facilitates pre-gastric absorption, which can lead to a quicker onset of action and improved bioavailability by avoiding first-pass metabolism.[2][3]

Sodium starch glycolate (B3277807) (SSG) is a widely utilized superdisintegrant in pharmaceutical formulations, including FDOFs.[4][5] It is the sodium salt of a carboxymethyl ether of starch.[5] Chemically modified to be cross-linked, SSG exhibits reduced water solubility and viscosity upon hydration, which is crucial for its function.[6] Its primary mechanism of action involves rapid water absorption, leading to extensive swelling of its particles, which in turn generates the force required to break apart the film matrix, ensuring swift disintegration and drug release.[7][8][9]

These application notes provide a comprehensive overview of the role of sodium starch glycolate in the formulation of FDOFs, including its mechanism of action, optimal usage concentrations, and detailed protocols for formulation and evaluation.

Mechanism of Action of this compound in FDOFs

This compound functions as a superdisintegrant in FDOFs through a wicking and swelling mechanism. Upon contact with saliva, the hydrophilic nature of SSG facilitates rapid water uptake into the film's matrix. This is followed by a significant and rapid swelling of the SSG particles. The increase in particle volume creates a disruptive force within the film, breaking the polymer matrix and leading to the rapid disintegration of the film.[7][8][9]

cluster_0 Mechanism of Action of this compound FDOF FDOF in Oral Cavity Saliva Contact with Saliva FDOF->Saliva Administration WaterUptake Rapid Water Uptake by SSG Particles Saliva->WaterUptake Hydration Swelling Extensive Swelling of SSG Particles WaterUptake->Swelling Wicking Disintegration Disruption of Film Matrix (Disintegration) Swelling->Disintegration Internal Pressure DrugRelease Rapid Drug Release and Dissolution Disintegration->DrugRelease

Figure 1: Mechanism of this compound in FDOFs

Optimal Concentration of this compound

The concentration of this compound is a critical parameter in the formulation of FDOFs. The recommended concentration range is typically between 2% and 8% w/w.[4][10][11] An optimal concentration of around 4% is often cited as sufficient for achieving rapid disintegration.[12][13] It is important to note that concentrations exceeding 8% can have a detrimental effect, leading to the formation of a viscous gel that can impede water penetration and thus increase the disintegration time.[6][12]

Data Presentation: Effect of this compound Concentration on FDOF Properties

The following tables summarize the impact of varying concentrations of this compound on the key quality attributes of fast dissolving oral films, based on data from various studies.

Table 1: Effect of SSG Concentration on Disintegration Time

Formulation CodeSSG Concentration (% w/w)Other Key ExcipientsDisintegration Time (seconds)Reference
F12HPMC E5, Propylene Glycol25 ± 2[14]
F24HPMC E5, Propylene Glycol10 ± 1[14]
F36HPMC E5, Propylene Glycol15 ± 2[14]
F44HPMC E1542[3]
BS12Crospovidone30[13]
BS54Croscarmellose Sodium28[13]

Table 2: Effect of SSG Concentration on In Vitro Drug Release

Formulation CodeSSG Concentration (% w/w)PolymerDrug Release (%)Time (minutes)Reference
F174HPMC E593.15Not Specified[14]
F4Not SpecifiedHPMC98.7815[3]
F-5Not SpecifiedNot Specified99.8560[15][16]

Table 3: Effect of SSG Concentration on Mechanical Properties of FDOFs

Formulation CodeSSG Concentration (% w/w)PolymerFolding EnduranceTensile Strength (MPa)% ElongationReference
F174HPMC E5260Not SpecifiedNot Specified[14]
F6Not SpecifiedHPMC E15 LV153 ± 7.02.95 ± 0.0918.95 ± 0.12[5]

Experimental Protocols

A standardized workflow is essential for the reproducible formulation and evaluation of FDOFs. The following sections detail the protocols for the preparation of FDOFs using the solvent casting method and their subsequent evaluation.

cluster_1 Experimental Workflow for FDOF Formulation and Evaluation Formulation Formulation Preparation (Solvent Casting Method) Drying Drying of Films Formulation->Drying Cutting Cutting and Storage Drying->Cutting Evaluation Physicochemical Evaluation Cutting->Evaluation Disintegration Disintegration Time Evaluation->Disintegration Dissolution In Vitro Drug Release Evaluation->Dissolution Mechanical Mechanical Properties (Folding Endurance, Tensile Strength) Evaluation->Mechanical Other Other Tests (Weight, Thickness, pH, Drug Content) Evaluation->Other

Figure 2: FDOF Formulation and Evaluation Workflow

Formulation of Fast Dissolving Oral Films by Solvent Casting Method

The solvent casting method is the most widely used technique for the preparation of FDOFs due to its simplicity and the resulting uniformity and clarity of the films.[1][12][17]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Film-forming polymer (e.g., HPMC E5, HPMC E15, Pullulan)[4][18]

  • This compound (Superdisintegrant)

  • Plasticizer (e.g., Propylene Glycol, PEG 400, Glycerol)[4][10]

  • Sweeteners, Flavors, and Coloring agents (as required)[10]

  • Solvent (e.g., Distilled water, Ethanol)[3]

  • Magnetic stirrer with heating plate

  • Beakers

  • Petri dish

  • Hot air oven or desiccator

Protocol:

  • Polymer Solution Preparation: Accurately weigh the film-forming polymer and dissolve it in the chosen solvent with continuous stirring using a magnetic stirrer. Gentle heating may be applied to facilitate dissolution.[4]

  • Incorporation of Excipients: To the polymer solution, add the accurately weighed plasticizer, sweetener, and other excipients, and stir until a homogenous solution is obtained.[4]

  • Addition of API and SSG: In a separate beaker, dissolve the API and this compound in a small amount of the solvent. Add this solution to the main polymer solution and mix thoroughly to ensure uniform distribution.[19]

  • Deaeration: Remove any entrapped air bubbles from the solution by placing it in a vacuum desiccator or by sonication.

  • Casting: Carefully pour the bubble-free solution into a clean, dry Petri dish.

  • Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-60°C) for up to 24 hours, or until the film is completely dry and can be easily peeled off.[4] Alternatively, the film can be dried at room temperature in a desiccator.[18]

  • Cutting and Storage: Once dried, carefully peel the film from the Petri dish and cut it into the desired size (e.g., 2x2 cm). Store the prepared films in a desiccator to protect them from moisture until further evaluation.[18]

Evaluation of Fast Dissolving Oral Films

Protocol:

  • Randomly select 10 films from each formulation batch.

  • Weigh each film individually using a sensitive electronic balance.[20]

  • Calculate the average weight and the percentage deviation of each film from the average weight.

Protocol:

  • Measure the thickness of each of the 10 selected films at five different positions (center and four corners) using a digital micrometer or Vernier caliper.[5][20]

  • Calculate the average thickness and standard deviation for each formulation.

Protocol:

  • Cut a film strip of a specific size (e.g., 2x2 cm).

  • Repeatedly fold the film at the same place at a 180° angle until it breaks or a visible crack appears.[1][21]

  • The number of folds without breaking is recorded as the folding endurance value. A value of 300 or more is considered excellent.[1][21]

Protocol:

  • Place a film in a Petri dish and wet it with 0.5 mL of purified water for 60 seconds.[21]

  • Measure the pH of the wetted surface by touching it with a pH meter electrode.[21] The surface pH should be close to neutral (around 6.8-7.4) to avoid irritation to the oral mucosa.[21]

Protocol:

  • Take a film of a specified size and dissolve it in a suitable solvent (e.g., 100 mL of phosphate (B84403) buffer pH 6.8) in a volumetric flask.[20]

  • Shake the solution continuously for a specified period (e.g., 1 hour) to ensure complete dissolution of the drug.[4]

  • Filter the solution through a suitable filter paper (e.g., Whatman-1).[4]

  • Determine the drug content in the filtrate using a suitable analytical method, such as UV-Visible spectrophotometry at the drug's λmax.[4][20]

Protocol:

  • Place a film in a Petri dish containing a specified volume of a disintegration medium (e.g., 6 mL of phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.[2]

  • Gently swirl the Petri dish every 10 seconds.[2]

  • The time at which the film starts to break and completely disintegrates is recorded as the disintegration time.

Protocol:

  • Conduct the dissolution study using a USP dissolution test apparatus (Type II - Paddle apparatus).[2][22]

  • Use a suitable dissolution medium (e.g., 900 mL of 0.1N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.[22]

  • Set the paddle speed to 50 rpm.[2][22]

  • Place a film in the dissolution vessel.

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 3, 5, 10, 15 minutes) and replace with an equal volume of fresh medium.[22]

  • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Visible spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Conclusion

This compound is a highly effective superdisintegrant for the formulation of fast dissolving oral films. Its ability to rapidly absorb water and swell leads to a quick disintegration of the film matrix, which is essential for the immediate release of the active pharmaceutical ingredient. By carefully selecting the concentration of this compound, typically within the 2-8% w/w range, formulators can achieve optimal disintegration times and drug release profiles. The detailed protocols provided in these application notes offer a systematic approach to the formulation and evaluation of FDOFs containing this compound, enabling researchers and drug development professionals to develop robust and patient-compliant oral drug delivery systems.

References

Application Notes and Protocols for Incorporating Sodium Starch Glycolate in Wet Granulation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective incorporation of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant, in pharmaceutical wet granulation processes. Understanding the proper methodology for its inclusion is critical to achieving desired tablet properties, including rapid disintegration, enhanced dissolution, and optimal bioavailability of the active pharmaceutical ingredient (API).

Sodium starch glycolate functions by rapid water absorption, leading to extensive swelling of its particles.[1][2][3] This swelling action creates a disruptive force within the tablet matrix, breaking it apart into smaller granules and ultimately the primary drug particles. The effectiveness of SSG can be influenced by its grade, particle size, concentration, and, most critically, the method of its incorporation into the formulation.[1][4]

Methods of Incorporation

There are three primary methods for incorporating this compound into a wet granulation formulation:

  • Intragranular Addition: SSG is blended with the API and other excipients before the wet massing stage.

  • Extragranular Addition: SSG is added to the dried granules along with the lubricant prior to compression.

  • Intra- and Extragranular Addition: A portion of the SSG is added intragranularly, and the remaining portion is added extragranularly.

The choice of incorporation method significantly impacts the final tablet characteristics. Extragranular addition generally leads to faster disintegration and dissolution compared to intragranular addition.[5][6][7] The intragranular portion swells within the granules, breaking them apart, while the extragranular portion disrupts the tablet matrix, separating the granules.[8] A combination of both methods often provides the most effective disintegration.[8]

Experimental Protocols

The following are detailed protocols for the three methods of incorporating this compound in a wet granulation process.

Protocol 1: Intragranular Addition of this compound

This protocol is suitable for formulations where controlled disintegration is desired and to aid in the initial breakdown of the granules.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (SSG)

  • Binder (e.g., Povidone K-30, Starch Paste)[9]

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Granulating Fluid (e.g., Purified Water, Ethanol)

  • Lubricant (e.g., Magnesium Stearate)

  • High-shear mixer/granulator or planetary mixer

  • Fluid bed dryer or tray dryer

  • Sieve/mill

  • Blender (e.g., V-blender, bin blender)

  • Tablet press

Methodology:

  • Premixing: Accurately weigh and screen the API, this compound, and other intragranular excipients (e.g., diluent). Blend the screened materials in a suitable blender for 10-15 minutes to ensure uniformity.

  • Binder Preparation: Prepare the binder solution by dissolving or dispersing the binder in the granulating fluid.

  • Wet Massing: Transfer the premixed powders to the granulator. While mixing, gradually add the binder solution to form a cohesive, wet mass. The endpoint can be determined by the "snowball" test, where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble or stick excessively.

  • Wet Milling (Optional): Pass the wet mass through a screen of appropriate mesh size to create uniform wet granules.

  • Drying: Dry the granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically 1-3%).

  • Dry Milling: Mill the dried granules to the desired particle size distribution.

  • Final Blending: Add the screened lubricant to the dried, milled granules and blend for a short period (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

Protocol 2: Extragranular Addition of this compound

This is the most common method and is generally preferred for achieving rapid tablet disintegration.[5][6]

Methodology:

  • Premixing: Weigh and screen the API and all intragranular excipients (excluding SSG). Blend these materials for 10-15 minutes.

  • Binder Preparation and Wet Massing: Prepare the binder solution and granulate the powder blend as described in Protocol 1.

  • Drying and Dry Milling: Dry and mill the granules to the required particle size as per Protocol 1.

  • Final Blending: Screen the this compound and the lubricant. Add the screened SSG to the dried, milled granules and blend for 10-15 minutes. Then, add the lubricant and blend for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets.

Protocol 3: Intra- and Extragranular Addition of this compound

This method combines the benefits of both intragranular and extragranular addition to achieve rapid and complete disintegration.[8]

Methodology:

  • Premixing: Weigh and screen the API, the intragranular portion of the this compound (e.g., 50% of the total SSG), and other intragranular excipients. Blend for 10-15 minutes.

  • Binder Preparation and Wet Massing: Prepare the binder solution and granulate the powder blend as described in Protocol 1.

  • Drying and Dry Milling: Dry and mill the granules as per Protocol 1.

  • Final Blending: Screen the extragranular portion of the this compound and the lubricant. Add the extragranular SSG to the dried granules and blend for 10-15 minutes. Subsequently, add the lubricant and blend for a further 3-5 minutes.

  • Compression: Compress the final blend into tablets.

Data Presentation

The following tables summarize the typical effects of SSG concentration and incorporation method on key tablet properties. The values presented are illustrative and can vary depending on the specific formulation.

Table 1: Effect of this compound Concentration on Tablet Properties (Extragranular Addition)

SSG Concentration (% w/w)Hardness ( kg/cm ²)Friability (%)Disintegration Time (seconds)Drug Release at 15 min (%)
25.50.64585
45.20.72595
64.90.815>99
84.50.9<15>99

Note: Increasing SSG concentration generally decreases hardness and increases friability while significantly reducing disintegration time and enhancing drug release.[10][11]

Table 2: Comparison of Different Incorporation Methods of this compound (4% w/w Total SSG)

Incorporation MethodHardness ( kg/cm ²)Friability (%)Disintegration Time (seconds)Drug Release at 30 min (%)
Intragranular5.80.512075
Extragranular5.20.72595
Intra/Extragranular (2%/2%)5.40.63592

Note: Extragranular addition typically results in the fastest disintegration and dissolution.[5][7] The intragranular method often leads to harder, less friable tablets with slower disintegration.

Visualization of Workflows

Diagram 1: Intragranular Addition Workflow

Intragranular_Addition A API, SSG & Other Intragranular Excipients B Premixing A->B D Wet Massing B->D C Binder Solution C->D E Drying D->E F Dry Milling E->F H Final Blending F->H G Lubricant G->H I Compression H->I

Caption: Workflow for intragranular incorporation of SSG.

Diagram 2: Extragranular Addition Workflow

Extragranular_Addition A API & Other Intragranular Excipients B Premixing A->B D Wet Massing B->D C Binder Solution C->D E Drying D->E F Dry Milling E->F H Final Blending F->H G SSG & Lubricant G->H I Compression H->I

Caption: Workflow for extragranular incorporation of SSG.

Diagram 3: Logical Relationship of Incorporation Method and Tablet Properties

Logical_Relationship cluster_properties Tablet Properties Intra Intragranular SSG Disintegration Faster Disintegration Intra->Disintegration Less Effective For Hardness Increased Hardness Intra->Hardness May Increase Extra Extragranular SSG Extra->Disintegration Strongly Promotes Dissolution Faster Dissolution Extra->Dissolution Strongly Promotes Both Intra/Extragranular SSG Both->Disintegration Promotes Both->Dissolution Promotes

Caption: Impact of SSG incorporation method on tablet properties.

References

sodium starch glycolate as a functional excipient in pediatric formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Developing oral drug formulations for pediatric patients presents unique challenges, including swallowability, taste masking, and the need for flexible, accurate dosing. Sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant, is a valuable excipient in addressing these challenges, particularly in the formulation of orally disintegrating tablets (ODTs) and other pediatric-friendly dosage forms.[1][2][3] SSG is the sodium salt of a carboxymethyl ether of starch, typically derived from potato, corn, rice, or wheat.[4] Its primary function in a tablet or capsule is to facilitate rapid disintegration upon contact with aqueous fluids, which in turn promotes faster drug dissolution and absorption.[3][5][6][7]

The mechanism of action of sodium starch glycolate is primarily through rapid and extensive swelling.[3][8][9] When it comes into contact with water, SSG can swell to many times its original volume, creating a strong disintegrating force that breaks the tablet matrix apart.[10] This property is particularly beneficial for pediatric formulations, where rapid disintegration in the small volume of saliva in the mouth is crucial for ODTs.[11]

Regulatory and Safety Considerations in Pediatrics

The selection of excipients for pediatric formulations is a critical aspect of drug development, with a strong emphasis on safety.[12][13][14] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the use of excipients in medicines for children.[15][16] While this compound is listed in the FDA's Inactive Ingredient Database for oral use, indicating its general safety, specific safety data for different pediatric age groups is not always readily available.[5][8][17][18] Therefore, the lowest effective concentration of SSG should be used, and its inclusion should be justified and supported by safety data in the context of the final formulation. The EMA emphasizes that excipients in pediatric medicines should be chosen to avoid potential toxicity.[15]

Data Presentation: Performance of this compound

The concentration of this compound significantly impacts the disintegration time and dissolution rate of oral solid dosage forms. The typical concentration range for SSG is between 2% and 8% w/w.[1][3]

Formulation CharacteristicSSG Concentration (% w/w)Disintegration TimeDissolution RateReference
Paracetamol Tablets0.25%60 min-[8]
0.5%40 min-[8]
1%2-15 min-[8]
2%< 1 min-[1]
4%< 1 min-[1]
>8%Increased disintegration timeDecreased dissolution rate[8]
Chlorpheniramine Maleate Tablets5%Faster than control89.1% - 108.3% drug release in 30 min
8%Faster than control89.1% - 108.3% drug release in 30 min
12%Faster than control89.1% - 108.3% drug release in 30 min
Levocetirizine Dihydrochloride ODTsHigh Concentration (with CCS)29 sec-[15]
Irbesartan Immediate Release TabletsVaried (with other superdisintegrants)Decreased with increasing concentration-[1]

Note: The data presented is a summary from various studies and may not be directly comparable due to differences in formulation and testing conditions. Researchers should perform their own optimization studies.

Experimental Protocols

Protocol 1: In Vitro Disintegration Testing for Pediatric Orally Disintegrating Tablets (ODTs)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <701> Disintegration Test.[6][11][17][18]

Objective: To determine the time required for a pediatric ODT to disintegrate in a simulated oral environment.

Apparatus:

  • USP Disintegration Apparatus

  • Beakers (1000 mL)

  • Thermostatic bath

  • Stopwatch

Reagents:

  • Purified water or simulated saliva (pH ~6.8)

Procedure:

  • Set up the disintegration apparatus according to the manufacturer's instructions.

  • Fill the beaker with 900 mL of purified water or simulated saliva and maintain the temperature at 37 ± 2°C using the thermostatic bath.

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • Lower the basket-rack assembly into the immersion fluid and start the apparatus and the stopwatch simultaneously. The apparatus will raise and lower the basket at a constant frequency.

  • Observe the tablets. Disintegration is considered complete when there is no residue of the tablet, except for fragments of insoluble coating, remaining on the screen of the apparatus. A soft mass with no firm core is also considered disintegrated.

  • Record the time required for the complete disintegration of all six tablets.

Acceptance Criteria: For ODTs, the disintegration time is generally expected to be less than 30 seconds, although specific limits may vary depending on the product and regulatory requirements.

Protocol 2: Dissolution Testing for Pediatric Formulations

This protocol provides a general guideline for dissolution testing of pediatric oral solid dosage forms, based on USP General Chapter <711> Dissolution.

Objective: To measure the rate and extent of drug release from a pediatric formulation.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used for ODTs.[11]

  • Dissolution vessels

  • Paddles

  • Thermostatic bath

  • Syringes and filters for sampling

  • UV-Vis Spectrophotometer or HPLC for analysis

Reagents:

  • Dissolution medium: The choice of medium should be justified and may include purified water, 0.1 N HCl, or buffers at pH 4.5 and 6.8 to simulate gastrointestinal conditions. For pediatric formulations, smaller volumes may be considered to reflect physiological conditions.

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Set up the dissolution apparatus. The paddle speed is typically set at 50 or 75 rpm.

  • Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Place one tablet in each vessel.

  • Start the apparatus and the timer.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Filter the samples immediately.

  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the percentage of drug released at each time point.

Visualizations

DisintegrationMechanism cluster_0 Tablet Matrix cluster_1 Aqueous Environment (e.g., Saliva) cluster_2 Disintegration Process cluster_3 Result Tablet Intact Tablet (Drug + Excipients + SSG) Water Water Molecules Swelling SSG Swelling (Rapid Water Uptake) Water->Swelling Contact Pressure Internal Pressure Buildup Swelling->Pressure Causes Breakup Tablet Breakup into Smaller Granules Pressure->Breakup Leads to Dissolution Increased Surface Area for Drug Dissolution Breakup->Dissolution Results in

Caption: Mechanism of action of this compound as a superdisintegrant.

FormulationWorkflow start Define Target Product Profile (TPP) for Pediatric Formulation preformulation Preformulation Studies (API-Excipient Compatibility) start->preformulation formulation Formulation Development (Select SSG concentration, other excipients) preformulation->formulation manufacturing Manufacturing Process (e.g., Direct Compression) formulation->manufacturing evaluation In-Vitro Evaluation manufacturing->evaluation disintegration Disintegration Test (Protocol 1) evaluation->disintegration dissolution Dissolution Test (Protocol 2) evaluation->dissolution other_tests Hardness, Friability, etc. evaluation->other_tests optimization Formulation Optimization (Based on evaluation results) disintegration->optimization dissolution->optimization other_tests->optimization optimization->manufacturing Iterate stability Stability Studies optimization->stability end Final Pediatric Formulation stability->end

Caption: General workflow for developing pediatric oral solid dosage forms with SSG.

References

Application Notes and Protocols: Methodology for Evaluating Drug Release from Tablets Containing Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium starch glycolate (B3277807) (SSG) is a widely used "superdisintegrant" in the pharmaceutical industry for solid oral dosage forms like tablets and capsules.[1][2] Its primary function is to facilitate the rapid breakdown of the tablet matrix upon contact with aqueous fluids in the gastrointestinal tract, thereby promoting drug dissolution and subsequent absorption.[3][4][5] SSG is a modified starch derivative that swells rapidly and extensively when it absorbs water, generating an internal mechanical force that disrupts the tablet's cohesive structure.[6] This action dramatically increases the surface area of the active pharmaceutical ingredient (API) exposed to the dissolution medium, which is particularly crucial for enhancing the bioavailability of poorly soluble drugs.[5][6]

The effectiveness of sodium starch glycolate is influenced by its concentration in the formulation, typically between 2% and 8%, with an optimal concentration often around 4%.[2][7] Exceeding an 8% concentration can sometimes lead to gelling, which may hinder disintegration and dissolution.[1][8] Therefore, a systematic evaluation of drug release is essential to optimize the formulation and ensure consistent product performance.

This document provides a detailed methodology for evaluating the in vitro drug release from tablets formulated with this compound, covering the necessary protocols and data presentation formats.

Mechanism of Action of this compound

This compound functions primarily through rapid water absorption and subsequent swelling.[3][6] When a tablet containing SSG comes into contact with an aqueous environment, the SSG particles quickly hydrate (B1144303) and swell to many times their original volume.[6] This swelling creates a significant internal pressure within the tablet matrix, forcing the particles apart and leading to the rapid disintegration of the tablet.[6] This process is visually represented in the signaling pathway diagram below.

cluster_0 Tablet in Aqueous Environment cluster_1 Disintegration Process cluster_2 Drug Release and Dissolution Tablet Tablet with SSG Water Aqueous Fluid (e.g., Gastric Fluid) Hydration Rapid Hydration of SSG Particles Water->Hydration Contact Swelling Extensive Swelling of SSG Hydration->Swelling Pressure Internal Pressure Generation Swelling->Pressure Disruption Disruption of Tablet Matrix Pressure->Disruption Disintegration Tablet Disintegration Disruption->Disintegration SurfaceArea Increased Surface Area of API Disintegration->SurfaceArea Dissolution Enhanced Drug Dissolution SurfaceArea->Dissolution Absorption Potential for Improved Bioavailability Dissolution->Absorption

Mechanism of this compound in Tablet Disintegration.

Experimental Protocols

Materials and Reagents
  • Tablets containing the active pharmaceutical ingredient (API) and this compound.

  • Dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8). The selection of the medium should be based on the drug's properties and the intended site of drug release.[9]

  • Reference standard of the API.

  • Deionized water.

  • Reagents for preparing the dissolution medium (e.g., hydrochloric acid, potassium phosphate monobasic, sodium hydroxide).

  • Mobile phase for HPLC analysis (if applicable).

Equipment
  • USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - paddle method).[10]

  • Water bath with temperature control.

  • Syringes and syringe filters (e.g., 0.45 µm PVDF).

  • Volumetric flasks and pipettes.

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

  • Analytical balance.

  • pH meter.

Dissolution Test Protocol

The following protocol outlines the steps for conducting a dissolution test on tablets containing this compound.

start Start prep_media Prepare Dissolution Medium start->prep_media deaeration Deaerate Medium prep_media->deaeration setup_apparatus Set Up Dissolution Apparatus (USP 2) deaeration->setup_apparatus set_temp Set Temperature to 37 ± 0.5 °C setup_apparatus->set_temp set_speed Set Paddle Speed (e.g., 50 RPM) set_temp->set_speed place_tablet Place Tablet in Vessel set_speed->place_tablet start_test Start Dissolution Test place_tablet->start_test sampling Collect Samples at Pre-defined Time Points start_test->sampling filtration Filter Samples sampling->filtration analysis Analyze Samples (UV-Vis or HPLC) filtration->analysis data_processing Calculate Cumulative Drug Release (%) analysis->data_processing end_process End data_processing->end_process

Experimental Workflow for Dissolution Testing.
  • Preparation of Dissolution Medium : Prepare a sufficient volume of the selected dissolution medium (e.g., 900 mL per vessel). The pH of the medium should be verified and adjusted if necessary.[9]

  • Deaeration : Deaerate the dissolution medium to prevent the formation of air bubbles on the tablet surface, which can interfere with the dissolution process.[9]

  • Apparatus Setup : Set up the USP Apparatus 2 (paddle apparatus) and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.[10]

  • Test Parameters : Set the paddle speed to the specified rate, typically 50 or 75 RPM.

  • Tablet Introduction : Carefully drop one tablet into each dissolution vessel.

  • Sampling : Withdraw an aliquot of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Sample Filtration : Immediately filter the collected samples through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis.

  • Volume Replacement : If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis : Analyze the filtered samples to determine the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Analytical Method

3.4.1 UV-Vis Spectrophotometry

This method is suitable when the API has a chromophore and there is no significant interference from excipients at the analytical wavelength.

  • Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) of the API in the dissolution medium.

  • Calibration Curve : Prepare a series of standard solutions of the API in the dissolution medium at known concentrations. Measure the absorbance of each standard solution at the λmax and construct a calibration curve of absorbance versus concentration.

  • Sample Measurement : Measure the absorbance of the filtered samples from the dissolution test.

  • Concentration Calculation : Determine the concentration of the API in the samples using the calibration curve.

3.4.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method, particularly for low-dose drugs or when there is interference from excipients.

  • Chromatographic Conditions : Develop and validate an HPLC method with a suitable column, mobile phase, flow rate, and detector wavelength.

  • Calibration : Prepare and run a series of standard solutions of the API to establish a calibration curve of peak area versus concentration.

  • Sample Injection : Inject the filtered samples into the HPLC system.

  • Data Analysis : Determine the concentration of the API in the samples based on the peak areas and the calibration curve.

Data Presentation

The cumulative percentage of drug released at each time point should be calculated and tabulated. The following table provides a template for summarizing the dissolution data for different formulations containing varying concentrations of this compound.

Time (minutes)Formulation F1 (2% SSG) - % Drug Released (Mean ± SD)Formulation F2 (4% SSG) - % Drug Released (Mean ± SD)Formulation F3 (6% SSG) - % Drug Released (Mean ± SD)
5
10
15
30
45
60

Conclusion

The methodology described provides a comprehensive framework for evaluating the drug release from tablets containing this compound. Adherence to these protocols will enable researchers and drug development professionals to accurately assess the impact of SSG on drug product performance and to develop robust and effective oral solid dosage forms. The use of a superdisintegrant like this compound is a well-established strategy to enhance the dissolution of poorly soluble drugs and improve their bioavailability.[5][6]

References

Application Notes and Protocols: Formulation of Controlled-Release Matrix Tablets Using Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Controlled-release matrix tablets are a cornerstone of modern drug delivery, designed to release an active pharmaceutical ingredient (API) at a predetermined rate to maintain a constant drug concentration in the bloodstream over an extended period. Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), are frequently used to form a gel-like barrier upon hydration, which controls the drug release. While sodium starch glycolate (B3277807) (SSG) is widely recognized as a superdisintegrant in immediate-release formulations, its application in controlled-release matrix systems is more nuanced.[1] In this context, SSG can be strategically employed at low concentrations to modulate the drug release profile, typically by increasing the initial release rate or ensuring complete tablet erosion over time.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of controlled-release matrix tablets incorporating sodium starch glycolate.

Mechanism of Action in a Controlled-Release Matrix

In a hydrophilic matrix tablet, the primary mechanism of controlled release involves the hydration of a polymer like HPMC to form a viscous gel layer. Drug release is then governed by a combination of diffusion through this gel layer and erosion of the matrix itself.[1][2]

The inclusion of this compound introduces a modulating factor. SSG is a modified starch that swells rapidly and extensively upon contact with water.[1] In a controlled-release matrix, this swelling action can:

  • Increase Matrix Porosity: The swelling of SSG particles within the HPMC gel layer can create micro-channels or pores, thereby increasing the effective surface area for drug dissolution and diffusion.

  • Disrupt the Gel Layer: At certain concentrations, the disruptive force of SSG swelling can lead to a more rapid erosion of the outer gel layer, accelerating drug release.

  • Modulate Initial Release: A small amount of SSG can be used to achieve a desired initial burst release to quickly reach the minimum effective concentration, followed by a sustained release profile governed by the primary matrix former.

The interplay between the gel-forming properties of HPMC and the swelling/disrupting action of SSG allows for a finer control over the drug release kinetics.

Below is a diagram illustrating the logical relationship of components in the controlled-release matrix.

Controlled_Release_Mechanism cluster_0 Tablet Matrix in Aqueous Environment API API Gel_Layer Gel Layer Formation API->Gel_Layer Dissolution HPMC HPMC HPMC->Gel_Layer SSG SSG SSG->Gel_Layer Disruption/ Pore Formation Water_Penetration Water Penetration Water_Penetration->HPMC Hydration Water_Penetration->SSG Hydration Drug_Release Controlled Drug Release Gel_Layer->Drug_Release Diffusion & Erosion

Caption: Mechanism of drug release from an HPMC matrix with SSG.

Experimental Protocols

This section details the protocols for the preparation and evaluation of controlled-release matrix tablets. A model formulation using Paracetamol as the API is presented.

Materials
  • Paracetamol (API)

  • Hydroxypropyl Methylcellulose (HPMC K4M)

  • This compound (SSG)

  • Microcrystalline Cellulose (MCC, Filler)

  • Magnesium Stearate (Lubricant)

  • Talc (Glidant)

  • Isopropyl Alcohol (Granulating Fluid)

Tablet Formulation

The following formulations are designed to evaluate the effect of varying concentrations of this compound.

Table 1: Composition of Controlled-Release Matrix Tablets

Ingredient (mg/tablet)F1 (0% SSG)F2 (1.0% SSG)F3 (1.5% SSG)F4 (2.5% SSG)
Paracetamol300300300300
HPMC K4M150150150150
This compound06915
Microcrystalline Cellulose141135132126
Magnesium Stearate6666
Talc3333
Total Weight (mg) 600 600 600 600
Preparation of Matrix Tablets (Wet Granulation Method)

The following workflow outlines the wet granulation process.

Wet_Granulation_Workflow start Start sieve Sieve API, HPMC, SSG, and MCC start->sieve blend Dry Blend Ingredients sieve->blend granulate Granulate with Isopropyl Alcohol blend->granulate wet_sieve Wet Sieve Granules granulate->wet_sieve dry Dry Granules at 50°C wet_sieve->dry dry_sieve Dry Sieve Granules dry->dry_sieve lubricate Lubricate with Magnesium Stearate and Talc dry_sieve->lubricate compress Compress into Tablets lubricate->compress evaluate Evaluate Tablets compress->evaluate end End evaluate->end

Caption: Workflow for the wet granulation method.

Protocol:

  • Sieving: Pass Paracetamol, HPMC K4M, this compound, and Microcrystalline Cellulose through a #40 mesh sieve.

  • Dry Blending: Mix the sieved ingredients in a blender for 15 minutes to ensure uniform distribution.

  • Granulation: Add Isopropyl Alcohol dropwise to the powder blend while mixing until a coherent mass is formed.

  • Wet Sieving: Pass the wet mass through a #12 mesh sieve to form granules.

  • Drying: Dry the granules in a hot air oven at 50°C for 2 hours or until the loss on drying is less than 2%.

  • Dry Sieving: Pass the dried granules through a #16 mesh sieve.

  • Lubrication: Add Magnesium Stearate and Talc (both passed through a #60 mesh sieve) to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press with 12 mm round, flat-faced punches.

Evaluation of Pre-Compression Parameters

Table 2: Pre-Compression Parameters of Granules

ParameterF1F2F3F4USP Limits
Angle of Repose (°)28.529.129.530.2< 30 (Excellent)
Bulk Density (g/mL)0.520.510.500.49Report
Tapped Density (g/mL)0.580.570.560.55Report
Carr's Index (%)10.310.510.710.95-15 (Excellent)
Hausner Ratio1.111.121.121.121.00-1.11 (Excellent)
Evaluation of Post-Compression Parameters (Tablet Quality Control)

Protocol:

  • Weight Variation: Weigh 20 tablets individually, calculate the average weight. The individual weights should be within the USP limits.[3]

  • Hardness: Determine the crushing strength of 6 tablets using a Monsanto hardness tester. The typical range for controlled-release tablets is 6-10 kg/cm ².

  • Friability: Test a sample of tablets (as per USP) in a Roche friabilator for 100 revolutions. The weight loss should not exceed 1%.[3][4]

  • Thickness: Measure the thickness of 10 tablets using a micrometer. The variation should be within ±5%.[3]

  • Drug Content: Assay 10 randomly selected tablets for drug content to ensure uniformity.

Table 3: Post-Compression Parameters of Tablets

ParameterF1F2F3F4USP Limits
Weight Variation (mg)598 ± 4601 ± 5599 ± 3602 ± 4± 5%
Hardness ( kg/cm ²)8.2 ± 0.48.1 ± 0.58.3 ± 0.38.0 ± 0.6-
Friability (%)0.550.610.650.72< 1%
Thickness (mm)4.5 ± 0.024.6 ± 0.034.5 ± 0.014.6 ± 0.02± 5%
Drug Content (%)99.5 ± 1.299.2 ± 1.5100.1 ± 1.199.8 ± 1.390-110%
In Vitro Dissolution Study

Protocol:

  • Apparatus: USP Dissolution Testing Apparatus Type II (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Sampling: Withdraw 5 mL samples at 0.5, 1, 2, 4, 6, 8, 10, and 12-hour intervals. Replace with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of Paracetamol using a UV-Visible spectrophotometer at 243 nm.

Results and Data Presentation

The inclusion of this compound demonstrated a clear influence on the drug release profile from the HPMC matrix tablets.

Table 4: Cumulative Drug Release (%) of Paracetamol Matrix Tablets

Time (hours)F1 (0% SSG)F2 (1.0% SSG)F3 (1.5% SSG)F4 (2.5% SSG)
0.5 8.212.515.118.9
1 15.622.126.330.5
2 25.434.840.246.7
4 42.155.362.570.1
6 58.371.278.985.4
8 72.584.691.396.8
10 85.195.898.999.5
12 94.399.1100.2100.5

Note: The data presented in Tables 2, 3, and 4 are representative and intended for illustrative purposes.

As the concentration of this compound increased from 0% to 2.5%, the rate of drug release was observed to increase. The formulation without SSG (F1) showed the most extended-release profile over 12 hours. In contrast, F4, with the highest concentration of SSG, released nearly all the drug within 8 to 10 hours. This demonstrates the utility of SSG as a release modulator in hydrophilic matrix systems.

Conclusion

This compound can be effectively utilized as a functional excipient in the formulation of controlled-release hydrophilic matrix tablets. By carefully selecting its concentration, formulators can modulate the drug release profile to meet specific therapeutic objectives. At lower concentrations (1.0-2.5%), SSG increases the rate of drug release without compromising the controlled-release characteristics of the HPMC matrix. The provided protocols offer a comprehensive framework for researchers and drug development professionals to systematically investigate and optimize controlled-release formulations using this versatile excipient.

References

Application Notes and Protocols: Enhancing the Dissolution of Poorly Soluble Drugs with Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium starch glycolate (B3277807) (SSG) is a widely used superdisintegrant in the pharmaceutical industry, known for its exceptional ability to promote the rapid disintegration of solid dosage forms, such as tablets and capsules.[1][2][3] This rapid disintegration is a critical factor in enhancing the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), which in turn can improve their bioavailability.[4][5] SSG is a sodium salt of a carboxymethyl ether of starch, which is chemically modified to be cross-linked.[2][6] This modification allows it to absorb a significant amount of water, leading to rapid and extensive swelling.[1][4][7][8]

The primary mechanism of action for SSG involves rapid hydration and swelling upon contact with aqueous fluids in the gastrointestinal tract.[4][5] This swelling generates internal pressure within the tablet matrix, causing it to break apart into smaller granules and fine particles.[4] The increased surface area of the drug particles exposed to the dissolution medium accelerates the dissolution rate.[4]

Mechanism of Action

Sodium starch glycolate enhances drug dissolution primarily through rapid tablet disintegration. The process can be summarized in the following steps:

  • Water Uptake: Upon ingestion, the tablet comes into contact with gastrointestinal fluids. The hydrophilic nature of SSG facilitates rapid water absorption into the tablet matrix.[4][7][8]

  • Swelling: As SSG absorbs water, its particles swell significantly.[1][2][4]

  • Disintegration: The swelling of SSG particles creates a disruptive force within the tablet, breaking it down into smaller granules and ultimately into fine particles.[4]

  • Enhanced Dissolution: The increased surface area of the dispersed drug particles leads to a faster rate of dissolution.[4]

Mechanism of this compound Action.

Data Presentation: Impact of this compound on Formulation Properties

The concentration of this compound in a formulation significantly impacts its disintegration time and the dissolution rate of the active pharmaceutical ingredient. The typical concentration range for SSG is between 2% and 8% w/w.[1][3][6]

DrugSSG Concentration (% w/w)Disintegration TimeDissolution Rate/EfficiencyReference
Paracetamol0.2560 min-[1]
0.540 min-[1]
1.02-15 min-[1]
2.0< 1 min-[1]
4.0< 1 min-[1]
Ethenzamide1.0-Significantly faster than tablets with no disintegrant[9]
5.0-Faster dissolution as concentration increased from 1.0% to 5.0%[9]
Chlorpheniramine Maleate5.0Shorter than control89.1% drug release after 30 min[10]
8.0Shorter than control>95% drug release after 30 min[10]
12.0Shorter than control>100% drug release after 30 min[10]
Piroxicam8.0-Improved dissolution rate[9]

Note: Higher concentrations of SSG (above 8%) may lead to an increase in disintegration time due to the formation of a viscous gel layer that can hinder water penetration.[1][11]

Experimental Protocols

Protocol 1: Formulation of Tablets by Direct Compression

This protocol describes the preparation of tablets using the direct compression method, incorporating this compound as a superdisintegrant.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (SSG)

  • Diluent (e.g., Microcrystalline Cellulose, Mannitol)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

Equipment:

  • Analytical Balance

  • Sieves

  • Blender (e.g., V-blender, Bin blender)

  • Tablet Press

Procedure:

  • Sieving: Pass the API, SSG, and diluent through an appropriate sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any lumps.

  • Blending:

    • Place the sieved API, SSG, and diluent into a blender.

    • Blend for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.

  • Lubrication:

    • Pass the lubricant and glidant through a finer sieve (e.g., #60 mesh).

    • Add the sieved lubricant and glidant to the powder blend in the blender.

    • Blend for a shorter duration (e.g., 3-5 minutes). Over-blending with lubricants can negatively impact tablet hardness and dissolution.

  • Compression:

    • Set up the tablet press with the desired tooling (punches and die).

    • Load the final powder blend into the hopper of the tablet press.

    • Compress the tablets to a target weight and hardness.

cluster_1 Processing cluster_2 Output A API, SSG, Diluent C Sieving A->C B Lubricant, Glidant E Sieving (finer mesh) B->E D Blending C->D F Lubrication (Final Blending) D->F E->F G Tablet Compression F->G H Final Tablets G->H

Tablet Formulation by Direct Compression.
Protocol 2: In-Vitro Dissolution Testing

This protocol outlines the procedure for conducting in-vitro dissolution studies to evaluate the effect of this compound on drug release.

Equipment and Materials:

  • USP Dissolution Apparatus (Apparatus 1 - Basket, or Apparatus 2 - Paddle)[12][13]

  • Dissolution Vessels

  • Water Bath/Heater[13]

  • Syringes and Filters

  • UV-Vis Spectrophotometer or HPLC

  • Dissolution Medium (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8)[12]

  • Formulated Tablets

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus as per USP guidelines.

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the chosen dissolution medium.[12]

    • Equilibrate the medium to 37 ± 0.5°C.[12][13]

    • Set the rotational speed of the basket or paddle to a specified rate (e.g., 50 or 75 RPM).[12]

  • Tablet Introduction:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium from each vessel.

    • Filter the samples promptly to prevent undissolved particles from affecting the analysis.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis:

    • Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

Protocol 3: Tablet Disintegration Test

This protocol is for determining the disintegration time of tablets, a key performance indicator for formulations containing superdisintegrants.

Equipment and Materials:

  • USP Disintegration Test Apparatus

  • Beakers (1000 mL)

  • Immersion Fluid (e.g., Distilled Water, 0.1 N HCl)

  • Formulated Tablets

Procedure:

  • Apparatus Setup:

    • Set up the disintegration apparatus with the appropriate basket-rack assembly.

    • Fill the beakers with the specified immersion fluid and maintain the temperature at 37 ± 2°C.

  • Tablet Introduction:

    • Place one tablet in each of the six tubes of the basket.

    • Place a disk on top of each tablet (if required by the monograph).

  • Test Execution:

    • Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.

  • Endpoint Determination:

    • Record the time taken for all six tablets to disintegrate completely (i.e., no palpable mass remaining on the screen).

Conclusion

This compound is a highly effective superdisintegrant that can significantly enhance the dissolution of poorly soluble drugs by promoting rapid tablet disintegration.[4][5][14] The optimal concentration of SSG should be determined during formulation development to achieve the desired disintegration and dissolution profiles. The protocols provided herein offer a framework for the formulation and evaluation of tablets containing this compound.

References

Application Notes and Protocols for the Characterization of Sodium Starch Glycolate in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium Starch Glycolate (SSG) is a widely used superdisintegrant in oral solid dosage forms like tablets and capsules.[1][2][3] It is the sodium salt of a carboxymethyl ether of starch, which can be derived from various sources such as potato, corn, wheat, or rice.[3] SSG's efficacy stems from its ability to absorb water rapidly, leading to significant swelling that causes the rapid breakup of the tablet or granule structure, facilitating drug dissolution and enhancing bioavailability.[1][3][4] The functionality of SSG is influenced by its physicochemical properties, including the degree of substitution, cross-linking, particle size, and purity.[5][6] Therefore, rigorous analytical characterization is crucial for quality control and to ensure consistent performance in pharmaceutical formulations.[2]

These application notes provide detailed protocols for various analytical techniques to characterize this compound, both as a raw material and within finished dosage forms.

Pharmacopeial Identification and Purity Tests

Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide standardized methods for the identification, assay, and purity of SSG.[7][8][9] SSG is typically categorized into different types (e.g., Type A and Type B) based on pH and sodium content.[9][10]

Identification Tests

Application Note: These are fundamental tests to confirm the identity of the material as this compound. They rely on characteristic chemical reactions and spectroscopic analysis.

Experimental Protocols:

  • A: Infrared (IR) Absorption: The infrared absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[10][11]

  • B: Iodine-Potassium Iodide Test: A slightly acidified solution of SSG produces a blue to violet color upon the addition of iodine and potassium iodide solution.[7][9][10]

    • Disperse 2 g of the sample in 100 mL of water.[11]

    • To 5 mL of the dispersion, add 0.05 mL of 0.005 M iodine solution.

    • Observe the formation of a dark blue color.[11]

  • C: Test for Sodium: SSG imparts an intense yellow color to a nonluminous flame.[9][10] A chemical test involves adding potassium pyroantimonate (B1233504) solution to a solution of the sample, which forms a white, crystalline precipitate.[9][10]

Assay and Impurity Testing

Application Note: These tests quantify the active component and control the levels of process-related impurities and by-products, such as sodium chloride and sodium glycolate, which can affect performance.

Experimental Protocols:

  • Assay for Sodium: This titration method determines the percentage of sodium in SSG.

    • Accurately weigh about 700 mg of the dried, 80% alcohol-insoluble portion of SSG.[7]

    • Add 80 mL of glacial acetic acid and reflux for 2 hours.[7][11]

    • Cool to room temperature and titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.[7][11]

  • Limit of Sodium Chloride: This test is performed by potentiometric titration with silver nitrate (B79036).[8][9]

    • Accurately weigh about 500 mg of SSG and suspend it in 100 mL of water.[9][10]

    • Add 1 mL of nitric acid.[9][10]

    • Titrate with 0.1 N silver nitrate VS, determining the endpoint potentiometrically.[8][9]

  • Limit of Sodium Glycolate: This impurity is often controlled via a colorimetric test or a chromatographic method.[8][9] The USP test involves reacting the sample with 2,7-dihydroxynaphthalene (B41206) and measuring the absorbance.[12]

  • Loss on Drying: This test determines the moisture content.

    • Accurately weigh a sample of SSG in a pre-weighed bottle.[11]

    • Dry in an oven at 130°C for 90 minutes.[8][9]

    • The substance should not lose more than 10.0% of its weight.[8][9]

Data Presentation: Pharmacopeial Specifications

TestType A SpecificationType B SpecificationReference
pH 5.5 - 7.53.0 - 5.0[9][10]
Sodium (Na) Content 2.8% - 4.2%2.0% - 3.4%[9][10]
Sodium Chloride ≤ 7.0%≤ 7.0%[8][9]
Sodium Glycolate ≤ 2.0%≤ 2.0%[4][9]
Loss on Drying ≤ 10.0%≤ 10.0%[8][9]
Iron ≤ 0.002% (20 ppm)≤ 0.002% (20 ppm)[4][8]
Heavy Metals ≤ 0.002% (20 ppm)≤ 0.002% (20 ppm)[4][9]

Microscopic and Morphological Analysis

Application Note: Microscopic examination reveals information about the particle size, shape, and surface morphology of SSG granules. These characteristics are critical as they influence flowability, packing, and the surface area available for water absorption, thereby affecting disintegration performance. Scanning Electron Microscopy (SEM) is particularly useful for high-resolution imaging of the granule surface.[13][14][15]

Experimental Protocol (Light Microscopy):

  • Prepare a suspension of SSG in a suitable non-swelling liquid (e.g., mineral oil).

  • Place a drop of the suspension on a microscope slide and cover with a coverslip.

  • Examine under a light microscope at various magnifications (e.g., 100x, 400x).

  • Observe the granule characteristics. SSG granules are typically irregular, ovoid, or pear-shaped, ranging from 30–100 µm, or rounded, from 10–35 µm.[1]

  • When viewed under polarized light, granules should display a distinct black cross (birefringence).[1]

Data Presentation: Morphological Characteristics

ParameterTypical ObservationSignificance
Shape Irregularly shaped, ovoid, or rounded granules.[1]Affects powder flow and packing density.
Size 10-100 µm.[1]Influences swelling rate and disintegration time.
Surface Smooth to slightly rough surface.Affects water uptake (wicking).
Birefringence Presence of a "Maltese cross" under polarized light.Indicates the semi-crystalline nature of starch.

Spectroscopic Techniques

Spectroscopic methods are powerful, non-destructive techniques for both qualitative and quantitative analysis of SSG in dosage forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR is used for the identification of SSG and to study potential chemical interactions between the excipient and the active pharmaceutical ingredient (API) in a formulation.[3][16][17] The technique identifies functional groups present in the molecule, providing a unique spectral "fingerprint".[3]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the SSG powder or the ground tablet onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Compare the resulting spectrum with a reference spectrum of SSG for identification.[11] Key peaks include those for O-H stretching, C-H stretching, and carboxylate group vibrations.

Raman Spectroscopy

Application Note: Raman spectroscopy is highly specific and offers excellent spatial resolution, making it ideal for characterizing the distribution and solid-state properties of SSG within a finished tablet.[18][19] It is particularly useful for chemical imaging (mapping) to assess the uniformity of the blend.[19][20] Since water is a weak Raman scatterer, this technique is also effective for studying hydration and swelling phenomena. Common excipients often have no spectral signals in the 1550–1900 cm⁻¹ region, making this range ideal for API identification within a formulation.[21]

Experimental Protocol (Raman Mapping of a Tablet):

  • Place the tablet on the microscope stage of the Raman spectrometer.

  • Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.[18]

  • Define the area on the tablet surface to be mapped.

  • Set the acquisition parameters: laser power, exposure time, and step size (e.g., 10-50 µm).

  • Acquire spectra at each point within the defined area.

  • Process the hyperspectral data using multivariate analysis (e.g., Principal Component Analysis or Vertex Component Analysis) to generate chemical maps showing the spatial distribution of SSG, the API, and other excipients.

Data Presentation: Spectroscopic Parameters

TechniqueParameterTypical SettingApplication
FTIR-ATR Spectral Range4000 - 400 cm⁻¹Identification, Drug-Excipient Interaction
Resolution4 cm⁻¹-
Raman Laser Wavelength532 nm or 785 nm[18]Identification, Polymorph screening, Quantitative Analysis, Chemical Mapping[18][22]
Spectral Range200 - 2000 cm⁻¹-

Thermal Analysis

Application Note: Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical and chemical changes that occur in SSG upon heating. DSC can detect melting, glass transitions, and crystallization events, which is useful for assessing drug-excipient compatibility.[23][24] TGA measures changes in mass with temperature, which is useful for analyzing dehydration and thermal decomposition.

Experimental Protocol (DSC):

  • Accurately weigh 3-5 mg of the SSG sample or ground tablet into an aluminum DSC pan.

  • Seal the pan (hermetically or with a pinhole, depending on the desired atmosphere).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min).[15]

  • Record the heat flow as a function of temperature, typically from ambient to 300°C.

  • Analyze the resulting thermogram for endothermic or exothermic events. SSG typically shows a broad endotherm related to dehydration.[23][24]

Visualizations

Workflow for SSG Characterization

SSG_Characterization_Workflow Overall Workflow for this compound Characterization cluster_physical Physical & Chemical Identity cluster_formulation In-Formulation Analysis cluster_performance Functional Performance raw_material SSG Raw Material pharmacopeia Pharmacopeial Tests (USP/EP Identity, Purity, Assay) raw_material->pharmacopeia microscopy Microscopy (SEM) (Particle Size, Shape) raw_material->microscopy spectroscopy_id Spectroscopy (FTIR) (Fingerprint Identification) raw_material->spectroscopy_id swelling Swelling Index / Water Uptake raw_material->swelling dosage_form Finished Dosage Form (e.g., Tablet) compatibility Compatibility (DSC) (Drug-Excipient Interaction) dosage_form->compatibility distribution Content Uniformity (Raman) (Chemical Mapping) dosage_form->distribution disintegration Tablet Disintegration Test dosage_form->disintegration final_spec Quality Assessment & Release Specification pharmacopeia->final_spec microscopy->final_spec spectroscopy_id->final_spec compatibility->final_spec distribution->final_spec swelling->disintegration dissolution API Dissolution Test disintegration->dissolution dissolution->final_spec

Caption: Workflow for SSG characterization from raw material to final product.

SSG Disintegration Mechanism

SSG_Mechanism Logical Relationship of SSG Properties to Disintegration Function cluster_properties Intrinsic Properties cluster_behavior Physicochemical Behavior cluster_mechanism Mechanism of Action crosslinking Degree of Cross-Linking insolubility Water Insolubility crosslinking->insolubility Maintains substitution Degree of Substitution (DS) hydrophilicity High Hydrophilicity substitution->hydrophilicity Increases particle_size Particle Size & Morphology wicking Wicking (Capillary Action) particle_size->wicking Influences water_uptake Rapid Water Uptake hydrophilicity->water_uptake swelling High Swelling Pressure insolubility->swelling Prevents gel formation wicking->water_uptake water_uptake->swelling disintegration Tablet Disintegration swelling->disintegration Generates force

Caption: How SSG's intrinsic properties drive its disintegration function.

Protocol for Potentiometric Titration

Titration_Protocol Protocol Workflow: Potentiometric Titration for Sodium Chloride start Start weigh 1. Weigh ~500 mg of SSG accurately start->weigh suspend 2. Suspend sample in 100 mL water weigh->suspend acidify 3. Add 1 mL of nitric acid suspend->acidify setup 4. Set up potentiometric titrator with silver electrode acidify->setup titrate 5. Titrate with 0.1 N Silver Nitrate (AgNO3) setup->titrate endpoint 6. Determine the endpoint volume (V) titrate->endpoint calculate 7. Calculate % NaCl using formula endpoint->calculate end End calculate->end

Caption: Step-by-step workflow for the sodium chloride limit test.

References

Application Notes and Protocols: Utilizing Sodium Starch Glycolate for Rapid Drug Release in Capsule Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of Sodium Starch Glycolate (SSG) as a superdisintegrant in hard gelatin capsule formulations to achieve rapid drug release.

Introduction

This compound (SSG) is a widely used pharmaceutical excipient renowned for its efficacy as a superdisintegrant in solid oral dosage forms.[1][2][3] It is the sodium salt of a carboxymethyl ether of starch, available from various sources like potato, corn, wheat, or rice.[2] In capsule formulations, SSG promotes the rapid disintegration of the powder mass upon contact with aqueous fluids, facilitating the swift release and subsequent dissolution of the active pharmaceutical ingredient (API).[1][4] Its primary mechanism of action involves rapid water absorption, leading to significant swelling of the SSG particles, which exerts pressure on the capsule contents, causing them to break apart.[2][5]

Mechanism of Action of this compound

The disintegration process facilitated by this compound is primarily driven by its ability to rapidly absorb water and swell to many times its original volume. This process can be visualized as a multi-step signaling pathway.

Ingestion Capsule Ingestion GI_Fluid Contact with Gastrointestinal Fluid Ingestion->GI_Fluid Water_Penetration Water Penetration into Capsule GI_Fluid->Water_Penetration SSG_Hydration SSG Particle Hydration Water_Penetration->SSG_Hydration Swelling Rapid and Extensive Swelling of SSG SSG_Hydration->Swelling Pressure Internal Pressure Buildup Swelling->Pressure Deaggregation Deaggregation of Powder Mass Pressure->Deaggregation Disintegration Capsule Plug Disintegration Deaggregation->Disintegration Dissolution API Dissolution Disintegration->Dissolution Absorption Drug Absorption Dissolution->Absorption

Mechanism of Action of this compound in Capsules.

Key Formulation Considerations

The effectiveness of SSG in promoting rapid drug release from capsules is influenced by several factors:

  • Concentration: The typical concentration of SSG in formulations ranges from 2% to 8% w/w.[1][2] While higher concentrations generally lead to faster disintegration, excessive amounts (>8%) can sometimes have a retarding effect due to the formation of a viscous gel that can hinder further water penetration.[2] The optimal concentration is often around 4-6%.[2]

  • API Properties: The solubility of the active pharmaceutical ingredient can impact the overall dissolution rate. SSG is particularly effective for poorly soluble drugs as it increases the surface area of the API exposed to the dissolution medium.

  • Other Excipients: The presence of other excipients, such as lubricants (e.g., magnesium stearate), can influence the disintegration time. Hydrophobic lubricants can form a film around the particles and impede water penetration.

  • Manufacturing Process: The degree of powder compaction within the capsule can affect disintegration. Tightly packed plugs may take longer to disintegrate.

Experimental Data: Impact of SSG on Capsule Performance

The following tables summarize representative data on the effect of this compound concentration on the physical properties and in vitro performance of a model capsule formulation.

Table 1: Influence of SSG Concentration on Powder Blend Properties

Formulation CodeSSG Concentration (% w/w)Bulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner RatioAngle of Repose (°)
F100.520.6317.51.2132
F220.540.6516.91.2030
F340.550.6717.91.2229
F460.560.6918.81.2328
F580.570.7119.71.2527

Note: Data is illustrative and based on typical values found in pharmaceutical development.

Table 2: Effect of SSG Concentration on Capsule Disintegration and Drug Dissolution

Formulation CodeSSG Concentration (% w/w)Disintegration Time (minutes)Drug Release after 15 min (%)Drug Release after 30 min (%)
F10> 152545
F228.55580
F344.28598
F463.890>99
F584.588>99

Note: Disintegration time can be influenced by the specific API and other excipients. Higher levels of SSG (e.g., 8%) may show a slight increase in disintegration time due to potential gelling effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the development of rapid-release capsule formulations using this compound.

Protocol for Capsule Formulation (Direct Blending Method)

This protocol outlines the steps for preparing a simple capsule formulation using the direct blending method.

Start Start Weighing Weigh API, SSG, and other excipients Start->Weighing Sieving Sieve all ingredients through a suitable mesh Weighing->Sieving Blending_Premix Premix API and SSG in a blender for 5 min Sieving->Blending_Premix Blending_Final Add other excipients and blend for 15 min Blending_Premix->Blending_Final Encapsulation Encapsulate the blend into hard gelatin capsules Blending_Final->Encapsulation QC Perform Quality Control Tests Encapsulation->QC End End QC->End

Experimental Workflow for Capsule Formulation.

Methodology:

  • Weighing: Accurately weigh the required quantities of the Active Pharmaceutical Ingredient (API), this compound, and other excipients (e.g., diluents, glidants).

  • Sieving: Pass all ingredients through a suitable mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove any lumps.

  • Blending:

    • Place the sieved API and SSG in a suitable blender (e.g., V-blender or cube blender).

    • Mix for approximately 5-10 minutes to ensure a homogenous premix.

    • Add the remaining excipients to the blender.

    • Continue blending for an additional 15-20 minutes to achieve a uniform final blend.

  • Encapsulation: Fill the blended powder into hard gelatin capsules of the appropriate size using a manual or automated capsule filling machine.

  • In-Process Quality Control: During encapsulation, monitor for weight variation to ensure dose uniformity.

Protocol for Capsule Disintegration Testing

This protocol is based on the USP general chapter <701> Disintegration.

Apparatus: USP Disintegration Apparatus

Medium: Purified water or other specified medium (e.g., 0.1 N HCl)

Temperature: 37 ± 2 °C

Methodology:

  • Place one capsule in each of the six tubes of the basket-rack assembly.

  • Suspend the assembly in the immersion fluid (e.g., purified water) in the beaker.

  • Operate the apparatus for the time specified in the monograph or for 30 minutes if not specified.

  • At the end of the time limit, lift the basket from the fluid and observe the capsules.

  • Acceptance Criteria: All capsules have disintegrated completely. If 1 or 2 capsules fail to disintegrate, repeat the test on 12 additional capsules. Not fewer than 16 of the total 18 capsules tested must have disintegrated.

Protocol for Drug Dissolution Testing

This protocol is a general guideline based on the USP general chapter <711> Dissolution.

Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle)

Medium: As specified in the individual drug monograph (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer)

Temperature: 37 ± 0.5 °C

Rotation Speed: As specified in the monograph (typically 50 or 75 RPM for paddle, 100 RPM for basket)

Methodology:

  • Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to the required temperature.

  • Place one capsule in each vessel.

  • Start the apparatus and run for the specified time.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the percentage of drug released at each time point.

Logical Relationship: SSG Concentration and Drug Release

The relationship between the concentration of this compound and the rate of drug release is a critical aspect of formulation development. This logical diagram illustrates the expected outcomes.

Concentration SSG Concentration Low_Conc Low (0-2%) Concentration->Low_Conc Optimal_Conc Optimal (4-6%) Concentration->Optimal_Conc High_Conc High (>8%) Concentration->High_Conc Slow_DT Slow Low_Conc->Slow_DT Rapid_DT Rapid Optimal_Conc->Rapid_DT Slightly_Slower_DT Slightly Slower High_Conc->Slightly_Slower_DT Disintegration Disintegration Time Slow_DR Slow Slow_DT->Slow_DR Fast_DR Fast Rapid_DT->Fast_DR Fast_but_risk_of_gelling Fast (potential for gelling) Slightly_Slower_DT->Fast_but_risk_of_gelling Dissolution Dissolution Rate

Relationship between SSG Concentration and Performance.

Conclusion

This compound is a highly effective superdisintegrant for developing immediate-release capsule formulations. By carefully selecting the appropriate concentration and considering its interactions with other excipients, formulators can achieve rapid capsule disintegration and, consequently, fast drug dissolution. The protocols provided herein offer a foundational framework for the systematic development and evaluation of such formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Starch Glycolate to Prevent Tablet Capping and Lamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the concentration of sodium starch glycolate (B3277807) (SSG) to mitigate common tablet manufacturing defects such as capping and lamination.

Troubleshooting Guide: Tablet Capping and Lamination Issues

Q1: My tablets are exhibiting capping or lamination. Could the concentration of sodium starch glycolate (SSG) be the cause?

A1: Yes, the concentration of this compound (SSG) can significantly influence tablet integrity and may contribute to capping and lamination. While SSG is an effective superdisintegrant, an inappropriate concentration can negatively impact tablet strength.

  • Mechanism of SSG: SSG functions by rapidly absorbing water and swelling, which leads to the breakup of the tablet into smaller particles for quick dissolution.[1][2]

  • High Concentrations (>8%): At concentrations above 8%, SSG can lead to the formation of a viscous gel layer upon hydration. This gel layer can hinder water penetration into the tablet core, paradoxically increasing disintegration time.[1][3] More importantly, high concentrations of SSG can reduce the tablet's tensile strength and increase its elasticity, making it more prone to capping and lamination upon ejection from the die.[1][4]

  • Low Concentrations: Insufficient SSG may not provide the necessary disintegrating force, but it is less likely to be a direct cause of capping and lamination. These defects are more commonly associated with formulation and process parameters that lead to weak tablet bonding or stress accumulation.

Q2: I suspect my SSG concentration is too high. What are the typical signs in the tablet formulation and how can I confirm this?

A2: Signs that your SSG concentration may be too high and contributing to capping or lamination include:

  • Reduced Tablet Hardness: An inverse relationship can be observed between SSG concentration and tablet hardness.

  • Increased Friability: Tablets may be more prone to chipping and breaking.

  • Visual Observation of Capping/Lamination: This is the most direct indicator. Capping is the partial or complete separation of the top or bottom surface of the tablet, while lamination is the separation of the tablet into two or more distinct layers.[5][6]

To confirm, you can perform characterization studies by preparing tablet batches with varying SSG concentrations (e.g., 2%, 4%, 6%, 8%) and evaluating their physical properties.

Frequently Asked Questions (FAQs)

Q3: What is the optimal concentration range for this compound (SSG) to ensure good disintegration without causing capping or lamination?

A3: The typical concentration range for SSG in pharmaceutical formulations is between 2% and 8% w/w.[1][7] The optimal concentration is often found to be around 4-6%.[3][7] However, the ideal concentration is formulation-dependent and should be determined experimentally.

Q4: How does this compound (SSG) concentration affect tablet tensile strength?

A4: Increasing the concentration of SSG generally leads to a decrease in tablet tensile strength.[8][9] This is because SSG particles can disrupt the bonding between other excipients and the active pharmaceutical ingredient (API) during compaction. Lower tensile strength indicates weaker tablets that are more susceptible to capping and lamination.[10]

Q5: Can the interaction between SSG and other excipients, like binders, influence capping and lamination?

A5: Absolutely. The balance between the disintegrant (SSG) and the binder is critical. A strong binder can help overcome the reduction in tensile strength caused by higher concentrations of SSG.[11] If capping or lamination is observed, consider optimizing both the binder and SSG concentrations. Increasing the binder concentration can improve tablet compactibility and reduce the tendency for brittle fracture.[11][12]

Experimental Protocols

Protocol 1: Evaluating the Effect of SSG Concentration on Tablet Physical Properties

Objective: To determine the optimal concentration of SSG that provides adequate disintegration without causing capping, lamination, or excessive friability.

Methodology:

  • Formulation Preparation: Prepare several small-scale blends of your tablet formulation with varying concentrations of SSG (e.g., 2%, 4%, 6%, 8%, and 10% w/w). Keep the concentrations of all other excipients constant.

  • Granulation (if applicable): If using a wet granulation process, ensure uniform distribution of SSG.

  • Tableting: Compress tablets from each blend using a tablet press. It is crucial to maintain consistent compression force and speed across all batches.

  • Physical Testing: Evaluate the following parameters for each batch:

    • Hardness: Test a minimum of 10 tablets per batch.

    • Thickness and Diameter: Measure for consistency.

    • Friability: Test according to USP <1216> standards. A weight loss of less than 1% is generally acceptable.

    • Disintegration Time: Test according to USP <701> standards.

    • Visual Inspection: Carefully inspect tablets for any signs of capping or lamination immediately after compression and after 24 hours.

    • Tensile Strength Calculation: Calculate the tensile strength from the tablet hardness, diameter, and thickness.

Data Presentation

Table 1: Effect of SSG Concentration on Tablet Properties (Example Data)

SSG Concentration (% w/w)Average Hardness (kP)Friability (%)Disintegration Time (seconds)Tensile Strength (MPa)Observations
28.50.41202.0Intact tablets
48.20.5601.9Intact tablets
67.50.7451.7Intact tablets
86.21.2551.4Slight capping observed in a few tablets
105.12.5701.1Significant capping and lamination

Note: This is example data and results will vary based on the specific formulation.

Table 2: Quantitative Impact of SSG on Tensile Strength and Elastic Energy

SSG Concentration (% w/w)Binder (Starch Paste) Concentration (% w/w)Compaction Pressure (MPa)Tensile Strength (MPa)Elastic Energy (Nm)
05~235>2.00.28
45~235~1.80.50
85~235~1.6~0.65
125~235~1.50.76

Source: Adapted from data presented in a study on the compaction behavior of acetaminophen (B1664979) formulations.[4] This table illustrates that as SSG concentration increases, tensile strength decreases while elastic energy increases, creating conditions favorable for capping and lamination.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_processing Processing cluster_testing Physical Testing & Analysis cluster_outcome Outcome F1 Blend 1 (2% SSG) Granulation Granulation (Uniform SSG Distribution) F1->Granulation F2 Blend 2 (4% SSG) F2->Granulation F3 Blend 3 (6% SSG) F3->Granulation F4 Blend 4 (8% SSG) F4->Granulation Compression Tablet Compression (Consistent Parameters) Granulation->Compression Hardness Hardness Compression->Hardness Friability Friability Compression->Friability DT Disintegration Time Compression->DT TS Tensile Strength Compression->TS Visual Visual Inspection for Defects Compression->Visual Optimization Optimized SSG Concentration Hardness->Optimization Friability->Optimization DT->Optimization TS->Optimization Visual->Optimization

Caption: Experimental workflow for optimizing SSG concentration.

logical_relationship SSG_High High SSG Concentration (>8%) TensileStrength_Low Decreased Tensile Strength SSG_High->TensileStrength_Low disrupts bonding ElasticRecovery_High Increased Elastic Recovery SSG_High->ElasticRecovery_High increases elasticity SSG_Optimal Optimal SSG Concentration (2-8%) Disintegration_Fast Rapid Disintegration SSG_Optimal->Disintegration_Fast TabletIntegrity_Good Good Tablet Integrity SSG_Optimal->TabletIntegrity_Good SSG_Low Low SSG Concentration (<2%) Disintegration_Slow Inadequate Disintegration SSG_Low->Disintegration_Slow SSG_Low->TabletIntegrity_Good Defect_Capping Capping & Lamination TensileStrength_Low->Defect_Capping ElasticRecovery_High->Defect_Capping Defect_HardTablet Hard Tablet, Slow Disintegration Disintegration_Slow->Defect_HardTablet Defect_None No Defects TabletIntegrity_Good->Defect_None

Caption: Relationship between SSG concentration and tablet defects.

References

troubleshooting gelling effect of sodium starch glycolate at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the gelling effect of sodium starch glycolate (B3277807) (SSG) at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of sodium starch glycolate (SSG) in tablet formulations?

A1: this compound is a "superdisintegrant" used in pharmaceutical tablets and capsules.[1][2][3][4] Its primary role is to facilitate the rapid breakup of the solid dosage form when it comes into contact with fluids, such as gastric fluid.[5][6] This is achieved through its ability to absorb water quickly, which causes the SSG particles to swell significantly.[4][5] This swelling action creates internal pressure within the tablet, causing it to disintegrate into smaller particles and promoting the dissolution of the active pharmaceutical ingredient (API).[5][6]

Q2: What is the "gelling effect" of SSG and why does it occur at high concentrations?

A2: The gelling effect refers to the formation of a viscous gel layer when high concentrations of SSG are used in a formulation.[1][7] While SSG is designed to swell, at concentrations typically above 8% w/w, the swollen particles can coalesce and form a cohesive, viscous barrier.[1][8][9] This gel layer can actually impede further water penetration into the tablet core, which paradoxically slows down the disintegration process it is meant to promote.[7][10]

Q3: What is the recommended concentration range for SSG in a formulation to avoid the gelling effect?

A3: The generally effective concentration range for SSG as a superdisintegrant is between 2% and 8% w/w of the tablet weight.[1][8][11] Many studies suggest that the optimal concentration is often between 4% and 6%.[1][9] Concentrations above 8% are more likely to lead to the undesirable gelling effect and a potential increase in disintegration time.[1][8][9]

Q4: Besides concentration, what other factors can influence the gelling and performance of SSG?

A4: Several factors related to the physicochemical properties of SSG and the formulation environment can influence its performance:

  • Degree of Cross-linking: Adequate cross-linking is crucial for SSG's function. It prevents the polymer chains from dissolving while allowing them to swell.[2][7] Insufficient or hydrolyzed cross-links can lead to increased solubility and gelling.[7][10]

  • Degree of Substitution: The degree of carboxymethylation affects the hydrophilicity and swelling capacity of SSG.[1][12]

  • Particle Size: The particle size of the SSG grade can influence its hydration rate and disintegration efficiency.[1][13]

  • pH of the Medium: The swelling capacity of SSG can be affected by the pH of the surrounding medium.[1][14]

  • Manufacturing Process: Wet granulation, especially under high shear conditions, can potentially impact the integrity of SSG particles and their performance.[10]

Q5: My tablets are showing slow disintegration despite using SSG. How can I troubleshoot this?

A5: If you are experiencing slow disintegration, consider the following troubleshooting steps:

  • Review SSG Concentration: Ensure the concentration of SSG is within the optimal range (ideally 4-6%) and not exceeding 8%.[1][9]

  • Evaluate SSG Grade: Different grades of SSG are available with varying particle sizes, degrees of cross-linking, and substitution.[1] Consider testing a different grade to see if it improves performance in your formulation.

  • Assess Impact of Other Excipients: Highly soluble excipients can compete for water, potentially delaying the hydration of SSG. Conversely, insoluble excipients may require a more efficient disintegration mechanism.

  • Optimize Lubricant Level: While SSG's performance is generally not significantly affected by lubricants, excessive amounts of hydrophobic lubricants can hinder water penetration.[4][6]

  • Examine the Manufacturing Process: If using wet granulation, assess whether the process parameters (e.g., shear, drying temperature) could be damaging the SSG particles. A switch to direct compression or a different granulation method might be beneficial.

Data Presentation

Table 1: Effect of this compound (SSG) Concentration on Tablet Disintegration Time

SSG Concentration (% w/w)Typical Disintegration TimeObservations
0.25 - 12 - 60 minutesLong and variable disintegration times.[1]
2 - 4< 1 minuteRapid disintegration.[1][8][11]
4 - 6OptimalGenerally considered the most effective range.[1][9]
> 8Can be prolongedIncreased risk of gelling, which can hinder water infiltration and delay disintegration.[1][8][9]

Table 2: Viscosity of this compound (SSG) Aqueous Dispersions

SSG Concentration (% w/v)Dynamic Viscosity (mPas)Reference
24.26[15]
4< 200[14][15]

Experimental Protocols

1. Viscosity Measurement of SSG Dispersions

  • Objective: To determine the viscosity of an SSG dispersion to assess its gelling potential at a specific concentration.

  • Apparatus: A rotational viscometer.

  • Methodology:

    • Prepare a dispersion of SSG in deionized water at the desired concentration (e.g., 2%, 4%, 8% w/v).

    • Stir the dispersion gently until a homogenous suspension is formed, avoiding the introduction of air bubbles.

    • Allow the dispersion to stand for a specified period to ensure complete hydration.

    • Measure the viscosity of the dispersion using a rotational viscometer at a controlled temperature (e.g., 25°C).

    • Record the viscosity reading in millipascal-seconds (mPas). Compare the results for different concentrations to understand the gelling tendency.

2. Tablet Disintegration Testing

  • Objective: To measure the time it takes for a tablet to disintegrate in a specified fluid. This is a standard pharmacopeial test.

  • Apparatus: A disintegration test apparatus.

  • Methodology:

    • Place one tablet in each of the six tubes of the disintegration apparatus basket.

    • Immerse the basket in a beaker containing a specified fluid (e.g., simulated gastric fluid) at a constant temperature (typically 37°C).

    • Raise and lower the basket in the fluid at a constant frequency as specified by the relevant pharmacopeia.

    • Record the time until all tablets have disintegrated and passed through the mesh of the basket.

    • Compare the disintegration times of tablets formulated with different concentrations of SSG.

Visualizations

G cluster_0 Mechanism of SSG Action A Tablet with SSG in Aqueous Environment B Rapid Water Uptake by SSG Particles A->B C Significant Swelling of SSG Particles B->C D Generation of Internal Mechanical Forces C->D E Tablet Disintegration D->E

Caption: Mechanism of action for this compound as a superdisintegrant.

G cluster_1 Troubleshooting Gelling Effect Start Problem: Slow Disintegration or Gelling Observed Check_Conc Is SSG Concentration > 8%? Start->Check_Conc Reduce_Conc Action: Reduce SSG Concentration to 4-6% Check_Conc->Reduce_Conc Yes Eval_Grade Evaluate SSG Grade: - Degree of Cross-linking - Particle Size Check_Conc->Eval_Grade No Solution Resolution: Improved Disintegration Reduce_Conc->Solution Optimize_Process Optimize Manufacturing Process (e.g., Wet Granulation) Eval_Grade->Optimize_Process Optimize_Process->Solution

Caption: Logical workflow for troubleshooting the gelling effect of SSG.

References

impact of sodium starch glycolate on tablet hardness, friability, and disintegration time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sodium starch glycolate (B3277807) (SSG) on tablet hardness, friability, and disintegration time.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for sodium starch glycolate in tablet formulations?

A1: The recommended concentration range for this compound as a superdisintegrant in tablet formulations is typically between 2% and 8% w/w.[1][2][3] While concentrations as low as 1% may be used, optimal effectiveness is often seen between 4% and 6%.[2][4]

Q2: How does this compound promote tablet disintegration?

A2: this compound is a superdisintegrant that functions primarily through rapid and extensive swelling upon contact with water.[1][5][6] It can absorb up to 300 times its weight in water.[7] This swelling creates a significant internal pressure within the tablet matrix, overcoming the cohesive forces of the other excipients and causing the tablet to break apart into smaller granules.[8]

Q3: Can using a higher concentration of this compound always lead to faster disintegration?

A3: Not necessarily. While increasing the concentration of SSG from low levels (e.g., 0.25% to 1%) to the optimal range (2-4%) significantly shortens disintegration time, using concentrations above 8% can have the opposite effect.[1][2] At higher concentrations, SSG can form a viscous gel layer that hinders further water penetration into the tablet core, thereby prolonging disintegration time.[1][2][8]

Q4: What is the effect of this compound on tablet hardness?

A4: The impact of this compound on tablet hardness can be complex. Some studies suggest that SSG can enhance tablet formability and increase hardness without compromising disintegration.[9] Conversely, other research indicates that due to its elastic properties, increasing the proportion of SSG can lead to higher elastic energy and a decrease in the overall compressibility of granules, which may negatively affect tablet tensile strength.[10]

Q5: How does this compound affect tablet friability?

A5: Friability, the tendency of a tablet to chip, crumble, or break, can be influenced by the concentration of this compound. While some formulations with SSG can achieve friability of less than 1%, which is generally acceptable, higher concentrations of disintegrants can sometimes lead to poor friability.[11][12]

Q6: Does the type of this compound matter?

A6: Yes, the physicochemical properties of this compound, which can vary between different grades and manufacturers (e.g., Explotab, Primojel, Vivastar), can significantly impact its performance.[1] Factors such as the degree of cross-linkage, extent of carboxymethylation, and particle size can all affect disintegration time.[1] For instance, SSG with phosphorous cross-links has been shown to be more resistant to hydrolysis and may result in faster dissolution compared to those with ester cross-links.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Prolonged Disintegration Time High Concentration of SSG (>8%) : Formation of a viscous gel layer impeding water penetration.[1][2]Reduce the concentration of SSG to the optimal range of 2-8%.
Inadequate Mixing : Uneven distribution of SSG within the tablet matrix.Ensure proper and uniform mixing of the blend before compression.
High Tablet Hardness : Excessive compaction force can reduce tablet porosity, hindering water ingress.[13]Optimize the compression force to achieve a balance between hardness and disintegration.
Hydrolysis of Cross-links : Storage in high humidity or exposure to alkaline conditions can lead to hydrolysis of ester cross-links in some SSG grades, increasing gelling.[8]Use an SSG grade with more stable phosphorous cross-links. Control storage conditions.
High Friability Insufficient Binder : The binding agent may not be adequate to overcome the disruptive force of the SSG.Increase the concentration of the binder or select a binder with stronger cohesive properties.
High SSG Concentration : Can sometimes lead to weaker tablet structure.[12]Re-evaluate and potentially lower the concentration of SSG.
Inconsistent Tablet Hardness Elastic Properties of SSG : At higher concentrations, the elastic recovery of SSG can lead to variations in tablet density and hardness.[10]Optimize the SSG concentration and consider the use of a plastically deforming filler to mitigate elastic effects.
Variable Lubrication : Inconsistent lubricant mixing can affect die filling and compression.Ensure a consistent and optimized lubrication process.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Tablet Disintegration Time

FormulationSSG Concentration (% w/w)Disintegration TimeReference
Paracetamol Tablets0.2560 min[1]
0.540 min[1]
12-15 min[1]
2< 1 min[1]
4< 1 min[1]
Levocetirizine Dihydrochloride Orodispersible Tablets235 sec[14]
430 sec[14]
Chlorpheniramine (B86927) Maleate Tablets5Not specified, but faster than control[15]
814 sec[16]
1215 sec[16]

Table 2: Impact of this compound on Tablet Hardness and Friability

FormulationSSG Concentration (% w/w)Hardness ( kg/cm ²)Friability (%)Reference
Chlorpheniramine Maleate TabletsControl (no SSG)4.04Not specified[16]
83.89Not specified[16]
123.86Not specified[16]
Paracetamol Tablets3 (SSG)Not specified< 1[12]
9 (Modified Maize Starch as substitute)Not specified> 1 (poor)[12]
Generic Formulation9Not specified< 1[11]

Experimental Protocols

Tablet Hardness Test
  • Objective : To determine the crushing strength of the tablets.

  • Apparatus : A tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers like Sotax, Erweka).[17][18]

  • Procedure :

    • Randomly select a specified number of tablets (typically 5 or 10) from a batch.[18][19]

    • Place a single tablet diametrically between the two platens of the tester.

    • Apply a compressional force to the tablet until it fractures.

    • Record the force required to break the tablet. This is the hardness value, typically measured in kiloponds (kp), Newtons (N), or kilograms per square centimeter ( kg/cm ²).

    • Repeat for all selected tablets and calculate the average hardness.

Tablet Friability Test
  • Objective : To assess the ability of tablets to withstand abrasion during packaging, handling, and shipping.[17]

  • Apparatus : A friabilator, which consists of a rotating drum.[20]

  • Procedure :

    • Take a sample of tablets (the number depends on the tablet weight, but often 10 or 20 tablets are used) and carefully dedust them.[17][20]

    • Accurately weigh the tablet sample (initial weight).

    • Place the tablets in the drum of the friabilator.

    • Rotate the drum for a set number of revolutions (typically 100) at a specified speed (usually 25 rpm).[20]

    • Remove the tablets from the drum, carefully dedust them again, and reweigh them (final weight).

    • Calculate the percentage of weight loss (friability). A loss of less than 1% is generally considered acceptable.[20][21]

Tablet Disintegration Time Test
  • Objective : To determine the time it takes for a tablet to break up into smaller particles in a liquid medium.[21]

  • Apparatus : A disintegration test apparatus, consisting of a basket-rack assembly with six tubes, immersed in a water bath maintained at 37°C.[18]

  • Procedure :

    • Place one tablet in each of the six tubes of the basket-rack assembly.

    • Immerse the assembly in a beaker containing a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 1°C.[17][18]

    • Move the basket assembly up and down at a constant frequency.

    • Record the time taken for all six tablets to completely disintegrate and pass through the mesh at the bottom of the tubes.

Visualizations

Experimental_Workflow cluster_formulation Tablet Formulation cluster_testing Quality Control Testing cluster_analysis Data Analysis Formulation Blend API and Excipients (including varying % SSG) Compression Tablet Compression Formulation->Compression Hardness Hardness Test Compression->Hardness Friability Friability Test Compression->Friability Disintegration Disintegration Test Compression->Disintegration Data Analyze Impact of SSG % on Hardness, Friability, and DT Hardness->Data Friability->Data Disintegration->Data

Caption: Experimental workflow for evaluating the impact of this compound.

SSG_Troubleshooting Start Problem with Tablet Formulation High_DT Prolonged Disintegration Time? Start->High_DT High_Friability High Friability? Start->High_Friability Inconsistent_Hardness Inconsistent Hardness? Start->Inconsistent_Hardness Check_SSG_Conc Is SSG > 8%? High_DT->Check_SSG_Conc Check_Binder Is Binder Sufficient? High_Friability->Check_Binder Check_SSG_Elasticity Is SSG % High? Inconsistent_Hardness->Check_SSG_Elasticity Reduce_SSG Reduce SSG to 2-8% Check_SSG_Conc->Reduce_SSG Yes Check_Hardness Is Tablet Too Hard? Check_SSG_Conc->Check_Hardness No Optimize_Compression Optimize Compression Force Check_Hardness->Optimize_Compression Yes Increase_Binder Increase Binder Concentration Check_Binder->Increase_Binder No Optimize_SSG Optimize SSG Concentration Check_SSG_Elasticity->Optimize_SSG Yes

Caption: Troubleshooting flowchart for common issues with this compound.

References

managing incompatibility between sodium starch glycolate and specific active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incompatibility issues between sodium starch glycolate (B3277807) (SSG) and active pharmaceutical ingredients (APIs).

Troubleshooting Guides

Issue 1: Delayed Tablet Disintegration or Dissolution with a Basic API

Symptoms:

  • Tablets take longer than expected to disintegrate in standard media.

  • The dissolution profile of the API is slower than anticipated.

  • The tablet swells excessively, forming a viscous gel that hinders drug release.

Possible Cause: Weakly basic drugs can exhibit incompatibility with the anionic polymer sodium starch glycolate through electrostatic interactions and adsorption.[1] The carboxyl groups on the SSG backbone can interact with cationic API molecules, leading to the formation of a less soluble complex and impeding the disintegration and dissolution processes.

Troubleshooting Workflow:

start Delayed Disintegration/Dissolution with Basic API check_ph Investigate Microenvironmental pH start->check_ph eval_ssg Evaluate SSG Grade and Concentration check_ph->eval_ssg pH-dependent interaction suspected success Problem Resolved check_ph->success pH adjustment resolves issue alt_excipient Consider Alternative Superdisintegrants eval_ssg->alt_excipient Interaction persists eval_ssg->success Optimized SSG resolves issue competitive_binder Introduce a Competitive Binder alt_excipient->competitive_binder Alternative not feasible alt_excipient->success Alternative is effective physical_barrier Create a Physical Barrier competitive_binder->physical_barrier Competitive binding ineffective competitive_binder->success Competitive binder is effective physical_barrier->success

A troubleshooting workflow for delayed disintegration with basic APIs.

Mitigation Strategies:

  • pH Modification: The inclusion of a pH-modifying excipient (e.g., an acidic excipient) in the formulation can alter the microenvironmental pH within the tablet, potentially reducing the ionization of the basic API and minimizing its interaction with SSG.

  • Alternative Superdisintegrant: Consider replacing SSG with a non-ionic superdisintegrant, such as crospovidone, or a different anionic superdisintegrant that may have a lower interaction potential with the specific API.

  • Competitive Displacement: Introduce a highly cationic excipient, such as arginine, that can preferentially bind to the SSG, thereby reducing the interaction with the basic API.

  • Physical Barrier: Employ a granulation strategy where the API and SSG are in separate granules, or consider a coated granule or multi-layer tablet approach to minimize direct contact.

Issue 2: API Degradation in the Presence of SSG

Symptoms:

  • Loss of API potency over time in stability studies.

  • Appearance of new peaks in HPLC chromatograms, indicating degradation products.

  • Physical changes in the formulation, such as discoloration.

Possible Causes:

  • Chemical Reaction with SSG Impurities: Residual monochloroacetate from the SSG manufacturing process can participate in SN2 nucleophilic reactions with susceptible APIs.[1]

  • Moisture-Mediated Degradation: The hygroscopic nature of SSG can attract water into the formulation, which can then facilitate the degradation of moisture-sensitive APIs. This is a known issue with enalapril (B1671234) maleate (B1232345), which degrades to diketopiperazine (DKP) in the presence of SSG and moisture.

Troubleshooting Workflow:

start API Degradation Observed identify_degradant Characterize Degradation Product(s) start->identify_degradant check_impurities Analyze SSG for Impurities (e.g., monochloroacetate) identify_degradant->check_impurities Degradant suggests nucleophilic attack assess_moisture Evaluate Role of Moisture identify_degradant->assess_moisture Degradant suggests hydrolysis/cyclization physical_separation Employ Physical Separation Techniques check_impurities->physical_separation mitigate_moisture Implement Moisture Control Strategies assess_moisture->mitigate_moisture mitigate_moisture->physical_separation Moisture control insufficient success Problem Resolved mitigate_moisture->success Moisture control effective physical_separation->success

A troubleshooting workflow for API degradation in the presence of SSG.

Mitigation Strategies:

  • Source High-Purity SSG: Utilize a grade of SSG with low levels of reactive impurities.

  • Control Moisture Content: Reduce the initial moisture content of the raw materials and control the humidity during manufacturing and storage.

  • Physical Separation: As with ionic interactions, physically separating the API and SSG through granulation or multi-layering can prevent degradation.

  • Protective Excipients: The inclusion of antioxidants or other stabilizing agents may be beneficial, depending on the degradation pathway of the API.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of incompatibility between this compound and APIs?

A1: The two primary mechanisms are:

  • Electrostatic Interactions: The anionic carboxylate groups of SSG can interact with cationic (typically basic) APIs, leading to adsorption and the formation of less soluble complexes. This can negatively impact disintegration and dissolution.[1]

  • Chemical Reactions: Residual impurities from the SSG manufacturing process, such as monochloroacetate, can react with certain APIs. Additionally, the hygroscopicity of SSG can introduce moisture that facilitates the degradation of sensitive APIs.[1]

Q2: Which types of APIs are most susceptible to incompatibility with SSG?

A2: APIs with the following characteristics are more prone to incompatibility:

  • Weakly Basic Drugs: These are susceptible to electrostatic interactions. Examples include metformin (B114582) and chlorpheniramine (B86927) maleate.

  • APIs with Primary or Secondary Amine Groups: These can be susceptible to Maillard reactions if reducing sugars are present, although this is less common with SSG itself. More relevant is their potential to be protonated and interact electrostatically.

  • Moisture-Sensitive APIs: The hygroscopic nature of SSG can be detrimental to APIs that are prone to hydrolysis or other moisture-mediated degradation pathways. Enalapril maleate is a notable example.

Q3: How can I experimentally assess the compatibility of my API with SSG?

A3: Several analytical techniques can be employed:

  • Differential Scanning Calorimetry (DSC): This technique can detect physical interactions by observing changes in the melting points, peak shapes, or the appearance of new peaks in a 1:1 physical mixture of the API and SSG.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify chemical interactions by detecting shifts in the characteristic absorption bands of the functional groups of the API and SSG in a binary mixture.

  • Isothermal Stress Testing: Storing a binary mixture of the API and SSG at elevated temperature and humidity (e.g., 40°C / 75% RH) and analyzing the samples at various time points by HPLC can quantify the degradation of the API.

Data Presentation

Table 1: Quantitative Data on Enalapril Maleate Degradation in the Presence of SSG

ConditionTime (hours)Enalapril Maleate Remaining (%)Degradation Product(s)
60°C / 13% RH (Dry)720~95Minimal DKP
60°C / 58% RH (Humid)720<10DKP
60°C / 58% RH (with granulated SSG)700~0DKP
60°C / 58% RH (with silicified SSG granules)700~80DKP

Data compiled from studies on enalapril maleate stability.

Table 2: Dissolution of Metformin HCl from Tablets with Different Superdisintegrants

Formulation Superdisintegrant (Concentration)Disintegration Time (seconds)Drug Release at 30 min (%)
This compound (8%)24.5 ± 1.0499.54 ± 1.12
Croscarmellose Sodium (4%)61.5 ± 0.5497.40 ± 2.46

Note: While this study did not report a direct incompatibility, it provides comparative data on performance. Incompatibility with metformin often manifests as poor recovery in analytical testing due to strong binding.

Experimental Protocols

Protocol 1: Assessment of API-SSG Compatibility using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the API, SSG, and a 1:1 (w/w) physical mixture of the API and SSG into separate aluminum DSC pans.

    • Gently mix the physical mixture with a spatula.

    • Seal the pans hermetically.

  • Instrument Setup:

    • Set the DSC instrument to a heating rate of 10°C/min.

    • Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

    • The typical temperature range is from 25°C to 300°C, or a range that encompasses the melting points of the individual components.

  • Data Analysis:

    • Obtain the thermograms for the API, SSG, and the physical mixture.

    • Compare the thermogram of the physical mixture to those of the individual components.

    • Look for the following indicators of incompatibility:

      • Significant shifts (>5°C) in the melting point of the API.

      • Changes in the shape or area of the melting endotherm.

      • The appearance of new exothermic or endothermic peaks.

      • The disappearance of an endotherm.

Protocol 2: Evaluation of API-SSG Interaction using Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Prepare a 1:1 (w/w) physical mixture of the API and SSG.

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the pure API, pure SSG, and the physical mixture directly onto the ATR crystal.

    • For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and compress into a transparent disc.

  • Instrument Setup:

    • Set the FTIR spectrometer to collect spectra over a range of 4000 to 400 cm⁻¹.

    • A typical resolution is 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Record the spectra of the pure API, pure SSG, and the physical mixture.

    • Compare the spectrum of the physical mixture to the individual spectra.

    • Signs of a chemical interaction include:

      • The disappearance of characteristic peaks of the API.

      • Significant shifts in the position of functional group peaks (e.g., C=O, N-H, O-H).

      • The appearance of new absorption bands.

Visualizations

Enalapril Maleate Degradation Pathway

enalapril Enalapril Maleate zwitterion Zwitterionic Intermediate enalapril->zwitterion Intramolecular proton transfer ssg This compound (SSG) moisture Moisture (H2O) moisture->zwitterion Facilitated by moisture sorbed by SSG dkp Diketopiperazine (DKP) (Degradation Product) zwitterion->dkp Intramolecular cyclization

Degradation of enalapril maleate to diketopiperazine (DKP) is facilitated by moisture sorbed by SSG.

Mechanism of Interaction between SSG and a Basic API

cluster_0 Before Interaction cluster_1 Interaction ssg SSG Polymer Chain with COO- groups complex SSG-API Complex (Reduced Solubility) ssg->complex api Basic API (B) in solution api->complex Electrostatic Attraction

Electrostatic interaction between anionic SSG and a cationic (basic) API.

References

Technical Support Center: Optimizing Sodium Starch Glycolate Performance in the Presence of Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of lubricants, such as magnesium stearate (B1226849), on the performance of sodium starch glycolate (B3277807) (SSG).

Troubleshooting Guide

This guide addresses specific issues that may arise during formulation development and experimentation.

Question: My tablets are showing prolonged disintegration times after adding magnesium stearate. What are the potential causes and how can I resolve this?

Answer:

Prolonged disintegration times in the presence of magnesium stearate are a common issue stemming from its hydrophobic nature. Magnesium stearate can form a film around the tablet components, including sodium starch glycolate, which hinders water penetration and delays disintegration.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Review the Concentration of Magnesium Stearate: Higher concentrations of magnesium stearate can lead to a more extensive hydrophobic film, thereby increasing disintegration time.[3][4]

    • Recommendation: Limit the concentration of magnesium stearate to 0.5-1% to avoid the formation of a significant hydrophobic barrier.[5] If lubrication is still a challenge at this concentration, consider alternative or hydrophilic lubricants.

  • Evaluate the Blending Time: Over-mixing of magnesium stearate can lead to excessive film formation on the surfaces of other excipients and the active pharmaceutical ingredient (API).[3]

    • Recommendation: An optimal blending time, typically between 6-9 minutes, can result in shorter disintegration times.[3] It is crucial to validate the blending time for your specific formulation.

  • Assess Tablet Hardness and Compression Force: High compression forces can result in harder tablets with lower porosity, which can impede water penetration and prolong disintegration.

    • Recommendation: Maintain a compression force between 10-15 kN to avoid overly hard tablets.[5] The use of pre-compression can also enhance tablet porosity.[5]

  • Consider the Properties of Other Excipients: The interaction between magnesium stearate and other excipients can also play a role.

Question: My tablet formulation is exhibiting capping and lamination. Could this be related to the interaction between magnesium stearate and this compound?

Answer:

Yes, capping and lamination can be related to the lubricant. While this compound is a superdisintegrant, the issue often lies with the lubricating properties of magnesium stearate and its effect on inter-particle bonding.

  • Mechanism: An excessive amount of magnesium stearate or prolonged blending can lead to a more complete coating of the granules. This hydrophobic film interferes with the particle-to-particle bonding necessary for a strong tablet structure, which can result in capping or lamination.[6]

  • Troubleshooting Steps:

    • Optimize Lubricant Level: Reduce the concentration of magnesium stearate.

    • Reduce Blending Time: Minimize the blending time of the lubricant with the granules.

    • Sieve the Lubricant: Sieving magnesium stearate before blending can break up agglomerates and improve its distribution, potentially allowing for a lower effective concentration.[3]

    • Evaluate Binder Concentration: Insufficient binder can also contribute to weak tablet structure. Ensure the binder-to-disintegrant ratio is optimized.[5]

Frequently Asked Questions (FAQs)

Q1: How does magnesium stearate affect the functionality of this compound?

A1: Magnesium stearate is a hydrophobic lubricant that can coat the particles of this compound and other excipients.[6] This coating can act as a barrier to water, slowing down the water uptake by the this compound and thereby delaying its swelling action, which is the primary mechanism of tablet disintegration.[1][2] However, studies have shown that strongly swelling disintegrants like this compound can mitigate the negative effects of hydrophobic lubricants on tablet disintegration.[7]

Q2: Is this compound particularly sensitive to lubricants compared to other disintegrants?

A2: No, in fact, this compound is considered to be less sensitive to the detrimental effects of hydrophobic lubricants like magnesium stearate when compared to other disintegrants such as potato starch.[7] The disintegration efficiency of this compound has been found to be nearly independent of possible hydrophobic films on its surface.[6]

Q3: What is the typical concentration range for magnesium stearate in a tablet formulation?

A3: The typical concentration range for magnesium stearate as a lubricant is between 0.25% and 5% w/w.[3] However, to minimize the negative impact on disintegration and dissolution, it is often recommended to keep the concentration between 0.5% and 1%.[5]

Q4: Can the physical properties of magnesium stearate influence its effect on disintegration?

A4: Yes, the physical properties of magnesium stearate, such as its particle size, surface area, and degree of crystallinity, can influence its lubricating efficiency and its impact on tablet properties. Variations in these attributes can affect the extent of film formation around the other particles in the formulation.

Q5: Are there alternatives to magnesium stearate if disintegration issues persist?

A5: Yes, if optimizing the concentration and blending time of magnesium stearate does not resolve the disintegration issues, you can consider alternative lubricants. Hydrophilic lubricants can be a suitable option to improve dissolution. Other lubricants like stearic acid and sodium stearyl fumarate (B1241708) have also been studied and may present a lower sensitivity to mixing time.[8]

Data Summary

The following tables summarize the quantitative effects of magnesium stearate concentration and blending time on tablet disintegration time based on a model formulation.

Table 1: Effect of Magnesium Stearate Concentration on Tablet Disintegration Time

Magnesium Stearate Concentration (% w/w)Average Disintegration Time (minutes)
0.54.5
1.06.2
2.08.9

Note: Data is illustrative and based on findings that show increased lubricant concentration leads to longer disintegration times. Actual results will vary depending on the full formulation and processing parameters.

Table 2: Effect of Blending Time on Tablet Disintegration Time

Blending Time (minutes)Average Disintegration Time (minutes)
25.1
54.3
107.8
159.5

Note: This data illustrates a quadratic relationship where an optimal blending time exists. Over-mixing leads to significantly longer disintegration times.[3] Actual results are formulation-dependent.

Experimental Protocols

Protocol: USP <701> Disintegration Test for Uncoated Tablets

This protocol outlines the standard procedure for determining the disintegration time of uncoated tablets as per the United States Pharmacopeia (USP).

1. Apparatus:

  • A basket-rack assembly, consisting of six transparent tubes open at the top and held in a vertical position by two plastic plates. The lower plate is fitted with a woven stainless-steel wire cloth.

  • A 1000-mL low-form beaker for the immersion fluid.

  • A thermostatic system to maintain the immersion fluid at 37 ± 2°C.

  • A device to raise and lower the basket-rack assembly in the immersion fluid at a constant frequency of 29-32 cycles per minute over a distance of 53-57 mm.

2. Procedure:

  • Fill the beaker with the specified immersion fluid (typically purified water) and equilibrate the temperature to 37 ± 2°C.[4][9]

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • If specified in the monograph, add a disk to each tube.

  • Lower the basket-rack assembly into the immersion fluid and start the apparatus.

  • Operate the apparatus for the time specified in the monograph (for most immediate-release tablets, this is typically 30 minutes).[4]

  • At the end of the specified time, lift the basket from the fluid and observe the tablets.

3. Acceptance Criteria:

  • Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass with no palpably firm core.[9]

  • All six tablets must have disintegrated completely.

  • If one or two tablets fail to disintegrate, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets tested have disintegrated.[1]

Visualizations

Lubricant_Effect cluster_0 Tablet Formulation Components cluster_1 Lubrication Process cluster_2 Mechanism of Disintegration Delay SSG This compound Blending Blending SSG->Blending API API API->Blending Excipients Other Excipients Excipients->Blending MgSt Magnesium Stearate MgSt->Blending Coated_Particles Particles Coated with Hydrophobic Film Blending->Coated_Particles Film Formation Water_Penetration Reduced Water Penetration Coated_Particles->Water_Penetration Delayed_Swelling Delayed SSG Swelling Water_Penetration->Delayed_Swelling Prolonged_DT Prolonged Disintegration Time Delayed_Swelling->Prolonged_DT

Caption: Mechanism of Magnesium Stearate-Induced Disintegration Delay.

Troubleshooting_Workflow Start Start: Prolonged Disintegration Time Check_MgSt_Conc Is MgSt Concentration > 1%? Start->Check_MgSt_Conc Reduce_MgSt_Conc Reduce MgSt Concentration to 0.5-1% Check_MgSt_Conc->Reduce_MgSt_Conc Yes Check_Blending_Time Was Blending Time Optimized? Check_MgSt_Conc->Check_Blending_Time No Reduce_MgSt_Conc->Check_Blending_Time Optimize_Blending_Time Optimize Blending Time (e.g., 6-9 min) Check_Blending_Time->Optimize_Blending_Time No Check_Hardness Is Tablet Hardness Too High? Check_Blending_Time->Check_Hardness Yes Optimize_Blending_Time->Check_Hardness Adjust_Compression Adjust Compression Force (10-15 kN) Check_Hardness->Adjust_Compression Yes Consider_Alternatives Consider Alternative Lubricants Check_Hardness->Consider_Alternatives No Adjust_Compression->Consider_Alternatives End End: Disintegration Time Optimized Consider_Alternatives->End

Caption: Troubleshooting Workflow for Disintegration Issues.

References

Technical Support Center: Process Parameter Optimization for Wet Granulation with Sodium Starch glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on wet granulation processes involving sodium starch glycolate (B3277807) (SSG).

Troubleshooting Guide

This guide addresses common issues encountered during the wet granulation of formulations containing sodium starch glycolate.

Question: Why are my granules exhibiting poor compressibility and resulting in soft tablets?

Answer:

Poor compressibility is a known challenge when using this compound due to its elastic nature. This elasticity can lead to an increase in the elastic energy of the granules, which counteracts the compaction process.[1][2]

Possible Causes & Solutions:

  • High Concentration of this compound: Increasing the proportion of SSG can lead to higher elastic energy and reduced tablet tensile strength.[1][2][3]

    • Solution: Optimize the SSG concentration. A typical range is 2-8%, with 4% often being optimal.[4] In many cases, 2% is sufficient.

  • Insufficient Binder Concentration or Ineffective Binder: The binder is crucial for creating strong interparticulate bonds that can overcome the elastic properties of SSG.

    • Solution: Increase the binder concentration. Studies have shown that higher binder levels can improve tabletability. Also, consider the binder's viscosity; a higher viscosity binder can produce denser, harder granules.[5][6]

  • Inadequate Wet Massing Time: Insufficient mixing time after liquid addition may not allow for proper binder distribution and granule consolidation.

    • Solution: Increase the wet massing time to allow for better granule densification.

Troubleshooting Workflow for Poor Compressibility

G Start Poor Granule Compressibility (Soft Tablets) CheckSSG Is SSG concentration high? Start->CheckSSG CheckBinder Is binder concentration or viscosity low? CheckSSG->CheckBinder No ReduceSSG Reduce SSG concentration (Optimal range: 2-8%) CheckSSG->ReduceSSG Yes CheckMassing Is wet massing time too short? CheckBinder->CheckMassing No IncreaseBinder Increase binder concentration or use a higher viscosity binder CheckBinder->IncreaseBinder Yes IncreaseMassing Increase wet massing time CheckMassing->IncreaseMassing Yes End Improved Compressibility CheckMassing->End No ReduceSSG->End IncreaseBinder->End IncreaseMassing->End

Caption: Troubleshooting workflow for poor granule compressibility.

Question: My tablets are showing prolonged disintegration times, even with a superdisintegrant. What could be the cause?

Answer:

The effectiveness of this compound can be compromised during the wet granulation process. This is often due to the premature swelling and subsequent damage of the SSG particles during the wet massing stage, which can lead to a loss of disintegrant activity.

Possible Causes & Solutions:

  • Intragranular Addition of SSG: When SSG is added to the powder blend before granulation (intragranularly), it comes into direct contact with the granulating fluid. This can cause it to swell and then be damaged by the mechanical stress of the impeller and chopper, reducing its efficacy.

    • Solution: Consider adding a portion or all of the SSG after the drying stage (extragranularly). Extragranular addition is often preferable for SSG to preserve its disintegration properties.[7] A combination of intragranular and extragranular addition may also yield good results.[8][9]

  • High Shear Rate: High impeller and chopper speeds can physically damage the swollen SSG particles.

    • Solution: Optimize the impeller and chopper speeds. It's important to find a balance that ensures good granule formation without being excessively destructive to the SSG.

  • Case Hardening: This occurs when the outside of the granule dries quickly, trapping moisture and binder inside.[2] This can prevent the internal SSG from functioning correctly.

    • Solution: Optimize the drying process. Avoid excessively high drying temperatures and ensure a controlled drying rate. Fluid bed drying is often preferred over tray drying as it provides more uniform drying.

Logical Diagram for Optimizing Disintegration

G Start Prolonged Disintegration Time CheckAddition How is SSG added? Start->CheckAddition Intra Intragranular CheckAddition->Intra Extra Extragranular or Combination CheckAddition->Extra Consider extragranular or combined addition CheckShear Are impeller/chopper speeds high? Intra->CheckShear End Improved Disintegration Extra->End ReduceShear Optimize (reduce) impeller and chopper speeds CheckShear->ReduceShear Yes CheckDrying Is there evidence of case hardening? CheckShear->CheckDrying No ReduceShear->End OptimizeDrying Optimize drying temperature and method (e.g., fluid bed) CheckDrying->OptimizeDrying Yes CheckDrying->End No OptimizeDrying->End

Caption: Decision tree for troubleshooting prolonged tablet disintegration.

Frequently Asked Questions (FAQs)

1. What are the key process parameters to consider when optimizing wet granulation with this compound?

The most critical process parameters are:

  • Binder Concentration and Viscosity: Directly impacts granule hardness and density.[5]

  • Impeller and Chopper Speed: Influences granule size, density, and can affect the integrity of SSG particles.

  • Wet Massing Time: Determines the extent of granule consolidation.

  • Amount of Granulating Liquid: Controls the endpoint of granulation.

  • Drying Method and Temperature: Affects final moisture content and can lead to issues like case hardening.

2. How does the concentration of this compound affect the final tablet properties?

Increasing the concentration of SSG generally leads to:

  • Decreased Tablet Hardness and Tensile Strength: Due to the elastic nature of SSG.[1]

  • Increased Disintegration Time (if damaged): High concentrations are more susceptible to gelling if the particles are damaged during granulation.

  • Improved Disintegration (if intact): Higher concentrations provide a greater swelling force.

Table 1: Effect of this compound (SSG) and Starch Paste (SP) Binder Concentration on Acetaminophen (B1664979) Tablet Properties

SSG Conc. (% w/w)Binder (SP) Conc. (%)Compaction Pressure (MPa)Elastic Energy (Nm)
05235 ± 120.28
125235 ± 120.76
42.5235 ± 120.60
45235 ± 120.50
410235 ± 120.31

Data summarized from a study on acetaminophen formulations.[1]

3. What is the optimal method for adding this compound in a wet granulation process?

The method of addition significantly impacts its effectiveness:

  • Intragranular: Added before wetting. This can lead to loss of efficacy due to premature swelling and damage.

  • Extragranular: Added after drying and milling of the granules. This method generally preserves the functionality of SSG.[7][8]

  • Combination: A portion is added intragranularly and the rest extragranularly. This can sometimes provide a balance of good granule properties and rapid disintegration.[8]

For formulations where disintegration is a challenge, extragranular addition is often the preferred approach.

4. How can I use a Design of Experiments (DoE) approach to optimize my wet granulation process with SSG?

A DoE approach allows for the systematic investigation of multiple process parameters simultaneously. A common approach is a factorial or response surface design.

Table 2: Example of a 3² Factorial Design for Wet Granulation Optimization

FactorLevel 1Level 2Level 3
X1: Binder Concentration (%) 246
X2: Impeller Speed (rpm) 300500700
Responses (CQAs) Granule Size, Flowability, Tablet Hardness, Disintegration Time, Dissolution Rate

This is an illustrative example. Actual levels should be determined based on preliminary experiments.

Experimental Protocols

1. Protocol for Granule Size Distribution by Sieve Analysis

Objective: To determine the particle size distribution of the dried granules.

Apparatus:

  • Mechanical sieve shaker

  • A nest of calibrated sieves (e.g., ASTM standard mesh sizes)

  • Collection pan

  • Balance

Methodology:

  • Assemble a stack of sieves in descending order of mesh size, with the collection pan at the bottom.

  • Accurately weigh a representative sample of the granules (e.g., 50-100 g).

  • Transfer the entire sample to the top sieve.

  • Place the lid on the top sieve and secure the stack in the mechanical shaker.

  • Shake the sieves for a fixed period (e.g., 5-10 minutes) at a standardized amplitude.

  • After shaking, carefully weigh the amount of granules retained on each sieve and in the collection pan.

  • Calculate the weight percentage of granules on each sieve.

  • The results can be plotted as a histogram or a cumulative distribution curve to visualize the particle size distribution.

2. Protocol for Tablet Hardness (Breaking Force) and Friability Testing

Objective: To measure the mechanical strength of the compressed tablets.

Apparatus:

  • Tablet hardness tester

  • Friability tester

  • Balance

Methodology:

A. Hardness Test:

  • Calibrate the hardness tester according to the manufacturer's instructions.

  • Place a single tablet in the test jaw of the instrument.

  • Start the test. The instrument will apply a diametrical compressive force to the tablet until it fractures.

  • Record the force required to break the tablet (typically in Newtons (N) or kiloponds (kp)).

  • Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.[10][11]

B. Friability Test:

  • Take a sample of tablets (usually a number that weighs close to 6.5 g, or as specified by the pharmacopeia).

  • Accurately weigh the initial sample of tablets (W_initial).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum for a set number of revolutions (typically 100 rotations at 25 rpm).[11]

  • Remove the tablets from the drum, carefully de-dust them, and re-weigh them (W_final).

  • Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100

  • A friability of less than 1% is generally considered acceptable.

3. Protocol for In Vitro Dissolution Testing

Objective: To measure the rate and extent of drug release from the tablet.

Apparatus:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • Dissolution vessels

  • Water bath with temperature control

  • Syringes and filters for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Methodology:

  • Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer) and deaerate it.[12]

  • Pre-heat the medium to 37 ± 0.5 °C in the dissolution vessels.[13]

  • Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).

  • Place one tablet in each vessel.

  • Start the dissolution test and the timer simultaneously.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[12]

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples to remove any undissolved particles.

  • Analyze the concentration of the active pharmaceutical ingredient (API) in each sample using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (percent drug released vs. time).

References

refining disintegration time of orally disintegrating tablets containing sodium starch glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the disintegration time of orally disintegrating tablets (ODTs) containing sodium starch glycolate (B3277807) (SSG).

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for sodium starch glycolate in ODT formulations?

A1: this compound is typically effective as a superdisintegrant in ODTs at a concentration range of 2% to 8% w/w.[1][2] While higher concentrations might be explored, they can lead to unintended consequences.

Q2: What is the mechanism of action of this compound in ODTs?

A2: this compound functions primarily through swelling.[1] When it comes into contact with saliva, it rapidly absorbs water, swelling up to 7-12 times its volume in under 30 seconds.[1] This rapid expansion creates internal pressure within the tablet, causing it to break apart quickly.

Q3: Can using a higher concentration of this compound always lead to a faster disintegration time?

A3: Not necessarily. While increasing the concentration of SSG from a low level will generally decrease disintegration time, concentrations exceeding 8% can lead to a phenomenon known as gelation.[1][2][3] This gelling effect can form a viscous barrier that hinders further water penetration into the tablet, paradoxically increasing the disintegration time.[1][3]

Q4: How does the manufacturing process affect the performance of this compound?

A4: The manufacturing process significantly impacts SSG's effectiveness. Direct compression is often preferred for ODTs containing SSG as it generally results in faster disintegration compared to wet granulation.[4] The pre-wetting of SSG during wet granulation can reduce its swelling capacity and, consequently, its disintegrant efficiency.[5]

Q5: Do other excipients in the formulation interact with this compound?

A5: Yes, other excipients can influence SSG's performance. For instance, the choice of lubricant is critical. Hydrophobic lubricants like magnesium stearate (B1226849) can form a film around the particles, impeding water penetration and slowing disintegration.[6] In contrast, less hydrophobic (more hydrophilic) lubricants such as sodium stearyl fumarate (B1241708) are often preferred as they have a lesser negative impact on disintegration time.[7][8][9] The filler used, such as mannitol, can also impact the overall tablet properties and disintegration.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Prolonged Disintegration Time High Concentration of SSG (>8%) : This can lead to the formation of a viscous gel layer, which impedes water penetration.[1][2][3]Reduce the concentration of SSG to the optimal range of 2-8%. Consider a design of experiments (DoE) to identify the ideal concentration for your specific formulation.
High Compression Force : Increased tablet hardness resulting from high compression forces can lead to longer disintegration times.[11][12][13]Decrease the compression force. Formulations compressed at 44 kN have shown lower disintegration times compared to those compressed at 54 kN and 64 kN.[11][12]
Hydrophobic Lubricant : The presence of a hydrophobic lubricant, such as magnesium stearate, can hinder water uptake by the tablet.[6]Replace magnesium stearate with a more hydrophilic lubricant like sodium stearyl fumarate.[7][8][9]
Manufacturing Method (Wet Granulation) : The pre-wetting of SSG during wet granulation can reduce its swelling efficiency.[5]If feasible, switch to a direct compression method.[4] If wet granulation is necessary, consider adding the SSG extragranularly (after granulation).[14]
High Tablet Friability Low Compression Force : Insufficient compression force can result in tablets that are too soft and prone to breaking.Increase the compression force incrementally, while monitoring the disintegration time to find an optimal balance between hardness and disintegration.
Inadequate Binder : The formulation may lack sufficient binding to hold the tablet together.Evaluate the type and concentration of the binder in your formulation.
Inconsistent Disintegration Times Poor Powder Blend Uniformity : Uneven distribution of SSG within the powder blend can lead to variability in disintegration.Ensure adequate blending time and proper mixing techniques to achieve a homogenous powder blend.
Variability in Raw Materials : Different batches or grades of SSG can have varying properties.[15]Qualify your raw material suppliers and ensure consistent quality of SSG.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on ODT Disintegration Time

SSG Concentration (% w/w)Wetting Time (s)In Vitro Disintegration Time (s)
217 - 2114 - 18
417 - 2114 - 18
617 - 2114 - 18

Source: Adapted from a study on the effect of superdisintegrants on ODTs.[16] Note: In this particular study, for the range of 2-6%, the disintegration time was not significantly different.

Table 2: Impact of Compression Force on ODT Properties

Compression Force (kN)Hardness RangeDisintegration Time
445.09 - 6.15< 15 s
546.90 - 7.02Increased
648.70 - 8.98Increased

Source: Adapted from a study on the effects of compression force on ODTs.[11][12]

Table 3: Comparison of Lubricants on ODT Disintegration Time

Lubricant (2%)Disintegration Time
Magnesium Stearate~28 s
Sodium Stearyl Fumarate~17 s

Source: Adapted from a study on the effects of different lubricants on Mannitol-based ODTs.[8]

Experimental Protocols

USP Disintegration Test for Orally Disintegrating Tablets

This protocol is a standard method for determining the disintegration time of ODTs.

Apparatus:

  • A basket-rack assembly.

  • A 1000-mL low-form beaker for the immersion fluid.

  • A thermostatic arrangement to maintain the fluid at 37 ± 2°C.

  • A device for raising and lowering the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.[17]

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • Immerse the basket in a beaker containing 900 mL of water at 37 ± 2°C.[18]

  • Operate the apparatus for the specified time.

  • Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[17]

  • For ODTs, the disintegration time should typically be within 3 minutes to pass the test.[18]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_manufacturing Tablet Manufacturing cluster_testing Quality Control Testing cluster_analysis Data Analysis and Optimization A Select API and Excipients B Vary SSG Concentration (e.g., 2%, 4%, 6%, 8%) A->B C Select Manufacturing Process (Direct Compression vs. Wet Granulation) B->C D Choose Lubricant (e.g., Mg Stearate vs. Na Stearyl Fumarate) C->D E Blending D->E F Compression (Vary Compression Force) E->F G Hardness Testing F->G H Friability Testing F->H I Disintegration Test (USP <701>) F->I J Analyze Disintegration Time Data G->J H->J I->J K Optimize Formulation and Process Parameters J->K

Caption: ODT Development and Optimization Workflow.

troubleshooting_logic Start Prolonged Disintegration Time? SSG_Conc Is SSG Conc. > 8%? Start->SSG_Conc Yes Reduce_SSG Action: Reduce SSG Concentration SSG_Conc->Reduce_SSG Yes Comp_Force Is Compression Force High? SSG_Conc->Comp_Force No End Disintegration Time Optimized Reduce_SSG->End Reduce_Force Action: Reduce Compression Force Comp_Force->Reduce_Force Yes Lubricant Is Lubricant Hydrophobic? Comp_Force->Lubricant No Reduce_Force->End Change_Lubricant Action: Switch to Hydrophilic Lubricant Lubricant->Change_Lubricant Yes Process Is Process Wet Granulation? Lubricant->Process No Change_Lubricant->End Change_Process Action: Consider Direct Compression or Extragranular SSG Process->Change_Process Yes Process->End No Change_Process->End

Caption: Troubleshooting Logic for Prolonged Disintegration.

References

Technical Support Center: Sodium Starch Glycolate (SSG) in Formulations with Hygroscopic Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium starch glycolate (B3277807) (SSG) with hygroscopic active pharmaceutical ingredients (APIs).

Troubleshooting Guide

Issue 1: Reduced Disintegration and Dissolution Efficiency

Question: My tablet formulation containing a hygroscopic API and SSG shows prolonged disintegration time and poor dissolution. What could be the cause and how can I fix it?

Answer:

This is a common challenge when formulating hygroscopic drugs with superdisintegrants like SSG. The primary reason is the competition for available moisture between the hygroscopic API and the SSG particles.[1][2][3]

Possible Causes:

  • Moisture Competition: The hygroscopic API absorbs ambient moisture during manufacturing and storage, or water from the granulation fluid or dissolution media. This "pre-hydrates" the SSG, reducing its capacity for rapid water uptake and swelling, which is the primary mechanism of disintegration.[4][5] Highly soluble and hygroscopic ingredients in a formulation can decrease the effectiveness of superdisintegrants.[1]

  • Viscous Gel Layer Formation: At higher concentrations (above 8%), SSG can form a viscous gel layer that hinders further water penetration into the tablet core, thereby delaying disintegration.[6] This effect can be exacerbated by the presence of a hygroscopic API, which can create a concentrated, viscous drug solution at the tablet surface.

  • High Shear in Wet Granulation: The performance of SSG can be negatively impacted by high shear mixing during wet granulation, which can damage the starch granules.[3][7]

Troubleshooting Steps:

  • Control Manufacturing Environment: Maintain a low relative humidity (RH) environment (e.g., <40% RH) during all stages of manufacturing, including blending, granulation, and compression, to minimize moisture uptake.[8][9]

  • Optimize SSG Concentration: The typical concentration for SSG is 2-8%. An optimal concentration is often around 4%.[6][10] If you are using a higher concentration, try reducing it to see if disintegration improves.

  • Intra- vs. Extra-granular Addition: In wet granulation, consider the mode of SSG addition. Adding a portion of the SSG intra-granularly and the rest extra-granularly can be effective. The extra-granular portion will not be exposed to the moisture from the granulating fluid and can facilitate rapid tablet breakup.

  • Select Non-Hygroscopic Excipients: Where possible, replace other hygroscopic excipients in the formulation with non-hygroscopic alternatives to reduce the overall moisture competition.[8]

  • Moisture Barrier Coating: Apply a moisture-barrier film coating to the final tablets to protect them from environmental humidity during storage.[8][11]

Issue 2: Physical Tablet Defects (Caking, Softening, Swelling) During Storage

Question: My tablets containing a hygroscopic API and SSG are softening and showing signs of swelling during stability studies. What is happening?

Answer:

These physical stability issues are often a direct result of the hygroscopic nature of both the API and SSG.

Possible Causes:

  • Moisture Sorption: Both the hygroscopic API and SSG will absorb moisture from the environment, especially under high humidity conditions.[4][12][13] This can lead to:

    • Softening: Increased moisture content can plasticize the tablet, reducing its hardness and mechanical integrity.

    • Swelling: SSG particles swell upon absorbing water.[4][14][15] While this is the desired effect for disintegration, uncontrolled swelling due to atmospheric moisture can compromise the tablet's physical form. Particle imaging has shown that SSG can increase in particle diameter by approximately 6% during accelerated storage, primarily due to humidity.[4]

  • Deliquescence: A highly hygroscopic API may absorb enough moisture to dissolve, a phenomenon known as deliquescence, which can lead to tablet caking and loss of form.[11]

Troubleshooting Steps:

  • Protective Packaging: Utilize packaging with a high moisture barrier, such as aluminum foil blisters or bottles with induction seals.[8]

  • Include Desiccants: Place desiccants (e.g., silica (B1680970) gel sachets) in the packaging to absorb any residual moisture and moisture that permeates the packaging over time.[8][9]

  • Formulation Optimization:

    • Co-processing with Excipients: Formulate the hygroscopic API with hydrophobic excipients that can help to repel moisture.[11][16]

    • Solid Dispersions: Creating a solid dispersion of the hygroscopic drug with a carrier like silicon dioxide can improve its hygroscopicity profile.[17]

Issue 3: Chemical Instability of the API

Question: I am observing degradation of my moisture-sensitive API in a formulation with SSG. Could the SSG be contributing to this?

Answer:

Yes, SSG can potentially contribute to the degradation of a moisture-sensitive API, particularly a hygroscopic one.

Possible Causes:

  • Moisture Donation: SSG, being hygroscopic, can hold and transfer moisture to the API, creating a microenvironment where hydrolytic degradation can occur.[18]

  • pH Effects: The pH of the SSG dispersion could potentially influence the stability of pH-sensitive APIs.

  • Reactive Impurities: Although generally considered inert, excipients can contain reactive impurities. While not a widely reported issue with modern high-purity SSG, it's a theoretical possibility.[19][20]

  • Drug-Excipient Interaction: Direct chemical interaction between the API and SSG can occur, especially in the presence of moisture. For example, enalapril (B1671234) maleate (B1232345) has shown incompatibility with SSG, where moisture facilitates a loss of crystallinity and subsequent degradation.[21]

Troubleshooting Steps:

  • Drug-Excipient Compatibility Study: Conduct a thorough compatibility study by storing binary mixtures of the API and SSG (with and without added moisture) at accelerated conditions (e.g., 40°C/75% RH).[22][23] Analyze the samples at various time points for degradation products.

  • Control Moisture: The most critical step is to strictly limit the moisture content in the formulation through the methods described in the previous sections (environmental control, packaging, etc.).

  • Use High-Purity SSG: Ensure the grade of SSG used has low levels of impurities.

Frequently Asked Questions (FAQs)

Q1: How does the moisture content of SSG affect its performance? A1: Increasing the moisture content of SSG can increase its compressibility and compactibility.[12][13] However, excessive moisture uptake from the environment before disintegration can lead to "pre-activation" of its swelling properties, reducing its effectiveness as a disintegrant in the final dosage form.[4]

Q2: What is a typical moisture content for SSG? A2: The moisture content of SSG can vary depending on the relative humidity (RH). It can range from about 5% at 20% RH to as high as 20% after equilibration at 75% RH.[13]

Q3: Are there different types of SSG, and does the source matter? A3: Yes, SSG is derived from starches of various origins (e.g., potato, corn, rice, wheat).[24][25] Potato-starch-based SSG is reported to have the highest water absorption capacity.[19] The physical properties, and therefore the performance, can be affected by the degree of cross-linking and carboxymethylation.[6][26] However, currently available low-sodium chloride content SSGs are generally considered pharmaceutically equivalent when used as disintegrants.[7]

Q4: Can I use SSG in wet granulation with a moisture-sensitive drug? A4: Yes, but with caution. The exposure of SSG and the hygroscopic drug to the granulating fluid must be carefully controlled. Strategies include using a non-aqueous granulating fluid, minimizing the amount of fluid used, and optimizing the drying process. Adding a portion of the SSG extra-granularly is a common and effective strategy.

Q5: How can I mitigate the challenges of using SSG with a highly hygroscopic API? A5: A multi-pronged approach is best:

  • Formulation: Select non-hygroscopic co-excipients. Consider advanced formulation strategies like creating a solid dispersion of the API or co-processing with hydrophobic excipients.[11][16][17]

  • Process Control: Manufacture in a low-humidity environment.[8]

  • Protective Measures: Apply a moisture-barrier film coating to the tablets and use high-barrier packaging with desiccants.[8][11]

Data Presentation

Table 1: Impact of Moisture on Compressibility and Compactibility of SSG vs. Pregelatinized Starch (PGS)

PropertyMaterialMoisture Content (LOD)Value
Unlubricated CompactibilitySSG~11.5%2.0 MPa
Unlubricated CompactibilityPGS~11.5%0.9 MPa
Source: Data adapted from studies on the effect of moisture on SSG.[12][13]

Table 2: Typical Moisture Content of SSG at Different Relative Humidity (RH) Conditions

Relative Humidity (RH)Approximate Moisture Content of SSG
20%~5%
75%~20%
>75%Up to 60%
Source: Data compiled from literature on moisture affinity of superdisintegrants.[13]

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study for Hygroscopic API and SSG

Objective: To assess the physical and chemical compatibility of a hygroscopic API with SSG under accelerated temperature and humidity conditions.

Materials:

  • Hygroscopic API

  • Sodium Starch Glycolate (SSG)

  • Purified Water

  • Glass vials with appropriate closures

  • Stability chamber (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Analytical balance, Spatula, Mortar and Pestle

  • Analytical instrumentation (e.g., HPLC for chemical analysis, DSC for physical analysis)

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the API and SSG. A common ratio is 1:1, but the ratio intended for the final formulation can also be used.[22]

    • Dry Mixture: Accurately weigh and mix the API and SSG in a mortar and pestle or via another suitable blending method.

    • Wet Mixture: To a separate binary mixture, add a specific amount of purified water (e.g., 5-10% w/w) to simulate a high-moisture environment and promote potential interactions.[18][27]

    • Prepare a control sample of the API alone and SSG alone, both dry and wet.

  • Storage:

    • Place approximately 100-200 mg of each sample into separate, clearly labeled glass vials.

    • For some samples, vials can be left open or loosely stoppered to allow for exposure to humidity. For others, they can be tightly sealed.

    • Place all vials into a stability chamber set to accelerated conditions (40°C / 75% RH).[22]

  • Analysis Schedule:

    • Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Analytical Testing:

    • Physical Evaluation: Visually inspect the samples at each time point for any changes in color, appearance, caking, or liquefaction.

    • Chemical Analysis (HPLC): Assay the API content in each sample. Develop and validate a stability-indicating HPLC method to separate and quantify the parent API and any potential degradation products.

    • Physical Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) can be used to detect changes in the physical state of the API (e.g., loss of crystallinity) which may indicate an interaction.[21]

  • Data Interpretation:

    • Compare the results of the API/SSG mixtures to the API control. A significant increase in degradation or a change in physical appearance in the mixture compared to the control indicates an incompatibility.

Visualizations

G Hygroscopic_API Hygroscopic API Competition Competition for Available Moisture Hygroscopic_API->Competition SSG Sodium Starch Glycolate (SSG) SSG->Competition Moisture Environmental Moisture (Humidity) Moisture->Hygroscopic_API absorbs Moisture->SSG absorbs Physical_Instability Physical Instability (Softening, Caking) Moisture->Physical_Instability causes Chemical_Instability Chemical Instability (API Degradation) Moisture->Chemical_Instability facilitates Reduced_Swelling Reduced SSG Swelling & Wicking Competition->Reduced_Swelling Poor_Disintegration Poor Tablet Disintegration Reduced_Swelling->Poor_Disintegration Slow_Dissolution Slow Drug Dissolution Poor_Disintegration->Slow_Dissolution

Caption: Core challenges in formulating hygroscopic APIs with SSG.

G Start Start: Formulation Concept Prep Prepare Binary Mixes (API, SSG, API+SSG) - Dry - Wet (add H2O) Start->Prep Store Store Samples (e.g., 40°C / 75% RH) Prep->Store Analyze Analyze at T=0, 1, 2, 4 weeks Store->Analyze Physical Physical Evaluation: - Visual Inspection - DSC (optional) Analyze->Physical Chemical Chemical Evaluation: - HPLC Assay - Degradation Products Analyze->Chemical Result Incompatibility? (Compare Mix vs. Control) Physical->Result Chemical->Result Compatible Compatible: Proceed with Formulation Result->Compatible No Incompatible Incompatible: Reformulate/ Mitigate Result->Incompatible Yes

Caption: Workflow for a drug-excipient compatibility study.

References

Technical Support Center: Optimizing Sodium Starch Glycolate (SSG) in High-Dose Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using sodium starch glycolate (B3277807) (SSG) in high-dose drug formulations.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Poor Tablet Disintegration Despite Using SSG

Question: My high-dose tablet formulation with SSG shows prolonged disintegration times or fails to disintegrate completely. What are the potential causes and how can I resolve this?

Answer:

Several factors can contribute to poor disintegration. A systematic approach is necessary to identify the root cause.

Potential Causes & Troubleshooting Steps:

  • Inadequate SSG Concentration: The typical concentration range for SSG is 2% to 8% w/w.[1][2] For high-dose formulations, where the active pharmaceutical ingredient (API) constitutes a large portion of the tablet weight, a higher concentration of SSG within this range may be necessary. However, concentrations above 8% can be counterproductive, leading to the formation of a viscous gel layer that hinders water penetration and delays disintegration.[1][2]

    • Recommendation: Optimize the SSG concentration by conducting a study with varying levels (e.g., 4%, 6%, 8%).

  • Gelling Effect at High Concentrations: At concentrations exceeding 8%, SSG can form a gel-like mass that impedes further water ingress into the tablet core, thereby increasing disintegration time.[1][3]

    • Recommendation: Avoid exceeding an 8% w/w concentration of SSG. If a higher disintegrant level is required, consider a combination of superdisintegrants with different mechanisms, such as croscarmellose sodium or crospovidone.[4]

  • Improper Blending: Inhomogeneous distribution of SSG within the powder blend can lead to localized areas with insufficient disintegrant, resulting in incomplete or erratic disintegration.

    • Recommendation: Ensure adequate blending time and use a suitable blender (e.g., V-blender, bin blender) to achieve a uniform mixture.

  • Excessive Compression Force: High compression forces can reduce tablet porosity, making it difficult for water to penetrate and for the SSG particles to swell effectively.

    • Recommendation: Evaluate the impact of compression force on tablet hardness, friability, and disintegration time. Aim for the lowest possible compression force that still yields a mechanically stable tablet.

  • Interaction with Other Excipients: Certain excipients, particularly water-soluble ones, can compete with SSG for water, reducing its swelling efficiency. Binders, especially in wet granulation, can also coat the SSG particles, hindering their function.

    • Recommendation: Review the formulation for potential interactions. Consider using insoluble fillers or changing the binder. In wet granulation, SSG can be added extragranularly or in both intra- and extragranular portions.[5]

  • pH of the Disintegration Medium: The swelling capacity of SSG is pH-dependent. Its functionality may be reduced in highly acidic environments as the anionic carboxyl groups become protonated, leading to less interaction with water.[1][6]

    • Recommendation: Evaluate tablet disintegration in different pH media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the impact of pH on performance.

Issue 2: Reduced Drug Dissolution from a High-Dose Formulation

Question: My high-dose tablet disintegrates, but the drug dissolution rate is slower than expected. How can I improve it?

Answer:

Slow dissolution despite adequate disintegration often points to issues with drug particle wetting, solubility, or the formation of a viscous microenvironment around the drug particles.

Potential Causes & Troubleshooting Steps:

  • Poorly Soluble API: For drugs with low water solubility, the disintegration of the tablet into smaller granules may not be sufficient to ensure rapid dissolution.[7][8]

    • Recommendation: Enhance the API's solubility through techniques like micronization, solid dispersion, or the inclusion of a solubilizing agent or surfactant in the formulation.

  • Gelling of SSG: Even at concentrations that allow for disintegration, a high localized concentration of SSG around the API particles can form a viscous layer, impeding drug release.[3]

    • Recommendation: Optimize the SSG concentration. Ensure uniform distribution through proper blending.

  • Hydrophobic Lubricants: Excessive amounts of hydrophobic lubricants like magnesium stearate (B1226849) can coat the API and SSG particles, hindering wetting and dissolution.

    • Recommendation: Use the lowest effective concentration of the lubricant (typically 0.25% to 1.0% w/w). Optimize the blending time for the lubricant to avoid over-lubrication.

  • Manufacturing Process: Wet granulation can sometimes negatively impact the effectiveness of SSG if the granules become too hard or if the SSG particles are excessively wetted and lose their swelling capacity.[9]

    • Recommendation: In wet granulation, consider adding a portion of the SSG in the extragranular phase. Alternatively, direct compression or dry granulation (roller compaction) might be more suitable for the formulation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of sodium starch glycolate?

This compound works primarily through a swelling mechanism.[10] When it comes into contact with water, it rapidly absorbs a large volume of water, causing the SSG granules to swell significantly (up to 300 times their volume).[11] This rapid and extensive swelling creates a disruptive force within the tablet, breaking it apart into smaller fragments and facilitating the dissolution of the active pharmaceutical ingredient.[3][4][12] The mechanism involves the rapid retention of water, leading to a widespread increase in the extent of the granules, resulting in quick and uniform disintegration.[3]

SSG_Mechanism Tablet Tablet in Aqueous Environment Water Water Penetration Tablet->Water SSG SSG Particles Water->SSG Swelling Rapid & Extensive Swelling SSG->Swelling Force Internal Disruptive Force Swelling->Force Disintegration Tablet Disintegration Force->Disintegration Dissolution Drug Dissolution Disintegration->Dissolution

Caption: Mechanism of action of this compound.

2. What are the different grades of this compound and how do they differ?

Different grades of SSG are available from various manufacturers (e.g., Explotab®, Primojel®, Vivastar®).[1][4] These grades can differ in several physicochemical properties that can impact their functionality, including:[6][13]

  • Particle Size: Larger particles are generally considered more efficient as they can swell to a greater extent.[1]

  • Degree of Substitution: This refers to the number of carboxymethyl groups per anhydroglucose (B10753087) unit and affects the hydrophilicity and swelling capacity of the SSG.[1][14]

  • Degree of Cross-linking: Cross-linking is essential to prevent the SSG from dissolving and forming a viscous gel.[1][4][15] The type and extent of cross-linking can influence the swelling properties and resistance to hydrolysis.[15]

  • Impurities: The levels of by-products from the manufacturing process, such as sodium chloride and sodium glycolate, can vary between grades.[2][14]

  • Source of Starch: SSG is typically derived from potato, corn, wheat, or rice starch, which can influence the granular structure and properties.[16]

3. What is the optimal concentration of this compound to use in a high-dose formulation?

The effective concentration of SSG is generally between 2% and 8% w/w.[1][2] For high-dose formulations, a concentration in the range of 4% to 6% is often a good starting point.[1][2] It is crucial to conduct optimization studies to determine the ideal concentration for a specific formulation, as exceeding 8% can lead to gelling and hinder disintegration.[1][2]

4. How does the manufacturing process (wet granulation vs. direct compression) affect the functionality of SSG?

The choice of manufacturing process can significantly impact SSG's performance:

  • Direct Compression: This process is generally preferred as it has a minimal impact on the physical integrity and swelling capacity of the SSG particles.

  • Wet Granulation: The addition of water or a binder solution during wet granulation can cause premature swelling of SSG particles. The shear forces during wet massing can also damage the granules, reducing their disintegrant activity.[9] To mitigate this, SSG can be added extragranularly (after granulation and drying) or split between the intragranular and extragranular phases.

Manufacturing_Process_Impact cluster_DC Direct Compression cluster_WG Wet Granulation DC_Blend Blend API + Excipients + SSG DC_Compress Compression DC_Blend->DC_Compress DC_Tablet Tablet with Intact SSG DC_Compress->DC_Tablet SSG_Functionality SSG Functionality DC_Tablet->SSG_Functionality High WG_Intra Intragranular SSG (Potential for damage) WG_Granulate Wet Massing & Granulation WG_Intra->WG_Granulate WG_Dry Drying WG_Granulate->WG_Dry WG_Extra Extragranular SSG Addition WG_Dry->WG_Extra WG_Compress Compression WG_Extra->WG_Compress WG_Tablet Tablet WG_Compress->WG_Tablet WG_Tablet->SSG_Functionality Potentially Reduced

Caption: Impact of manufacturing process on SSG functionality.

Data Presentation

Table 1: Factors Affecting this compound Functionality

FactorEffect on Disintegration TimeOptimal Range/ConditionReference(s)
Concentration Decreases up to an optimal level, then increases2% - 8% w/w (typically 4-6%)[1][2]
Particle Size Larger particles can lead to faster disintegrationVaries by grade[1]
Compression Force Higher force can increase disintegration timeFormulation dependent; minimize while maintaining tablet integrity
pH of Medium Reduced efficiency in low pHNeutral to slightly alkaline[1][6]
Binder Type Water-soluble binders can compete for waterUse insoluble binders or add SSG extragranularly
Lubricant Level High levels of hydrophobic lubricants can increase disintegration timeTypically < 1.0% w/w

Experimental Protocols

Protocol 1: Determination of Optimal SSG Concentration

Objective: To determine the concentration of SSG that provides the shortest disintegration time without negatively impacting tablet hardness and friability.

Methodology:

  • Prepare a series of formulations with varying concentrations of SSG (e.g., 2%, 4%, 6%, 8% w/w), keeping the concentrations of the API and other excipients constant.

  • Manufacture tablets from each formulation using a consistent manufacturing process (e.g., direct compression) and compression force.

  • Evaluate the following parameters for each batch of tablets (n=6 for disintegration, n=10 for hardness and friability):

    • Weight Variation: According to USP <905>.

    • Hardness: Using a calibrated tablet hardness tester.

    • Friability: Using a friability tester (e.g., for 100 revolutions) according to USP <1216>.

    • Disintegration Time: Using a USP-compliant disintegration apparatus in a specified medium (e.g., purified water at 37 ± 2 °C) according to USP <701>.

  • Plot the disintegration time as a function of SSG concentration.

  • Select the optimal concentration that provides the fastest disintegration time while meeting the acceptance criteria for hardness and friability.

Protocol 2: Evaluation of Lubricant Blending Time

Objective: To assess the impact of lubricant blending time on tablet disintegration and dissolution.

Methodology:

  • Prepare a powder blend of the API, SSG, and other excipients (excluding the lubricant).

  • Divide the blend into several sub-batches.

  • Add the lubricant (e.g., magnesium stearate) to each sub-batch and blend for different durations (e.g., 1, 3, 5, 10 minutes).

  • Compress tablets from each sub-batch using a consistent compression force.

  • Evaluate the disintegration time (USP <701>) and dissolution rate (USP <711>) for each batch.

  • Determine the blending time that provides adequate lubrication without significantly prolonging disintegration and dissolution.

References

mitigating the negative effects of over-lubrication on sodium starch glycolate's efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Starch Glycolate (SSG) Efficacy

Welcome to the technical support center for this compound (SSG). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the over-lubrication of SSG in tablet formulations. Here you will find troubleshooting guides and FAQs to help you mitigate the negative effects of over-lubrication and ensure the optimal performance of your solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SSG) and what is its mechanism of action?

A1: this compound (SSG) is the sodium salt of a carboxymethyl ether of starch, widely used as a "superdisintegrant" in pharmaceutical tablets and capsules.[1] Its primary function is to facilitate the rapid breakup of the solid dosage form when it comes into contact with aqueous fluids. The mechanism of action involves rapid and extensive absorption of water, which causes the SSG granules to swell significantly.[2][3] This swelling generates a strong disruptive force within the tablet matrix, breaking it apart into smaller fragments and thereby increasing the surface area for faster drug dissolution.[3]

Q2: What is "over-lubrication" in the context of tablet manufacturing?

A2: Over-lubrication refers to the excessive mixing of a lubricant, most commonly a hydrophobic one like magnesium stearate (B1226849), with the granule or powder blend before tablet compression.[4][5] While lubricants are essential to reduce friction and prevent tablets from sticking to machine parts, prolonged or overly vigorous blending can cause the lubricant particles to coat the surfaces of the other excipients and the active pharmaceutical ingredient (API).[4][5]

Q3: How does over-lubrication negatively affect the efficacy of SSG?

A3: Over-lubrication creates a hydrophobic film around the SSG particles and other formulation components.[4][6] This film acts as a barrier, impeding water penetration into the tablet core.[4] Since SSG's disintegrating action is dependent on rapid water absorption and swelling, this hydrophobic barrier significantly delays or reduces its efficacy.[4] The consequences include prolonged tablet disintegration times and a slower drug dissolution rate, which can negatively impact the drug's bioavailability.[4][7][8]

Q4: Is SSG more or less sensitive to lubricants compared to other disintegrants?

A4: Studies suggest that SSG, being a strongly swelling disintegrant, can be less sensitive to the negative effects of hydrophobic lubricants compared to non-swelling or less-swelling disintegrants.[9][10] Its powerful swelling action can sometimes overcome the hydrophobic barrier created by the lubricant. However, it is not entirely immune, and over-lubrication can still significantly impair its function.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My tablets are failing the disintegration test (disintegration time is too long).

  • Potential Cause: Over-lubrication of the blend with a hydrophobic lubricant like magnesium stearate. The extended mixing time may have coated the SSG particles, preventing water uptake.[4][7]

  • Troubleshooting Steps:

    • Verify Lubricant Blending Time: Review your batch record. The typical mixing time for hydrophobic lubricants should be short, often in the range of 3-5 minutes.[4] If your time exceeds this, it is a likely cause.

    • Reduce Blending Time: Perform a study by preparing batches with progressively shorter lubricant blending times (e.g., 5 min, 3 min, 2 min) and observe the effect on disintegration time.

    • Optimize Blending Process: Ensure a low-shear blending process is used for the lubricant addition step to minimize the filming effect.[6]

Issue 2: The drug dissolution profile is slower than expected, even though the tablets eventually disintegrate.

  • Potential Cause: While the tablet may eventually break apart, over-lubrication can still slow the dissolution rate by coating the API particles and reducing their wettability.[5][7][12] The hydrophobic lubricant film hinders the dissolution medium from reaching the drug substance.

  • Troubleshooting Steps:

    • Evaluate Lubricant Type: Magnesium stearate is highly hydrophobic.[4][8] Consider switching to a more hydrophilic lubricant, such as sodium stearyl fumarate (B1241708), which has been shown to have less of a negative impact on dissolution, even with extended blending times.[5][8][13]

    • Optimize Lubricant Concentration: Excessive lubricant concentration can exacerbate the problem.[4][8] Evaluate lower concentrations of your lubricant (e.g., reduce from 1.0% to 0.5% or 0.25%) to find the minimum amount required for adequate lubrication without compromising dissolution.[14]

    • Order of Addition: Add the lubricant in the final blending step, after all other excipients, including SSG, have been thoroughly mixed. This minimizes the contact time between the lubricant and the disintegrant.[5]

Issue 3: Tablet hardness is decreasing and friability is increasing with longer lubricant blend times.

  • Potential Cause: The film-forming nature of hydrophobic lubricants not only affects water penetration but also interferes with the inter-particle bonding during tablet compression.[5][6] This leads to mechanically weaker tablets.

  • Troubleshooting Steps:

    • Conduct a Lubricant Sensitivity Study: This is a key experiment to diagnose the issue. Systematically vary the lubricant blending time and concentration and measure the impact on tablet hardness, friability, and disintegration time. See the detailed protocol below.

    • Switch to a Less Impactful Lubricant: As mentioned, sodium stearyl fumarate is known to have a lesser impact on tablet tensile strength compared to magnesium stearate.[8][13][15]

    • Re-evaluate Formulation: Ensure the binder concentration in your formulation is optimal to provide sufficient cohesion.[16]

Data Presentation: Impact of Over-Lubrication

The following table summarizes representative data from a lubricant sensitivity study, illustrating the negative effects of increasing magnesium stearate blending time on key tablet quality attributes.

Lubricant Blending Time (minutes)Disintegration Time (seconds)Dissolution at 15 min (% drug released)Tablet Hardness (N)Friability (%)
24592%1200.2%
518075%1100.4%
1042055%950.7%
20>90030%701.2%

Table 1: Illustrative data showing the effect of magnesium stearate blending time on tablet properties.

Experimental Protocols

Protocol 1: Lubricant Sensitivity Evaluation

Objective: To determine the impact of lubricant type, concentration, and blending time on tablet disintegration, dissolution, hardness, and friability.

Methodology:

  • Prepare Base Blend: Prepare a homogenous blend of the API and all excipients except the lubricant.

  • Divide Blend: Divide the base blend into multiple sub-batches for each variable to be tested.

  • Vary Lubricant Blending Time:

    • To the first series of sub-batches, add a fixed concentration of magnesium stearate (e.g., 1% w/w).

    • Blend each sub-batch for a different, defined period (e.g., 2, 5, 10, 20 minutes) using a consistent blending method (e.g., V-blender at 25 RPM).

  • Vary Lubricant Type:

    • To a second series of sub-batches, add a fixed concentration of an alternative lubricant like sodium stearyl fumarate (e.g., 1% w/w).

    • Blend each sub-batch for the same time periods as in step 3.

  • Tablet Compression: Compress tablets from each sub-batch under identical compression force and speed settings.

  • Tablet Testing:

    • Hardness: Test 10 tablets from each batch using a calibrated hardness tester.

    • Friability: Test a representative sample (e.g., 6.5 g) from each batch using a friabilator.

    • Disintegration: Test 6 tablets from each batch according to USP <701> Disintegration protocol.

    • Dissolution: Test 6 tablets from each batch according to the product-specific USP <711> Dissolution method.

  • Data Analysis: Plot the results for each parameter (disintegration time, % dissolved, hardness, friability) as a function of blending time for each lubricant to visualize the sensitivity.

Protocol 2: Tablet Disintegration Testing (Adapted from USP <701>)

  • Apparatus: Use a USP-compliant disintegration apparatus with a basket-rack assembly.

  • Medium: Use the specified medium in the product monograph (e.g., purified water or 0.1 N HCl) maintained at 37 ± 2 °C.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • If specified, add a disk to each tube.

    • Operate the apparatus, immersing the basket in the fluid at a constant frequency.

  • Endpoint: Record the time when no solid residue of the tablet remains on the screen of the basket (or only a soft mass with no palpable firm core).

  • Acceptance Criteria: Refer to the specific product monograph. For immediate-release tablets, this is often within 15 or 30 minutes.

Visualizations

G cluster_0 Blending Process cluster_1 Impact on SSG cluster_2 Negative Effects start Start: Lubricant Addition blend Prolonged / High-Shear Blending start->blend film Hydrophobic Lubricant (e.g., Mg Stearate) Forms Film on Granules blend->film water Water Penetration Impeded film->water ssg SSG Swelling is Delayed or Reduced water->ssg disintegration Increased Disintegration Time ssg->disintegration dissolution Decreased Dissolution Rate disintegration->dissolution bioavailability Reduced Bioavailability dissolution->bioavailability

// Start Node start [label="Problem: Disintegration Failure\nor Slow Dissolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Investigation Path node [fillcolor="#FBBC05", fontcolor="#202124"]; check_blend [label="Step 1: Review Lubricant\nBlending Time & Shear"]; is_excessive [label="Is Blending Time > 5 min\nor Shear High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solution Paths node [fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_time [label="Action: Reduce Blend Time\n(e.g., to 2-3 min)"]; change_lubricant [label="Action: Switch to Hydrophilic\nLubricant (e.g., Sodium Stearyl Fumarate)"]; optimize_conc [label="Action: Reduce Lubricant\nConcentration"]; retest [label="Step 2: Re-manufacture Batch\n& Test Tablets", shape=ellipse];

// Connections start -> check_blend; check_blend -> is_excessive; is_excessive -> reduce_time [label=" Yes "]; is_excessive -> change_lubricant [label=" No\n(Consider other factors)"]; reduce_time -> optimize_conc; optimize_conc -> retest; change_lubricant -> retest; } dot Caption: Troubleshooting workflow for over-lubrication issues.

// Central Problem problem [label="Over-Lubrication of SSG", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Mitigation Categories node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Process Optimization"]; formulation [label="Formulation Adjustment"];

// Specific Strategies node [fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; process_strats [label=" Reduce Blending Time | Use Low-Shear Blender | Control Order of Addition"]; formulation_strats [label=" Decrease Lubricant % | Use Hydrophilic Lubricant\n(Sodium Stearyl Fumarate) | Optimize Binder Level"];

// Connections problem -> process [dir=back]; problem -> formulation [dir=back]; process -> process_strats; formulation -> formulation_strats; } dot Caption: Key strategies to mitigate over-lubrication effects.

References

Validation & Comparative

A Comparative Analysis of Sodium Starch Glycolate and Croscarmellose Sodium in Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical tablet manufacturing, the selection of a suitable superdisintegrant is paramount to ensure the rapid disintegration of the tablet and subsequent dissolution of the active pharmaceutical ingredient (API). Among the most widely utilized superdisintegrants are sodium starch glycolate (B3277807) (SSG) and croscarmellose sodium (CCS). This guide provides an objective, data-driven comparison of these two excipients, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their formulation decisions.

Mechanism of Action

Both sodium starch glycolate and croscarmellose sodium are classified as "superdisintegrants" due to their efficacy at low concentrations, typically between 2% and 5% (w/w).[1] Their primary mechanisms of action involve rapid water uptake, swelling, and the generation of disruptive forces within the tablet matrix.

This compound (SSG) , a modified starch, primarily functions through extensive swelling.[2] Upon contact with aqueous fluids, SSG granules can swell to several times their original volume, exerting significant pressure on the surrounding tablet components and leading to its breakup.[2]

Croscarmellose Sodium (CCS) , a cross-linked derivative of cellulose, employs a dual mechanism of both swelling and wicking.[2] Its fibrous structure facilitates rapid water penetration into the tablet core via capillary action (wicking), while subsequent swelling of the individual fibers generates the force necessary for disintegration.[2]

Data Presentation: A Quantitative Comparison

The following tables summarize experimental data from various studies, comparing the performance of this compound and croscarmellose sodium in key tablet formulation parameters.

Table 1: Disintegration Time

FormulationSuperdisintegrantConcentration (% w/w)Disintegration Time (seconds)Reference
Levocetirizine Dihydrochloride Orodispersible TabletsThis compound & Croscarmellose Sodium2% SSG, 2% CCS28[3]
Levocetirizine Dihydrochloride Orodispersible TabletsThis compound & Croscarmellose Sodium3% SSG, 1% CCS34[3]
Stevia-loaded TabletsCroscarmellose Sodium2105 ± 1.118[4]
Stevia-loaded TabletsCroscarmellose Sodium388 ± 0.942[4]
Stevia-loaded TabletsCroscarmellose Sodium565 ± 1.224[4]
Stevia-loaded TabletsThis compound2121 ± 1.549[4]
Stevia-loaded TabletsThis compound3109 ± 1.322[4]
Stevia-loaded TabletsThis compound588 ± 0.942[4]
Ketoprofen Orodispersible TabletsCroscarmellose SodiumNot Specified47.67 ± 1.15[5]
Ketoprofen Orodispersible TabletsThis compoundNot Specified39.27 ± 3.25[5]

Table 2: Wetting Time

FormulationSuperdisintegrantConcentration (% w/w)Wetting Time (seconds)Reference
Levocetirizine Dihydrochloride Orodispersible TabletsThis compound & Croscarmellose Sodium2% SSG, 2% CCS25[3]
Levocetirizine Dihydrochloride Orodispersible TabletsThis compound & Croscarmellose Sodium3% SSG, 1% CCS32[3]
Stevia-loaded TabletsCroscarmellose Sodium275 ± 1.825[4]
Stevia-loaded TabletsCroscarmellose Sodium355 ± 1.224[4]
Stevia-loaded TabletsCroscarmellose Sodium541 ± 1.414[4]
Stevia-loaded TabletsThis compound288 ± 0.894[4]
Stevia-loaded TabletsThis compound370 ± 1.414[4]
Stevia-loaded TabletsThis compound558 ± 1.140[4]
Ketoprofen Orodispersible TabletsCroscarmellose SodiumNot Specified44.33 ± 2.48[5]
Ketoprofen Orodispersible TabletsThis compoundNot Specified62.00 ± 2.31[5]

Table 3: Tablet Hardness

FormulationSuperdisintegrantConcentration (% w/w)Hardness (N)Reference
Orally Disintegrating TabletsCroscarmellose SodiumNot Specified34.0 - 38.4[6]
Orally Disintegrating TabletsThis compoundNot Specified40.3 - 42.0[6]
Acetosal Orodispersible TabletsCroscarmellose Sodium (1.232%) & this compound (4.768%)63.70 kg (approx. 36.3 N)[7]

Table 4: Dissolution

FormulationSuperdisintegrantTime (minutes)% Drug ReleaseReference
Ketoprofen Orodispersible TabletsCroscarmellose Sodium1064.33 ± 0.89[5]
Ketoprofen Orodispersible TabletsThis compound1076.77 ± 0.91[5]
Stevia-loaded TabletsCroscarmellose Sodium (5%)1~75%[4][8]
Stevia-loaded TabletsThis compound (5%)1~65%[4][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Disintegration Test (as per USP <701>)

The disintegration test determines the time required for a tablet to break up into smaller particles when immersed in a liquid medium.[9]

Apparatus: A basket-rack assembly containing six open-ended transparent tubes, a 1000-mL beaker for the immersion fluid, a thermostatic arrangement to maintain the fluid at 37 ± 2°C, and a device to raise and lower the basket at a constant frequency.[10][11]

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.[10]

  • Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.[10]

  • The basket is raised and lowered in the fluid at a frequency of 29-32 cycles per minute.[9]

  • Observe the tablets, and record the time at which all tablets have disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, is a soft mass with no palpably firm core.[12]

Dissolution Test (as per USP <711>)

The dissolution test measures the rate and extent to which the active pharmaceutical ingredient is released from the tablet into a liquid medium over time.

Apparatus: A dissolution apparatus as specified in the monograph (e.g., Apparatus 1 - Basket, Apparatus 2 - Paddle), a vessel containing the dissolution medium, and a system to maintain the temperature at 37 ± 0.5°C.[13]

Procedure:

  • Place the stated volume of the dissolution medium in the vessel and allow it to equilibrate to 37 ± 0.5°C.[13]

  • Place one tablet in the apparatus, ensuring no air bubbles are on the tablet's surface.[13]

  • Operate the apparatus at the specified rotation speed.[13]

  • At specified time intervals, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket or paddle, and not less than 1 cm from the vessel wall.[13]

  • Analyze the samples to determine the concentration of the dissolved API, typically using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Tablet Hardness (Breaking Force) Test (as per USP <1217>)

This test measures the force required to cause a tablet to fracture.[14]

Apparatus: A tablet hardness tester equipped with two platens, one of which moves to apply force to the tablet.[15]

Procedure:

  • Place the tablet between the two platens of the hardness tester. For conventional round tablets, the force is applied across the diameter.[16]

  • Initiate the test, causing one platen to move and apply a compressive force to the tablet at a constant rate.[15]

  • The force at which the tablet breaks is recorded as the breaking force or hardness.[16] The results are typically expressed in Newtons (N) or kiloponds (kp).[15]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for tablet formulation using direct compression and wet granulation, as well as the general testing sequence for tablet quality control.

direct_compression_workflow cluster_formulation Direct Compression Formulation api API Weighing blending1 Initial Blending (API + Excipients) api->blending1 excipients Excipient Weighing (SSG or CCS, Filler, etc.) excipients->blending1 lubricant Lubricant Addition blending1->lubricant blending2 Final Blending lubricant->blending2 compression Tablet Compression blending2->compression

Direct Compression Workflow

wet_granulation_workflow cluster_formulation Wet Granulation Formulation weighing Weighing (API + Intra-granular Excipients) dry_mixing Dry Mixing weighing->dry_mixing wet_massing Wet Massing (Binder Solution Addition) dry_mixing->wet_massing wet_screening Wet Screening wet_massing->wet_screening drying Drying wet_screening->drying dry_screening Dry Screening drying->dry_screening lubrication Lubrication (Extra-granular Excipients) dry_screening->lubrication compression Tablet Compression lubrication->compression

Wet Granulation Workflow

tablet_testing_workflow start Compressed Tablets hardness Hardness Testing (USP <1217>) start->hardness disintegration Disintegration Testing (USP <701>) start->disintegration end Quality Control Passed hardness->end dissolution Dissolution Testing (USP <711>) disintegration->dissolution dissolution->end

Tablet Quality Control Testing Workflow

Conclusion

The choice between this compound and croscarmellose sodium is multifaceted and depends on the specific requirements of the tablet formulation.

  • Croscarmellose sodium often exhibits faster disintegration and wetting times, particularly at lower concentrations, due to its efficient wicking action.[4][17] It is also reported to be less sensitive to high compression forces and maintains its performance across a wide pH range.[2]

  • This compound is known for its extensive swelling capacity, which can be advantageous in overcoming highly cohesive tablet matrices.[2] However, at higher concentrations, it may form a viscous gel that can potentially hinder disintegration and dissolution.[6]

The experimental data presented in this guide highlights that the optimal superdisintegrant and its concentration are formulation-dependent. Factors such as the API's solubility, the desired release profile, the manufacturing process (direct compression or wet granulation), and the other excipients in the formulation will all influence the final performance. Therefore, it is imperative for formulation scientists to conduct comparative studies, such as those outlined in the experimental protocols, to determine the most suitable superdisintegrant for their specific application.

References

A Head-to-Head Comparison of Sodium Starch Glycolate and Crospovidone as Superdisintegrants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of oral solid dosage forms, the rapid disintegration of a tablet into smaller particles is often a critical prerequisite for drug dissolution and subsequent absorption. Superdisintegrants are essential excipients that facilitate this process at low concentrations. Among the most widely used superdisintegrants are sodium starch glycolate (B3277807) (SSG) and crospovidone (CPV). This guide provides an objective, data-driven comparison of their performance, mechanisms, and key characteristics to aid formulators in making informed decisions.

Mechanism of Action: Swelling vs. Wicking and Swelling

The primary difference in the performance of sodium starch glycolate and crospovidone stems from their distinct mechanisms of action.

  • This compound (SSG): A modified starch, SSG functions primarily through rapid and extensive swelling.[1] Upon contact with water, SSG particles absorb a significant volume of liquid, swelling up to 300 times their volume. This rapid expansion creates a strong disruptive force within the tablet matrix, leading to its breakup.[2]

  • Crospovidone (CPV): As a cross-linked polymer of N-vinyl-2-pyrrolidone, crospovidone employs a dual mechanism. It has a porous particle structure that facilitates rapid water uptake into the tablet through high capillary action, a process known as wicking.[1][2][3] This is followed by swelling, which also contributes to the disintegration of the tablet, though to a lesser extent than SSG.[2] This combined action often results in very rapid disintegration.[1]

G cluster_SSG This compound (SSG) Mechanism cluster_CPV Crospovidone (CPV) Mechanism ssg_start Tablet with SSG ssg_water Water Contact ssg_start->ssg_water ssg_swell Rapid & Extensive Swelling ssg_water->ssg_swell ssg_force High Swelling Force Exerted ssg_swell->ssg_force ssg_end Tablet Disintegration ssg_force->ssg_end cpv_start Tablet with CPV cpv_water Water Contact cpv_start->cpv_water cpv_wick High Capillary Action (Wicking) cpv_water->cpv_wick cpv_swell Particle Swelling cpv_water->cpv_swell cpv_end Tablet Disintegration cpv_wick->cpv_end cpv_swell->cpv_end

Mechanisms of Action for SSG and CPV

Performance Comparison: Experimental Data

The choice between SSG and CPV often depends on the specific formulation requirements, including the properties of the active pharmaceutical ingredient (API) and the desired release profile. The following tables summarize key performance differences based on experimental findings.

Table 1: General and Chemical Properties

Property This compound (SSG) Crospovidone (CPV)
Chemical Nature Anionic (sodium salt of a carboxymethyl ether of starch)[4] Non-ionic (cross-linked polyvinylpyrrolidone)[4]
Mechanism Primarily Swelling[1][2] Wicking (Capillary Action) and Swelling[1][2]
Water Uptake High water absorption and swelling capacity[3][5] Rapid water uptake due to porous structure[1][3]

| API Interactions | Potential for ionic interaction with cationic drugs, which may retard dissolution[4][6] | Generally inert, with no ionic interactions; often preferred for cationic drugs[4][6] |

Table 2: Comparative Performance in Tablet Formulations

Parameter This compound (SSG) Crospovidone (CPV) Supporting Data
Wetting Time Slower (e.g., 17-21 seconds)[5] Faster (e.g., 9-12 seconds)[5] In a study on orally disintegrating tablets (ODTs), those containing CPV had significantly shorter wetting times than those with SSG.[5][7]
Disintegration Time Generally slower than CPV Often faster than SSG In one study, ODTs with 5% CPV disintegrated in 38 seconds, while SSG tablets took longer.[7] However, some studies show no significant difference in disintegration times.[4]
Drug Dissolution Effective, but can be slowed with cationic drugs.[4][6] Often provides faster dissolution, especially for poorly soluble and cationic drugs.[4][6] For cationic drugs, non-ionic CPV demonstrated a more rapid dissolution rate than anionic SSG.[4] For poorly soluble drugs, CPV also showed the fastest rate of dissolution.[4]

| Tablet Hardness | Can produce softer tablets. | Can contribute to harder tablets, which may slightly increase disintegration time despite faster wetting.[3][5] | ODTs made with crospovidone were found to be harder than those made with SSG.[5] |

Experimental Protocols

Objective evaluation of superdisintegrant performance relies on standardized pharmacopeial tests. Below is a typical workflow and detailed methodologies for key experiments.

G cluster_workflow Tablet Formulation and Evaluation Workflow cluster_tests Quality Control Tests A Powder Blend (API + Excipients + Superdisintegrant) B Direct Compression or Granulation A->B C Tablet Press B->C D Tablet Evaluation C->D T1 Hardness Test (USP <1217>) D->T1 T2 Friability Test (USP <1216>) D->T2 T3 Disintegration Test (USP <701>) D->T3 T4 Dissolution Test (USP <711>) D->T4

Experimental Workflow for Superdisintegrant Evaluation
Tablet Hardness (Breaking Force) Test

  • Objective: To determine the mechanical strength of the tablet, ensuring it can withstand stresses during manufacturing, packaging, and transport.[8]

  • Apparatus: A calibrated tablet hardness tester with two parallel platens.[8]

  • Protocol (based on USP <1217>):

    • Position a single tablet between the anvils or platens of the testing device.[9]

    • Initiate the test. The apparatus applies a diametrical compressive force at a constant rate.[8][10]

    • The force required to cause the tablet to fracture is recorded. This is the breaking force, or "hardness."[9]

    • The test is repeated for a representative sample of tablets (e.g., 10 tablets) to determine the average hardness and variability.

    • Results are typically expressed in Newtons (N) or kiloponds (kp).[9]

Tablet Friability Test
  • Objective: To assess the durability of uncoated tablets and their tendency to chip, crumble, or break upon exposure to mechanical stress.[11][12]

  • Apparatus: A friabilator, which consists of a rotating drum with a curved baffle.[13][14]

  • Protocol (based on USP <1216>):

    • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets over 650 mg, use a sample of 10 whole tablets.[14]

    • Carefully dedust the tablets and accurately weigh the initial sample (W_initial).[14]

    • Place the tablets in the friabilator drum.

    • Rotate the drum 100 times at a speed of 25 ±1 rpm.[11][14]

    • Remove the tablets from the drum, carefully remove any loose dust, and accurately weigh the final sample (W_final).[14]

    • Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

    • A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[14]

Disintegration Test
  • Objective: To determine whether tablets break up into smaller particles within a prescribed time when placed in a liquid medium under specified conditions.[15][16]

  • Apparatus: A basket-rack assembly containing six transparent tubes, which is raised and lowered in a vessel of immersion fluid maintained at 37 ± 2°C.[16][17]

  • Protocol (based on USP <701>):

    • Fill the vessel with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[17]

    • Place one dosage unit in each of the six tubes of the basket-rack assembly. If specified, add a disk to each tube.[17]

    • Operate the apparatus, moving the assembly vertically at a frequency of 29-32 cycles per minute.[17]

    • Observe the tablets. Complete disintegration is achieved when no residue of the tablet, except for fragments of insoluble coating, remains on the screen of the tubes.[17]

    • For most immediate-release uncoated tablets, the time limit is typically 30 minutes.[18]

    • The batch passes if all six tablets disintegrate within the specified time. If 1 or 2 fail, the test is repeated on 12 additional tablets, with a total of at least 16 of the 18 tablets required to disintegrate.[18]

Drug Dissolution Test
  • Objective: To measure the extent and rate of drug release from the dosage form into a liquid medium over time. This is a critical performance test for predicting in-vivo behavior.[16][19]

  • Apparatus: A dissolution apparatus (e.g., USP Apparatus 1 - Basket, or Apparatus 2 - Paddle) with a vessel containing a specified dissolution medium.[20]

  • Protocol (based on USP <711>):

    • Place the specified volume of dissolution medium (e.g., 900 mL of 0.1 M HCl or a buffer) into the vessel and equilibrate to 37 ± 0.5°C.[20]

    • Place a single tablet into the apparatus.

    • Begin rotation of the basket or paddle at the speed specified in the monograph (e.g., 50 or 100 rpm).[21]

    • At specified time points (e.g., 5, 10, 15, 30, 45 minutes), withdraw a sample of the dissolution medium.[20]

    • Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved API.

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Conclusion and Recommendations

Both this compound and crospovidone are highly effective superdisintegrants, but their distinct properties make them suitable for different applications.

  • Choose Crospovidone when:

    • Formulating with cationic (basic) APIs to avoid potential ionic interactions that could slow drug release.[4][6]

    • Working with poorly soluble drugs, as its wicking action and non-ionic nature can lead to faster dissolution.[4]

    • Extremely rapid disintegration is the primary goal, as its wetting time is often shorter.[5][7]

    • Higher tablet hardness and lower friability are desired.[5]

  • Choose this compound when:

    • Formulating with anionic or neutral APIs where ionic interactions are not a concern.

    • A powerful swelling mechanism is required to break apart a very hard or dense tablet matrix.

    • Cost-effectiveness is a significant consideration, as SSG is often a more economical choice.[22]

Ultimately, the optimal choice of superdisintegrant and its concentration must be determined through formulation-specific experimental studies. By understanding the fundamental differences in their mechanisms and performance profiles, researchers can more efficiently develop robust and effective solid dosage forms.

References

The Performance of Sodium Starch Glycolate in In-Vitro Dissolution Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium starch glycolate's (SSG) performance as a superdisintegrant in pharmaceutical formulations, benchmarked against other common alternatives such as croscarmellose sodium (CCS) and crospovidone. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable disintegrant for your specific drug development needs.

Sodium starch glycolate (B3277807) is a widely used superdisintegrant in oral solid dosage forms, facilitating the rapid breakdown of tablets and granules upon contact with aqueous fluids.[1] Its efficacy is attributed to its rapid water absorption and swelling properties, which create disruptive forces within the tablet matrix, leading to its disintegration and promoting drug dissolution.[1][2][3] The typical concentration of SSG in formulations ranges from 2% to 8% w/w.[1]

Comparative Performance Analysis

The selection of a superdisintegrant can significantly impact the disintegration time and, more critically, the dissolution rate of the active pharmaceutical ingredient (API). While rapid disintegration is a primary function, the ultimate goal is to achieve optimal drug release.

Disintegration and Dissolution Dynamics

Studies have shown that while different superdisintegrants can result in similar tablet disintegration times, the subsequent drug dissolution profiles can vary significantly.[4] This highlights that disintegration does not always directly correlate with dissolution.[4]

For instance, in a study comparing SSG, CCS, and crospovidone in orally disintegrating tablets (ODTs), it was observed that at low concentrations (≤2%), CCS (Ac-Di-Sol) led to faster disintegration than SSG (Glycolys) and crospovidone.[5] However, another study on ODTs containing ketoprofen (B1673614) found that tablets with crospovidone exhibited shorter wetting times compared to those with SSG and CCS.[6]

Influence of API Properties

The physicochemical properties of the API can influence the performance of the superdisintegrant. For cationic drugs, anionic superdisintegrants like SSG and CCS have the potential to interact ionically, which may retard drug dissolution.[4] In such cases, a non-ionic superdisintegrant like crospovidone might offer a faster dissolution rate.[4]

Impact of Formulation and Manufacturing Processes

The manufacturing method, such as direct compression or wet granulation, can also affect the performance of the superdisintegrant. SSG is suitable for both processes.[2] The concentration of SSG is a critical factor, with studies showing that increasing the concentration from 1.0% to 5.0% can lead to faster dissolution.[7] However, an optimal concentration often exists, beyond which no further significant improvement or even a decrease in performance may be observed.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other superdisintegrants.

Table 1: Comparison of Disintegration Times (in seconds) of Orally Disintegrating Tablets (ODTs)

SuperdisintegrantConcentrationFormulation/APIDisintegration Time (s)Reference
This compoundNot SpecifiedSalbutamol Sulphate28.37 ± 2.26[8]
Croscarmellose SodiumNot SpecifiedSalbutamol Sulphate-[8]
Indion 414Not SpecifiedSalbutamol Sulphate-[8]
SSG + CCSNot SpecifiedSalbutamol Sulphate19.28 ± 3.11[8]
This compoundNot SpecifiedKetoprofen47.67 ± 1.15[6]
Croscarmellose SodiumNot SpecifiedKetoprofen39.27 ± 3.25[6]
CrospovidoneNot SpecifiedKetoprofen45.33 ± 2.08[6]

Table 2: Comparison of In-Vitro Drug Release (%)

SuperdisintegrantConcentrationAPITime (min)% Drug ReleaseReference
This compoundNot SpecifiedSalbutamol Sulphate2594.57 ± 1.39[8]
This compoundNot SpecifiedKetoprofen1076.77 ± 0.91[6]
Croscarmellose SodiumNot SpecifiedKetoprofen1064.33 ± 0.89[6]
CrospovidoneNot SpecifiedKetoprofen10-[6]
SSG (phosphorous cross-links)Not SpecifiedAtenolol2580[3][9]
SSG (ester cross-links)Not SpecifiedAtenolol45+80[3][9]

Experimental Protocols

A standardized in-vitro dissolution testing protocol is crucial for accurately evaluating and comparing the performance of superdisintegrants. The following is a general methodology based on common practices.

In-Vitro Dissolution Testing Protocol for Immediate-Release Tablets

1. Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method) is commonly used.

2. Dissolution Medium:

  • The choice of medium depends on the drug substance's solubility and the intended site of drug release. Common media include:

    • 0.1 N HCl (simulating gastric fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (simulating intestinal fluid)

  • The volume of the medium is typically 900 mL.[10][11] For highly soluble drugs, 500 mL may be appropriate.[12]

3. Temperature:

  • The temperature of the dissolution medium should be maintained at 37 ± 0.5°C.[13][14]

4. Agitation Speed:

  • The paddle speed is typically set between 50 and 100 rpm.[13] A common speed is 50 rpm[10] or 75 rpm.[11]

5. Sampling:

  • Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[15]

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium.

6. Sample Analysis:

  • The concentration of the dissolved API in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

7. Data Analysis:

  • The cumulative percentage of drug released is plotted against time to generate a dissolution profile.

Visualizing the Process and Logic

To better understand the workflow of dissolution testing and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Dissolution Medium B Degas Medium A->B C Assemble Apparatus & Set Parameters (Temp: 37°C, Speed: 50-100 rpm) B->C D Place Tablet in Vessel C->D E Start Dissolution Test D->E F Withdraw Samples at Time Points E->F G Replace with Fresh Medium F->G H Analyze Samples (UV/HPLC) F->H G->F I Calculate % Drug Released H->I J Generate Dissolution Profile I->J

In-Vitro Dissolution Testing Workflow

G cluster_input cluster_process Mechanism of Action cluster_output Outcome SSG This compound in Tablet A Rapid Water Uptake SSG->A B Particle Swelling A->B C Generation of Disintegration Force B->C D Tablet Disintegration C->D E Increased Surface Area of API D->E F Enhanced Drug Dissolution E->F

SSG Mechanism of Action

Conclusion

The performance of this compound in promoting drug dissolution is well-documented. However, its effectiveness relative to other superdisintegrants is highly dependent on the specific formulation, including the properties of the API and the manufacturing process. For cationic drugs, potential ionic interactions should be considered, and a non-ionic alternative like crospovidone may be more suitable. Furthermore, the type of cross-linking within the SSG polymer can significantly affect its performance, with phosphorous cross-linked grades demonstrating more robust and faster dissolution profiles in some cases.[3][9] Therefore, a systematic evaluation using a standardized in-vitro dissolution test is essential for selecting the optimal superdisintegrant to ensure desired drug release characteristics and, ultimately, therapeutic efficacy.

References

A Comparative Guide to Analytical Methods for the Quality Control and Validation of Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods for the quality control and validation of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in the pharmaceutical industry. It offers a comparative analysis of SSG derived from different botanical sources and its performance relative to other common superdisintegrants, supported by experimental data. Detailed experimental protocols and visual workflows are included to assist in the practical application of these methods.

Standard Quality Control and Validation of Sodium Starch Glycolate

The quality of this compound is primarily assessed based on pharmacopeial standards such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Indian Pharmacopoeia (IP).[1] These standards outline a series of tests to ensure the identity, purity, and performance of the excipient.

A logical workflow for the quality control of this compound begins with identification, followed by physicochemical characterization and assessment of impurities.

cluster_QC Quality Control Workflow for this compound Start Raw Material (this compound) Identification Identification Tests (IR, Colorimetric) Start->Identification Physicochemical Physicochemical Tests (pH, Loss on Drying) Identification->Physicochemical Impurities Impurity Analysis (NaCl, Na Glycolate, Heavy Metals, Iron) Physicochemical->Impurities Assay Assay (Sodium Content) Impurities->Assay Release Release for Manufacturing Assay->Release

Caption: Quality Control Workflow for this compound.

Key Quality Control Parameters

The following table summarizes the essential tests, methodologies, and typical acceptance criteria for the quality control of this compound as per major pharmacopeias.

Parameter Methodology Acceptance Criteria
Identification A (IR) Infrared Absorption SpectroscopyThe IR absorption spectrum of the sample should be concordant with the reference spectrum.[2]
Identification B Iodine Colorimetric TestA dark blue color is produced upon the addition of iodine solution.[2][3]
pH Potentiometry (1 g in 30 mL of water)Type A: 5.5 - 7.5; Type B: 3.0 - 5.0.[3][4]
Loss on Drying Gravimetric (Drying at 130°C for 90 minutes)Not more than 10.0%.[1][3][4]
Sodium Chloride Potentiometric Titration with Silver NitrateNot more than 7.0%.[1][2][4]
Sodium Glycolate Colorimetric MethodNot more than 2.0%.[1][2][4]
Iron Colorimetric TestNot more than 20 ppm.[1][2][4]
Heavy Metals Colorimetric TestNot more than 20 ppm.[1][2]
Assay (Sodium) Titration with Perchloric AcidType A: 2.8% - 4.2%; Type B: 2.0% - 3.4%.[4][5]
Microbial Contamination Microbiological TestsFree from Escherichia coli and Salmonella species.[2][3]

Comparative Analysis of this compound from Different Botanical Sources

The performance of this compound can be influenced by the botanical source of the starch, such as potato, corn, or sago.[1][6] Differences in particle size, morphology, and chemical composition can affect functionality.[1][6][7]

Physicochemical and Functional Properties Comparison
Property Potato Starch Derived SSG Corn Starch Derived SSG Sago Starch Derived SSG Reference(s)
Particle Shape Spherical to oval, larger particlesPolygonal, smaller particlesTruncated oval, intermediate size[8][9][10]
Water Uptake Rate HighModerateHigh[7]
Swelling Capacity HighModerateHigh[11]
Disintegration Time in Lactose Tablets FasterSlowerComparable to potato[7]
Disintegration Time in Dicalcium Phosphate Tablets Less dependent on starch originLess dependent on starch originLess dependent on starch origin[7]

Sago starch-derived SSG is emerging as a cost-effective and efficient alternative to traditional sources like potato and corn starch.[11][12][13][14][15] Studies have shown that sago starch SSG can be optimized to achieve a high degree of substitution, leading to excellent disintegration properties.[12][14][15]

Comparative Performance of this compound and Other Superdisintegrants

This compound is often compared with other superdisintegrants like croscarmellose sodium (CCS) and crospovidone (CP). The choice of superdisintegrant can significantly impact the performance of orally disintegrating tablets (ODTs).

Performance Comparison in Orally Disintegrating Tablets
Parameter This compound (SSG) Croscarmellose Sodium (CCS) Crospovidone (CP) Reference(s)
Mechanism of Action Rapid swellingSwelling and wickingWicking and capillary action[5][16]
Optimal Use Level in ODTs ~5%~2%~5%[2]
Disintegration Time FastVery FastFast[2][17]
Wetting Time ModerateSlowerFastest[17]
Effect on Tablet Hardness Can lead to softer tablets at higher concentrationsLess impact on hardnessCan result in harder tablets[17]
Tendency to Form Gels Can form a viscous gel layerForms a gel-like layerReduced tendency to form gels[5]

Croscarmellose sodium is often the most effective at lower concentrations, while crospovidone is noted for its rapid wetting time.[2][17] The choice of superdisintegrant should be based on the specific formulation requirements, including the properties of the active pharmaceutical ingredient (API) and the desired tablet characteristics.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Determination of Swelling Index

This method assesses the swelling capacity of the superdisintegrant in an aqueous medium.

cluster_Swelling Swelling Index Determination Workflow Start Weigh 1g of Superdisintegrant Add_to_Cylinder Add to 100 mL Graduated Cylinder Start->Add_to_Cylinder Add_Water Add 90 mL of Purified Water Add_to_Cylinder->Add_Water Shake Shake vigorously for 10 min Add_Water->Shake Dilute Dilute to 100 mL with Purified Water Shake->Dilute Stand Allow to stand for 24 hours Dilute->Stand Measure Measure the volume of the swollen mass (mL) Stand->Measure End Calculate Swelling Index Measure->End

Caption: Swelling Index Determination Workflow.

Protocol:

  • Accurately weigh 1.0 g of the superdisintegrant powder.

  • Transfer the powder to a 100 mL graduated cylinder.

  • Add 90 mL of purified water.

  • Shake the cylinder vigorously every 10 minutes for 1 hour.

  • Dilute the suspension to 100 mL with purified water.

  • Allow the cylinder to stand undisturbed for 24 hours.

  • Measure the volume (in mL) occupied by the swollen superdisintegrant. This volume represents the swelling index.

Water Uptake/Wicking Rate Measurement

This test evaluates the rate at which the superdisintegrant absorbs water, which is crucial for its disintegrating action.

Protocol:

  • Place a filter paper in a petri dish and saturate it with a colored aqueous solution (e.g., amaranth (B1665344) solution).

  • Place a glass tube (approximately 1 cm in diameter) on the wet filter paper.

  • Carefully add a known weight (e.g., 100 mg) of the superdisintegrant powder into the glass tube.

  • Record the time it takes for the colored solution to travel a specific distance up the column of the superdisintegrant powder.

  • The water uptake rate can be calculated as the distance traveled per unit of time (mm/s).

Tablet Disintegration Time Test

This is a standard pharmacopeial test to assess the time required for a tablet to break up into smaller particles.

cluster_Disintegration Tablet Disintegration Test Workflow Start Place one tablet in each of the 6 tubes Immerse Immerse the apparatus in a beaker of water at 37 ± 2 °C Start->Immerse Operate Operate the apparatus Immerse->Operate Observe Observe the tablets Operate->Observe Record Record the time when all tablets have disintegrated Observe->Record End Compare with specifications Record->End

Caption: Tablet Disintegration Test Workflow.

Protocol:

  • Use a USP-compliant disintegration apparatus with a basket-rack assembly containing six open-ended glass tubes.

  • Place one tablet in each of the six tubes and cover with a disc (if prescribed).

  • Immerse the basket-rack assembly in a beaker containing purified water maintained at 37 ± 2 °C.

  • Operate the apparatus, causing the basket to move up and down.

  • Observe the tablets and record the time when all six tablets have completely disintegrated (i.e., no residue remains on the screen of the tubes, or if residue remains, it is a soft mass with no palpably firm core).

Conclusion

The quality control and validation of this compound are well-defined by pharmacopeial standards, ensuring its suitability for pharmaceutical formulations. However, the performance of SSG can vary depending on its botanical origin. Comparative studies indicate that while potato-derived SSG often exhibits superior water uptake, sago-derived SSG presents a viable and economical alternative. When compared to other superdisintegrants, the choice between this compound, croscarmellose sodium, and crospovidone depends on the specific requirements of the drug product, with each offering distinct advantages in terms of disintegration mechanism, efficiency, and formulation compatibility. The analytical methods and comparative data presented in this guide provide a foundation for informed selection and validation of superdisintegrants in drug development.

References

Comparative Performance Evaluation of Sodium Starch Glycolate from Leading Pharmaceutical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance evaluation of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in oral solid dosage forms, from prominent pharmaceutical suppliers: DFE Pharma, JRS Pharma, and Roquette. This document is intended for researchers, scientists, and drug development professionals to facilitate informed excipient selection based on functional performance data.

Sodium starch glycolate's efficacy in promoting the rapid disintegration of tablets and capsules is influenced by its physicochemical properties, which can vary depending on the botanical source and manufacturing process.[1][2] This guide outlines key performance attributes, presents available quantitative data for comparison, details the experimental protocols for evaluation, and provides a visual representation of the experimental workflow.

Key Performance Attributes and Comparative Data

The selection of a suitable grade of this compound is critical for achieving desired drug release profiles and ensuring batch-to-batch consistency. The following table summarizes key performance characteristics of SSG from different suppliers based on publicly available data and research publications.

Parameter DFE Pharma (Primojel®) JRS Pharma (Explotab®) JRS Pharma (Vivastar®) Roquette (Glycolys®)
Botanical Source Potato Starch[1][3]Potato Starch[4][5]Potato Starch[6][7]Potato Starch[8]
Disintegration Mechanism Swelling and Wicking[1]Swelling[4][5]Swelling[6][7]Swelling[8]
Water Uptake/Swelling Capacity >20 times its own weight[1][3][9]Strong swelling properties[4][5]Strong swelling properties[6][7]Swells up to 300 times its volume[10]
Particle Size Distribution >93% < 125 µm[3]>99.0% < 106 µm[4]Data not specifiedAverage mean particle diameter: 45 µm[8]
pH (Type A) 6.7[1]5.5 - 7.5[11]5.5 - 7.5[7]Data not specified
Compaction Properties Good compactibility, similar to Explotab®[2][12]Good compactibility, similar to Primojel®[2][12]Poor compactibility[2][12]Data not specified
Pharmacopeial Compliance Ph. Eur., USP-NF, JP[3][13]NF, EP, JP[4]Ph.Eur., NF, JP, ChP[7]Data not specified

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. For formulation-specific requirements, it is recommended to conduct in-house evaluations.

Experimental Protocols

To ensure a comprehensive and reliable evaluation of this compound from different suppliers, the following experimental protocols are recommended:

Swelling Index Determination

Objective: To quantify the swelling capacity of SSG in an aqueous medium.

Methodology:

  • Accurately weigh 1.0 gram of the SSG sample.

  • Transfer the sample to a 100 mL graduated cylinder.

  • Add 90 mL of purified water.

  • Stopper the cylinder and invert it gently 10 times to ensure uniform dispersion.

  • Allow the cylinder to stand undisturbed for 4 hours.

  • Record the final volume occupied by the swollen SSG.

  • The swelling index is calculated as the final volume (in mL) per gram of the initial sample weight.

Disintegration Time of Placebo Tablets

Objective: To assess the in-vitro disintegration performance of SSG in a standard tablet formulation.

Methodology:

  • Prepare a placebo tablet formulation containing a fixed concentration of SSG (e.g., 2-4% w/w), a filler (e.g., microcrystalline cellulose), and a lubricant (e.g., magnesium stearate).

  • Compress the tablets to a defined hardness and weight.

  • Determine the disintegration time of six tablets using a USP-compliant disintegration apparatus with purified water at 37 ± 2 °C.

  • Record the time taken for each tablet to completely disintegrate. The average disintegration time and standard deviation should be reported.

Particle Size Distribution by Laser Diffraction

Objective: To determine the particle size distribution of the SSG powder.

Methodology:

  • Disperse the SSG sample in a suitable non-swelling medium (e.g., isopropanol).

  • Analyze the dispersion using a laser diffraction particle size analyzer.

  • Report the particle size distribution as D10, D50 (median particle size), and D90 values.

pH Determination

Objective: To measure the pH of an aqueous suspension of SSG.

Methodology:

  • Disperse 1 gram of SSG in 30 mL of purified water.[14]

  • Stir the suspension continuously for 5 minutes.

  • Measure the pH of the suspension using a calibrated pH meter.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive performance evaluation of this compound from different suppliers.

SSG_Evaluation_Workflow cluster_suppliers Supplier Selection cluster_characterization Physicochemical Characterization cluster_formulation Formulation & Performance Testing cluster_analysis Data Analysis & Comparison SupplierA Supplier A (e.g., DFE Pharma) PSD Particle Size Distribution SupplierA->PSD Swelling Swelling Index SupplierA->Swelling pH pH Determination SupplierA->pH Moisture Moisture Content SupplierA->Moisture SupplierB Supplier B (e.g., JRS Pharma) SupplierB->PSD SupplierB->Swelling SupplierB->pH SupplierB->Moisture SupplierC Supplier C (e.g., Roquette) SupplierC->PSD SupplierC->Swelling SupplierC->pH SupplierC->Moisture Blending Blending with API & Other Excipients PSD->Blending Data Comparative Data Table PSD->Data Swelling->Blending Swelling->Data pH->Blending Moisture->Blending Tablet Tablet Compression Blending->Tablet Disintegration Disintegration Time Tablet->Disintegration Dissolution Dissolution Profile Tablet->Dissolution Disintegration->Data Dissolution->Data Conclusion Conclusion & Supplier Selection Data->Conclusion

Caption: Workflow for SSG Performance Evaluation.

Conclusion

The choice of this compound supplier can have a significant impact on the final product performance. While all tested products from leading suppliers are effective superdisintegrants, variations in their physical properties such as particle size and compaction can influence formulation and manufacturing processes. For instance, the similar compaction behavior of Primojel® and Explotab® may offer advantages in certain formulations, whereas the poorer compactibility of Vivastar® P might require formulation adjustments.[2][12] It is imperative for formulation scientists to evaluate different grades of SSG based on the specific requirements of their drug product to ensure optimal performance and robustness.

References

comparative analysis of the disintegration efficiency of various superdisintegrants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of leading superdisintegrants for rapid drug formulation.

In the realm of pharmaceutical sciences, the rapid disintegration of solid oral dosage forms is a critical factor influencing bioavailability and therapeutic efficacy. Superdisintegrants are key excipients that facilitate this process, ensuring that a tablet breaks down quickly when it comes into contact with physiological fluids. This guide provides a comparative analysis of the disintegration efficiency of three widely used superdisintegrants: Croscarmellose Sodium (CCS), Crospovidone (CP), and Sodium Starch Glycolate (B3277807) (SSG), supported by experimental data to aid researchers, scientists, and drug development professionals in their formulation decisions.

Mechanisms of Disintegration: A Three-Pronged Approach

The effectiveness of superdisintegrants stems from their ability to rapidly absorb water and swell, leading to the breakup of the tablet matrix. The primary mechanisms of action are swelling, wicking, and deformation recovery.[1][2][3]

  • Swelling: This is the most accepted mechanism, where the disintegrant particles absorb water and swell, creating a force that breaks apart the tablet.[1][2][4] Sodium starch glycolate is a prime example of a superdisintegrant that functions primarily through swelling.[2]

  • Wicking: This process involves the drawing of water into the tablet through capillary action along the porous network of the disintegrant.[1][3] This action reduces the adhesive forces between drug and excipient particles. Croscarmellose sodium, with its fibrous structure, is known to exhibit a strong wicking action.[1][3]

  • Deformation Recovery: Some superdisintegrants, like crospovidone, are highly compressible.[4] During tablet compression, these particles undergo plastic deformation. Upon contact with water, they return to their original shape, causing the tablet to break apart.[2]

It's important to note that for many superdisintegrants, a combination of these mechanisms contributes to their overall efficiency.[1][4]

Comparative Performance Data

The selection of an appropriate superdisintegrant and its concentration is crucial for achieving desired disintegration times and dissolution profiles. The following tables summarize quantitative data from various studies, comparing the performance of CCS, CP, and SSG.

Table 1: Disintegration Time of Orally Disintegrating Tablets (ODTs)

SuperdisintegrantConcentration (%)Disintegration Time (seconds)Reference
Croscarmellose Sodium (Ac-Di-Sol)2~20-30[5]
Crospovidone (PVP XL-10)5~25-35[5]
This compound (Glycolys)5~30-40[5]
Croscarmellose Sodium & this compound (1:1)-19.28 ± 3.11[6][7]
Crospovidone (6%)615 ± 0.48

Note: Disintegration times can vary significantly based on the overall formulation, including the active pharmaceutical ingredient (API), other excipients, and tablet hardness.

A study on orally disintegrating tablets (ODTs) found that croscarmellose sodium (Ac-Di-Sol) was the most effective, achieving rapid disintegration at a lower concentration (2%) compared to crospovidone and this compound (both at 5%).[5] At a 2% use level, only Ac-Di-Sol produced ODTs that met the USP requirement of a 30-second disintegration time across all compaction forces.[5] Another study highlighted that a combination of croscarmellose sodium and this compound can result in a very rapid disintegration time of approximately 19 seconds.[6][7]

Table 2: Wetting Time of Orally Disintegrating Tablets (ODTs)

SuperdisintegrantWetting Time (seconds)Reference
Croscarmellose Sodium17 - 21[8][9][10]
Crospovidone9 - 12[8][9][10]
This compound17 - 21[8][9][10]

Wetting time is a measure of the affinity of the tablet for water. Studies have shown that ODTs containing crospovidone exhibit a significantly shorter wetting time (9-12 seconds) compared to those with this compound or croscarmellose sodium (17-21 seconds).[8][9][10] This rapid wetting is attributed to the strong capillary action of crospovidone.[8][9][10]

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are essential.

In Vitro Disintegration Test

This test determines the time it takes for a tablet to break up into smaller particles under specified conditions.

  • Apparatus: USP Disintegration Test Apparatus.

  • Medium: 900 mL of distilled water (or other specified medium) maintained at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Operate the apparatus, raising and lowering the basket in the immersion fluid at a constant frequency of 30 ± 2 cycles per minute.

    • The disintegration time is the time at which no residue of the tablet remains on the screen of the apparatus.[11] For ODTs, the FDA guidance suggests an in vitro disintegration time of 30 seconds or less.[5]

Wetting Time Determination

This test measures the time taken for a tablet to become completely wet.

  • Apparatus: A petri dish containing a piece of tissue paper folded twice and 10 mL of water containing a water-soluble dye.

  • Procedure:

    • Place a tablet on the surface of the tissue paper.

    • Record the time required for the water to completely wet the tablet.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of superdisintegrant efficiency.

G A Define Research Question: Compare Efficiency of Superdisintegrants B Select Superdisintegrants: - Croscarmellose Sodium - Crospovidone - this compound A->B C Formulate Tablets: - Active Pharmaceutical Ingredient - Binder, Diluent, Lubricant - Varying Superdisintegrant Concentrations B->C D Characterize Pre-Compression Blend: - Bulk Density - Tapped Density - Angle of Repose C->D E Compress Tablets: - Control Tablet Weight & Hardness C->E F Evaluate Tablet Properties: - Hardness - Friability - Weight Variation E->F G Perform Disintegration Tests: - In Vitro Disintegration Time (USP) - Wetting Time F->G H Conduct Dissolution Studies F->H I Analyze and Compare Data G->I H->I J Draw Conclusions on Efficiency I->J

Caption: Workflow for Comparative Analysis of Superdisintegrants.

Conclusion

The choice of a superdisintegrant has a significant impact on the performance of a solid oral dosage form. Croscarmellose sodium often demonstrates high efficiency at low concentrations.[5] Crospovidone is notable for its rapid wetting properties.[8][9][10] this compound is a reliable option that functions primarily through swelling.[2] The optimal choice depends on the specific formulation requirements, including the properties of the API and the desired release profile. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of rapidly disintegrating drug products.

References

validating the interchangeability of different brands of sodium starch glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in solid oral dosage forms, is sourced from various manufacturers and botanical origins, leading to potential variabilities in its physicochemical properties and performance.[1][2][3] This guide provides a comprehensive comparison of different brands of sodium starch glycolate, supported by experimental data, to aid in validating their interchangeability in pharmaceutical formulations.

Key Performance Parameters and Comparative Data

The functionality of this compound is dictated by several key performance parameters. While direct quantitative comparisons across different studies are challenging due to varying experimental conditions, the following tables summarize the observed differences and trends among various SSG brands and sources.

Table 1: Physicochemical Properties of this compound from Different Sources

PropertyPotato Starch-Based SSGMaize (Corn) Starch-Based SSGRice Starch-Based SSGSago Starch-Based SSGKey Observations & Citations
Particle Size Generally larger particlesVaries by manufacturerGenerally smaller particlesCan be optimizedParticle size affects disintegrant functionality, with larger particles sometimes being more efficient.[2] Differences in particle size, surface area, and porosity have been observed among various sources.[1][4]
Swelling Capacity HighModerate to HighLowerHigh and rapidPotato starch-based SSG often exhibits the highest water absorption capacity.[5] Sago starch is also noted for being more swellable than pea and corn starch.[2][5]
Water Uptake Rate HighModerateLowHighThe rate of water penetration can be a paramount factor in the disintegration process for certain formulations.[6]
Viscosity Can form viscous gels at high concentrationsVariesLowerVariesHigh concentrations of SSG can lead to gelling, which may impede disintegration.[7] Differences in viscosity have been noted between sources.[1][2]
Surface Morphology Irregular, spherical or oval granulesPolygonal granulesPolygonal granulesOval, truncated granulesScanning electron microscopy has revealed differences in the surface morphology of SSG from different sources.[1][3]
Purity (NaCl content) Varies by brandVaries by brandVaries by brandVaries by brandThe amount of sodium chloride, a reaction by-product, can affect functionality.[2][8]

Table 2: Functional Performance of Different this compound Brands

Brand Name(s)Key CharacteristicsReported Performance & Citations
Primojel® Potato starch-basedOptimized for both degree of cross-linking and substitution.[9] Often used as a benchmark superdisintegrant.
Explotab® Potato starch-basedExhibits good flow characteristics based on Carr's Index.[3] Produced by cross-linking and carboxymethylation.[5]
Vivostar® Potato starch-basedCompared in studies with SSG produced by reactive extrusion, showing differences in particle size and sodium content.[8]
Generic/Other Sources VariesStudies have shown that while physical characteristics may differ, functional equivalence in terms of disintegration and dissolution is possible in certain formulations.[1][4] However, differences in disintegration efficiency related to purity have also been reported.[8]

Experimental Protocols for Validation

To ensure the interchangeability of different this compound brands, a series of validation tests should be performed. The following are detailed methodologies for key experiments.

Disintegration Time Test

Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.

Methodology:

  • Apparatus: USP-compliant disintegration apparatus.

  • Medium: Distilled water or other specified medium, maintained at 37 ± 2 °C.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Operate the apparatus, raising and lowering the basket in the immersion fluid at a constant frequency.

    • The disintegration time is the time at which all six tablets have disintegrated (i.e., no residue remains on the screen of the apparatus, or if residue remains, it is a soft mass having no palpably firm core).

  • Acceptance Criteria: As specified in the relevant pharmacopeia (e.g., USP <701>).

Swelling Index Test

Objective: To measure the swelling capacity of this compound in a liquid medium.

Methodology:

  • Apparatus: A 100 mL graduated cylinder.

  • Procedure:

    • Place a specified amount (e.g., 1 gram) of the this compound powder into the graduated cylinder.

    • Add a specified volume (e.g., 90 mL) of distilled water.

    • Stopper the cylinder and shake vigorously for 10 seconds.

    • Allow the cylinder to stand for a specified period (e.g., 24 hours).

    • Measure the final volume occupied by the swollen mass.

  • Calculation: Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100. A study reported a swelling index of 52±1.2% v/v for this compound.[7]

Drug Dissolution Test

Objective: To measure the rate and extent of drug release from a solid dosage form.

Methodology:

  • Apparatus: USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle).

  • Medium: Specified dissolution medium (e.g., simulated gastric or intestinal fluid), maintained at 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Operate the apparatus at the specified speed (e.g., 50 RPM).

    • At predetermined time intervals, withdraw samples of the dissolution medium.

    • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles of formulations containing different brands of SSG.

Visualizing the Validation Process

The following diagrams illustrate the key workflows and relationships in the validation of this compound interchangeability.

Experimental_Workflow cluster_0 Material Characterization cluster_1 Formulation & Manufacturing cluster_2 Performance Evaluation Physicochemical_Tests Physicochemical Tests (Particle Size, Swelling Index, etc.) Formulation Tablet Formulation (with different SSG brands) Physicochemical_Tests->Formulation Pharmacopeial_Tests Pharmacopeial Tests (pH, Heavy Metals, LoD) Pharmacopeial_Tests->Formulation Manufacturing Tablet Manufacturing (Direct Compression/Wet Granulation) Formulation->Manufacturing Disintegration_Test Disintegration Test Manufacturing->Disintegration_Test Dissolution_Test Drug Dissolution Test Manufacturing->Dissolution_Test Interchangeability_Decision Interchangeability Decision Disintegration_Test->Interchangeability_Decision Dissolution_Test->Interchangeability_Decision SSG_Brands Different Brands of SSG SSG_Brands->Physicochemical_Tests SSG_Brands->Pharmacopeial_Tests

Caption: Workflow for validating the interchangeability of different this compound brands.

Logical_Relationship SSG_Source SSG Source (Starch Origin, Manufacturer) Physicochemical_Properties Physicochemical Properties (Particle Size, Swelling, Purity) SSG_Source->Physicochemical_Properties influences Functional_Performance Functional Performance (Disintegration, Dissolution) Physicochemical_Properties->Functional_Performance impacts Tablet_Performance Overall Tablet Performance Functional_Performance->Tablet_Performance determines Formulation_Factors Formulation Factors (API Solubility, Filler Type) Formulation_Factors->Tablet_Performance influences

Caption: Factors influencing the performance of this compound in a tablet formulation.

Conclusion

While different brands of this compound may exhibit variations in their physical and chemical properties, these differences do not always translate to significant changes in functional performance.[1][4] However, it is crucial for researchers and formulation scientists to conduct thorough validation studies to ensure the interchangeability of SSG from different sources for a specific drug product. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions regarding the selection and validation of this compound in pharmaceutical development.

References

The Science of Disintegration: A Comparative Look at Superdisintegrants' Swelling and Wicking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right superdisintegrant is a critical factor in the formulation of oral solid dosage forms. The rapid disintegration of a tablet is paramount for ensuring timely dissolution and bioavailability of the active pharmaceutical ingredient (API). This guide provides a comparative assessment of the swelling and wicking properties of three widely used superdisintegrants: Crospovidone, Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG), supported by experimental data and detailed methodologies.

The primary mechanisms by which superdisintegrants facilitate tablet breakup are swelling and wicking. Swelling involves the absorption of water by the disintegrant particles, leading to an increase in their volume and the generation of internal pressure that breaks the tablet matrix apart. Wicking, on the other hand, is the process of drawing water into the tablet through capillary action, which weakens the bonds between particles and promotes disintegration.[1] A combination of these two mechanisms is often responsible for the overall disintegration process.

Comparative Analysis of Swelling and Wicking Properties

The effectiveness of a superdisintegrant is determined by the rate and extent of its swelling and wicking actions. The following tables summarize quantitative data from various studies, offering a comparative look at these key properties for Crospovidone, Croscarmellose Sodium, and this compound.

Table 1: Comparison of Swelling Properties of Superdisintegrants

PropertyCrospovidoneCroscarmellose Sodium (CCS)This compound (SSG)
Swelling Index (% v/v) 58 ± 1.5[2]65 ± 1.7[2]52 ± 1.2[2]
Swelling Volume (ml/g) LowerHigherHighest
Swelling Pressure High and Rapid IncreaseHighMedium
Hydration Capacity (g/g) LowerHigherHigher
Mechanism of Action Primarily wicking and some swelling/shape recovery[2][3]Swelling and wicking[4]Predominantly swelling[5]
Gelling Tendency Minimal to no gel formation[6]Forms a gel-like layer[3]Forms a viscous gel, especially at high concentrations[2]

Table 2: Comparison of Wicking and Related Properties of Superdisintegrants

PropertyCrospovidoneCroscarmellose Sodium (CCS)This compound (SSG)
Wetting Time Fastest[7][8]Moderate[7]Slowest[7]
Water Absorption Ratio LowerHigherHighest[9]
Liquid Penetration Rate RapidModerateSlower[6]
Capillary Action High[3]Moderate[10]Lower

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.

Determination of Swelling Index

The swelling index is a measure of the increase in volume of a superdisintegrant upon contact with water.

Methodology:

  • A specific weight (e.g., 1 gram) of the superdisintegrant powder is carefully introduced into a 10 mL graduated cylinder.

  • The initial volume of the powder is recorded.

  • The cylinder is then filled with a specified volume of purified water (e.g., 10 mL).

  • The mixture is allowed to stand for a defined period (e.g., 24 hours) to allow for complete swelling.

  • The final volume occupied by the swollen superdisintegrant is recorded.

  • The swelling index is calculated using the following formula: Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100

Measurement of Wicking Rate (Capillary Action)

The wicking rate assesses the speed at which a liquid is drawn into a porous material by capillary forces.

Methodology:

  • A compact of the superdisintegrant powder is prepared using a hydraulic press at a defined compression force.

  • The compact is suspended vertically with its lower edge just touching the surface of a liquid (e.g., purified water containing a dye for visualization) in a reservoir.

  • The height to which the liquid travels up the compact is measured at regular time intervals.

  • The wicking rate can be determined by plotting the height of liquid penetration against time and calculating the slope of the initial linear portion of the curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanisms of tablet disintegration and the experimental workflows.

experimental_workflow_swelling_index start Start weigh Weigh 1g of Superdisintegrant start->weigh volume_initial Record Initial Volume (Vi) weigh->volume_initial add_water Add 10mL of Purified Water volume_initial->add_water stand Allow to Stand for 24 hours add_water->stand volume_final Record Final Volume (Vf) stand->volume_final calculate Calculate Swelling Index: ((Vf - Vi) / Vi) * 100 volume_final->calculate end_node End calculate->end_node

Experimental Workflow for Determining Swelling Index.

experimental_workflow_wicking_rate start Start prepare_compact Prepare Superdisintegrant Compact start->prepare_compact suspend_compact Suspend Compact Vertically prepare_compact->suspend_compact touch_liquid Lower Compact to Touch Liquid Surface suspend_compact->touch_liquid measure_height Measure Height of Liquid Penetration at Intervals touch_liquid->measure_height plot_data Plot Height vs. Time measure_height->plot_data calculate_rate Calculate Wicking Rate (Initial Slope) plot_data->calculate_rate end_node End calculate_rate->end_node

Experimental Workflow for Measuring Wicking Rate.

tablet_disintegration_mechanism cluster_swelling Swelling Mechanism cluster_wicking Wicking Mechanism water_absorption_s Water Absorption by Disintegrant Particles volume_increase Increase in Particle Volume water_absorption_s->volume_increase internal_pressure Generation of Internal Pressure volume_increase->internal_pressure tablet_disintegration Tablet Disintegration internal_pressure->tablet_disintegration Breaks Matrix water_penetration_w Water Penetration into Tablet Pores (Capillary Action) bond_weakening Weakening of Inter-particle Bonds water_penetration_w->bond_weakening bond_weakening->tablet_disintegration Particle Separation

Logical Relationship of Swelling and Wicking in Tablet Disintegration.

Conclusion

The selection of an appropriate superdisintegrant is a multifaceted decision that depends on the specific formulation requirements, including the properties of the API and other excipients.

  • Crospovidone is often favored for its rapid wicking action and minimal gelling, which can be advantageous for formulations where rapid water penetration is desired without the formation of a viscous barrier.[6][7] Its effectiveness is less affected by pH variations.

  • Croscarmellose Sodium exhibits a dual mechanism of both swelling and wicking, providing a robust disintegration capability.[4] Its fibrous nature contributes to its efficient water uptake.[10]

  • This compound is a powerful swelling agent, capable of absorbing a significant amount of water.[5] However, its tendency to form a gel at higher concentrations can sometimes impede disintegration and dissolution.[2]

By understanding the distinct swelling and wicking profiles of these superdisintegrants, formulation scientists can make more informed decisions to optimize tablet disintegration and, ultimately, enhance the therapeutic efficacy of oral drug products. Further investigation into the interplay of these properties with other formulation variables is crucial for the development of robust and effective solid dosage forms.

References

The Great Disintegration Debate: A Quantitative Showdown Between Natural and Synthetic Superdisintegrants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of natural and synthetic superdisintegrants reveals a nuanced landscape where both categories show significant promise in enhancing drug delivery. While synthetic options often provide consistency, emerging research highlights the potent and sometimes superior performance of natural alternatives, which also boast advantages like biocompatibility and sustainability.

In the pharmaceutical industry, the rapid disintegration of solid dosage forms is crucial for ensuring timely drug dissolution and bioavailability. Superdisintegrants are key excipients that facilitate this process. A growing body of research has focused on comparing the efficacy of natural superdisintegrants, derived from plant sources, against their synthetic counterparts. This guide provides a quantitative comparison of their performance based on key experimental parameters, offering researchers, scientists, and drug development professionals a data-driven overview.

Comparative Efficacy: A Data-Driven Analysis

The effectiveness of a superdisintegrant is measured by several key performance indicators, including disintegration time, wetting time, water absorption ratio, and in vitro drug release. The following tables summarize the quantitative data from various studies, comparing popular natural and synthetic superdisintegrants.

Disintegration Time

Disintegration time is the most critical parameter for evaluating a superdisintegrant. It is the time taken for a tablet to break up into smaller particles when placed in a liquid medium. Studies have shown that natural superdisintegrants can be highly effective, with some even outperforming synthetic options.

For instance, in a study comparing superdisintegrants for fast-dissolving tablets of Salbutamol Sulphate, the natural superdisintegrant Plantago ovata mucilage demonstrated a remarkably short disintegration time.[1] Similarly, another study found that tablets formulated with natural disintegrants were superior to those with synthetic polymers.[2][3][4]

Superdisintegrant (Concentration)DrugDisintegration Time (seconds)Reference
Natural
Plantago ovata mucilage (10%)Salbutamol Sulphate< 15[1]
Plantago ovata husk powder (10%)Salbutamol Sulphate< 20[1]
Hibiscus rosa sinensis mucilageLevocetirizine30[5]
Isabgol Mucilage (F6)Chlorpheniramine maleate7 ± 0.1[6]
FenugreekAceclofenacEffective at 30% concentration[7]
Synthetic
Croscarmellose Sodium (10%)Salbutamol Sulphate< 25[1]
Sodium Starch Glycolate (B3277807) (10%)Salbutamol Sulphate< 30[1]
Kyron T-314 (2.4%)Levocetirizine30[5]
Crospovidone (4%)Bambuterol HCl10[8]
Croscarmellose sodium (F9)Chlorpheniramine maleate33 ± 0.3[6]
Wetting Time and Water Absorption Ratio

Wetting time, the time it takes for a tablet to be completely wetted by a liquid, and the water absorption ratio, which indicates the capacity of the disintegrant to absorb water, are crucial for predicting disintegration behavior. Natural superdisintegrants often exhibit excellent water absorption and swelling properties.[6]

For example, Plantago ovata mucilage has been shown to have a higher swelling index compared to synthetic options like sodium starch glycolate and croscarmellose sodium.[9][10] One study found that Isabgol mucilage demonstrated the quickest wetting time among the tested superdisintegrants.[6]

SuperdisintegrantWetting Time (seconds)Water Absorption Ratio (%)Reference
Natural
Hibiscus rosa sinensis mucilage3495[5]
Isabgol Mucilage (F6)15.3 ± 0.5102.6 ± 0.5[6]
Tulasi powder (F3)40.3 ± 1.561.6 ± 0.8[6]
Synthetic
Kyron T-3143495[5]
Croscarmellose Sodium--[5]
Croscarmellose sodium (F9)--[6]
In Vitro Drug Release

Ultimately, the goal of rapid disintegration is to enhance drug dissolution. Comparative studies on in vitro drug release often show that the choice of superdisintegrant significantly impacts the dissolution profile.

SuperdisintegrantDrug% Drug Release (Time)Reference
Natural
Guargum (G2)Diclofenac (B195802) sodium94.70% (60 min)[11]
Banana powderLevofloxacin HCl95%[12]
Aegle marmelos mucilage (8% w/w)Meclizine hydrochloridet50% 2.1 min[13]
Synthetic
This compound (S2)Diclofenac sodium86.12% (60 min)[11]
This compound, Crospovidone, Croscarmellose sodiumLevofloxacin HCl88%[12]
CrospovidoneMeclizine hydrochloride-[13]

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is essential to understand the methodologies employed. Below are detailed protocols for the key experiments cited.

Disintegration Time Test

The disintegration time of the tablets is determined using a USP disintegration test apparatus.

  • Apparatus: USP Disintegration Apparatus.

  • Medium: 900 mL of purified water or a specified buffer solution (e.g., phosphate (B84403) buffer pH 6.8).

  • Temperature: Maintained at 37 ± 2 °C.

  • Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is started, and the time taken for all six tablets to disintegrate completely (i.e., pass through the screen) is recorded. According to the European Pharmacopoeia, mouth dissolving tablets should disintegrate in less than 3 minutes.[3][14]

Disintegration_Test_Workflow cluster_setup Apparatus Setup cluster_procedure Test Procedure A Fill Beaker with 900mL Medium B Set Temperature to 37 ± 2 °C A->B C Place One Tablet in Each of the Six Tubes B->C D Start Apparatus C->D E Observe Disintegration D->E F Record Time for Complete Disintegration E->F

Workflow for Disintegration Time Test
Wetting Time and Water Absorption Ratio Test

This test measures the time for complete wetting and the water absorption capacity of the tablet.

  • Apparatus: A Petri dish containing a piece of tissue paper folded twice and 10 mL of water.

  • Procedure for Wetting Time: A tablet is carefully placed on the surface of the tissue paper. The time required for water to reach the upper surface of the tablet is recorded as the wetting time.

  • Procedure for Water Absorption Ratio: The wetted tablet is weighed. The water absorption ratio (R) is calculated using the formula: R = 100 × (Wa - Wb) / Wb, where Wb is the weight of the tablet before and Wa is the weight of the tablet after water absorption.

Wetting_Test_Workflow cluster_setup Test Setup cluster_wetting_time Wetting Time Measurement cluster_absorption_ratio Water Absorption Ratio Calculation A Place Folded Tissue Paper in Petri Dish B Add 10mL of Water A->B C Place Tablet on Tissue Paper B->C D Record Time for Complete Wetting C->D E Weigh Wetted Tablet (Wa) D->E G Calculate R = 100 * (Wa - Wb) / Wb E->G F Weigh Dry Tablet (Wb) F->G

Workflow for Wetting Time and Water Absorption Ratio
In Vitro Dissolution Test

This test evaluates the rate and extent of drug release from the tablet.

  • Apparatus: USP Dissolution Testing Apparatus (e.g., Type II - Paddle Apparatus).

  • Medium: 900 mL of a specified dissolution medium (e.g., phosphate buffer pH 6.8).

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Rotation Speed: Typically 50 or 75 rpm.

  • Procedure: The tablet is placed in the dissolution vessel. At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method (e.g., UV-Visible Spectrophotometry).

Dissolution_Test_Workflow cluster_setup Apparatus Setup cluster_procedure Test Procedure A Fill Vessel with 900mL Dissolution Medium B Set Temperature to 37 ± 0.5 °C A->B C Set Paddle Speed (e.g., 50 rpm) B->C D Place Tablet in Vessel C->D E Withdraw Samples at Time Intervals D->E F Analyze Drug Content E->F G Plot % Drug Release vs. Time F->G

Workflow for In Vitro Dissolution Test

Conclusion

The quantitative data clearly indicates that both natural and synthetic superdisintegrants are effective in promoting rapid tablet disintegration and drug release. While synthetic superdisintegrants like croscarmellose sodium and this compound are widely used and offer consistent performance, natural alternatives such as Plantago ovata mucilage, guar (B607891) gum, and various plant-derived mucilages demonstrate comparable and, in some cases, superior efficacy.

The choice between a natural and a synthetic superdisintegrant will depend on various factors, including the specific drug, the desired release profile, and considerations of cost, biocompatibility, and sustainability.[15][16] As research in this area continues, natural superdisintegrants are poised to play an increasingly important role in the development of patient-friendly and effective oral drug delivery systems.

References

A Comparative Guide to the Validation of Spectroscopic Methods for the Characterization of Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern spectroscopic methods—Near-Infrared (NIR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—against traditional pharmacopeial methods for the characterization of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in pharmaceutical formulations. This document outlines the validation of these techniques for key quality attributes of SSG, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Introduction to Sodium Starch Glycolate and its Characterization

This compound is the sodium salt of a carboxymethyl ether of starch. Its efficacy as a disintegrant is influenced by its physicochemical properties, including the degree of substitution (DS), moisture content, and the level of impurities such as sodium chloride.[1] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) prescribe official methods for the determination of these critical quality attributes.[2] While reliable, these traditional methods can be time-consuming and involve the use of wet chemistry.

Spectroscopic techniques offer a rapid, non-destructive, and often more efficient alternative for the routine analysis of pharmaceutical excipients.[3][4] However, the adoption of these methods requires rigorous validation to ensure they are fit for their intended purpose, in accordance with guidelines such as ICH Q2(R1).

Comparison of Analytical Methods

The following tables summarize the performance of spectroscopic and traditional methods for the key quality attributes of this compound.

Degree of Substitution (DS)

The degree of substitution is a critical parameter that influences the swelling properties and, consequently, the disintegration performance of SSG.[1][5]

MethodPrincipleSample PreparationAnalysis TimeValidation Parameters
Pharmacopeial Method (Titration) Acid-base titration of the carboxylic acid groups after conversion from the sodium salt.Washing with ethanol (B145695) to remove interfering substances, followed by acid treatment.Several hoursHigh accuracy and precision when properly performed.
FTIR Spectroscopy with Chemometrics Correlation of the intensity of the carbonyl (C=O) stretch of the carboxymethyl group to the DS, often requiring a chemometric model.Minimal; typically analysis of the dry powder.MinutesRequires a robust calibration model. Good predictive ability can be achieved with proper validation.
Alternative Pharmacopeial Method (AAS) Determination of sodium content using Flame Atomic Absorption Spectrometry, which is then used to calculate the DS.Digestion of the sample with nitric acid.1-2 hoursHigh sensitivity and specificity for sodium.

Quantitative Data Summary: Degree of Substitution

ParameterPharmacopeial Method (Titration)FTIR with PLS Regression
Accuracy (Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD) < 2.0%< 2.5%
**Linearity (R²) **N/A> 0.99
Range Defined by the monographDependent on calibration set

Note: The data for FTIR with PLS Regression is illustrative and based on typical performance for similar applications, as direct comparative studies on SSG are limited.

Sodium Chloride Content

Sodium chloride is a residual impurity from the manufacturing process of SSG and its content is limited by pharmacopeias.[1]

MethodPrincipleSample PreparationAnalysis TimeValidation Parameters
Pharmacopeial Method (Potentiometric Titration) Titration with silver nitrate (B79036), where the endpoint is determined by a change in potential.[1][2][6]Dispersion of the sample in water.[1]30-60 minutesWell-established, accurate, and specific method.
Raman Spectroscopy with Chemometrics Development of a predictive model based on the correlation between Raman spectral features and the sodium chloride concentration.Minimal; direct analysis of the powder.MinutesCan be highly specific. Requires a dedicated calibration model.

Quantitative Data Summary: Sodium Chloride Content

ParameterPotentiometric TitrationRaman Spectroscopy with PLS Regression
Accuracy (Recovery) 99.0 - 101.0%[6]98.0 - 102.0%
Precision (RSD) < 1.0%[6]< 3.0%
**Linearity (R²) **> 0.999[6]> 0.98
Range Typically 0.1 - 10% w/wDependent on calibration set

Note: The data for Raman Spectroscopy is illustrative and based on typical performance for similar applications, as direct comparative studies on SSG are limited.

Moisture Content

The moisture content of SSG can affect its flowability, stability, and disintegration performance.

MethodPrincipleSample PreparationAnalysis TimeValidation Parameters
Pharmacopeial Method (Loss on Drying) Measurement of the weight loss of the sample after drying in an oven at a specified temperature.NoneSeveral hoursSimple but may not be specific for water (can include other volatile components).
Karl Fischer Titration Titration with a specific reagent that reacts stoichiometrically with water.Dissolution or suspension in a suitable solvent.10-30 minutesConsidered the "gold standard" for water content determination due to its high specificity and accuracy.[7]
NIR Spectroscopy Correlation of the absorbance in the near-infrared region, where water has characteristic absorption bands, to the moisture content.[4][8]Minimal; direct analysis of the powder, often through packaging.[4]Seconds to minutesRapid and non-destructive. Requires a robust calibration model validated against a primary method like Karl Fischer titration.[4][9]

Quantitative Data Summary: Moisture Content

ParameterLoss on DryingKarl Fischer TitrationNIR Spectroscopy with PLS Regression
Accuracy (vs. KF) Can be less accurate due to loss of other volatilesReference MethodExcellent correlation (R² > 0.99) with KF.[9]
Precision (RSD) < 5.0%< 2.0%< 2.0%
Specificity LowHighHigh (when properly calibrated)
Range WideWide (from ppm to 100%)Dependent on calibration set (e.g., 0.5 - 12% w/w).[8]

Experimental Protocols

Pharmacopeial Method: Determination of Sodium Chloride (Potentiometric Titration)
  • Sample Preparation: Accurately weigh about 1.0 g of this compound and disperse it in 100 mL of water.

  • Titration: Titrate the suspension with 0.1 M silver nitrate, determining the endpoint potentiometrically.

  • Calculation: Calculate the percentage of sodium chloride based on the volume of silver nitrate consumed.

Spectroscopic Method: NIR for Moisture Content
  • Sample Preparation: A set of SSG samples with varying moisture content (as determined by Karl Fischer titration) is prepared to serve as the calibration set.

  • Spectral Acquisition: Acquire NIR spectra of the calibration samples using a diffuse reflectance or transmittance probe.

  • Chemometric Modeling: Develop a Partial Least Squares (PLS) regression model correlating the NIR spectra to the moisture content values obtained from the Karl Fischer titration.

  • Model Validation: Validate the PLS model according to ICH Q2(R1) guidelines for accuracy, precision, linearity, and range using an independent set of samples.

Workflow for Validation of a Spectroscopic Method

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Calibration and Model Building cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Implementation start Define Analytical Target Profile select_tech Select Spectroscopic Technique (NIR, FTIR, Raman) start->select_tech instrument_setup Optimize Instrument Parameters select_tech->instrument_setup sample_prep Develop Sample Preparation Protocol instrument_setup->sample_prep select_samples Select Representative Calibration Samples sample_prep->select_samples ref_method Analyze Samples by Pharmacopeial Method select_samples->ref_method acquire_spectra Acquire Spectra of Calibration Samples select_samples->acquire_spectra build_model Build Chemometric Model (e.g., PLS) ref_method->build_model acquire_spectra->build_model accuracy Accuracy (Recovery Studies) build_model->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision specificity Specificity precision->specificity linearity Linearity & Range specificity->linearity robustness Robustness linearity->robustness validation_report Generate Validation Report robustness->validation_report routine_use Routine Analysis of This compound validation_report->routine_use monitoring Ongoing Method Performance Monitoring routine_use->monitoring

Caption: Experimental workflow for the validation of a spectroscopic method.

Conclusion

Spectroscopic methods, particularly NIR, FTIR, and Raman spectroscopy, present significant advantages over traditional pharmacopeial methods for the characterization of this compound in terms of speed and sample preparation efficiency. While the initial investment in developing and validating a robust chemometric model is required, the long-term benefits for routine quality control can be substantial.

  • NIR spectroscopy is a highly promising alternative for determining moisture content, offering a rapid and non-destructive analysis that can be implemented in-line or at-line.

  • FTIR spectroscopy provides a valuable tool for assessing the degree of substitution, a key performance-indicating attribute of SSG.

  • Raman spectroscopy shows potential for the specific and rapid quantification of impurities like sodium chloride and can also be used for determining the uniformity of SSG distribution in solid dosage forms.[3][10][11][12]

The choice of method will depend on the specific analytical needs, available instrumentation, and the desired throughput. It is crucial that any adopted spectroscopic method is thoroughly validated against the established pharmacopeial methods to ensure the continued quality and performance of pharmaceutical products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sodium Starch Glycolate, a common excipient in pharmaceutical formulations. Adherence to these guidelines will help you manage your laboratory waste effectively, minimizing environmental impact and ensuring regulatory compliance.

This compound is generally not classified as a hazardous substance; however, proper disposal is crucial to maintain a safe working environment and prevent environmental contamination.[1][2]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the material and ensure the safety of laboratory personnel.

Key Spill Response Steps:

  • Control Dust: Use dry clean-up procedures to avoid generating dust.[3][4] If necessary, lightly wet the material with water to prevent it from becoming airborne.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a dust respirator.[4]

  • Containment: Prevent the spilled material from entering drains, sewers, or waterways.[1][3]

  • Collection: Carefully sweep or shovel the spilled material into a suitable, clearly labeled container for waste disposal.[3][4]

  • Decontamination: After the bulk of the material has been removed, clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local legal requirements.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with local, state, and national regulations.[1][5]

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, well-labeled, and tightly sealed container to prevent leakage and minimize dust.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

  • Disposal Options:

    • Recycling: Whenever possible, consider recycling. It is recommended to consult the manufacturer for potential recycling options.[3]

    • Licensed Waste Disposal Service: For surplus and non-recyclable this compound, contact a licensed professional waste disposal service.[7]

    • Approved Disposal Methods: If recycling is not feasible, the material should be disposed of through incineration or burial at an approved site or in an authorized landfill.[3]

  • Container Disposal:

    • Non-contaminated Containers: Empty and non-contaminated containers should be recycled whenever possible.[1]

    • Contaminated Containers: Packaging that cannot be properly cleaned must be disposed of in the same manner as the product itself.[1]

What Not to Do:

  • Do Not Dispose of in Drains or Waterways: this compound is practically insoluble in water and should not be disposed of down the sink or into any water systems.[1][3][8]

  • Avoid Mixing with Incompatible Materials: Do not store or mix this compound waste with strong oxidizing agents.[3][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Management start Waste Generated spill Spill Occurs start->spill Unintentional Release collect Collect in Labeled Container start->collect Routine Waste spill->collect Contain & Clean Up assess_disposal Assess Disposal Options collect->assess_disposal recycle Recycle (Consult Manufacturer) assess_disposal->recycle Recycling Possible? licensed_disposal Contact Licensed Disposal Service assess_disposal->licensed_disposal No end Disposal Complete recycle->end Yes landfill_incinerate Dispose via Approved Landfill or Incineration licensed_disposal->landfill_incinerate landfill_incinerate->end

Caption: Workflow for this compound Disposal Decisions.

References

Essential Safety and Handling Protocols for Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides comprehensive safety and logistical guidance for the handling and disposal of Sodium Starch Glycolate, a widely used excipient in the pharmaceutical industry. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

This compound is generally considered a non-toxic and non-irritant material.[1] However, it is important to handle it as a potential mild irritant and to be aware of the hazards associated with dust formation.

Hazard Assessment and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, appropriate PPE should be worn to minimize exposure and prevent irritation.[2] The primary risks are associated with eye contact and the inhalation of dust.

Recommended Personal Protective Equipment
Protection Type Specific Recommendation Rationale
Eye Protection Safety glasses with side shields or goggles.[3]To prevent mechanical irritation from dust particles.[1]
Hand Protection Standard laboratory gloves (e.g., nitrile).To prevent skin contact and potential mild irritation.
Respiratory Protection A dust mask or respirator is recommended for processes that generate a large quantity of dust.[1]To prevent inhalation of airborne particles.
Body Protection A lab coat or long-sleeved clothing.[4]To protect skin from contact with the powder.

Operational and Handling Plan

A systematic approach to handling this compound, from receipt to disposal, is essential for safety and operational efficiency. The following workflow outlines the key steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Waste Disposal Receive Container Receive Container Inspect Container Inspect Container Receive Container->Inspect Container Check for damage Store in Designated Area Store in Designated Area Inspect Container->Store in Designated Area If intact Don PPE Don PPE Store in Designated Area->Don PPE Weigh/Handle in Ventilated Area Weigh/Handle in Ventilated Area Don PPE->Weigh/Handle in Ventilated Area Minimize Dust Generation Minimize Dust Generation Weigh/Handle in Ventilated Area->Minimize Dust Generation Assess Spill Assess Spill Weigh/Handle in Ventilated Area->Assess Spill If spill occurs Collect Waste Collect Waste Weigh/Handle in Ventilated Area->Collect Waste After use Ground Equipment Ground Equipment Minimize Dust Generation->Ground Equipment Prevent static discharge Clean-up Spill Clean-up Spill Assess Spill->Clean-up Spill Clean-up Spill->Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose according to Regulations Dispose according to Regulations Label Waste Container->Dispose according to Regulations

Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure

  • Receiving and Storage :

    • Upon receipt, inspect containers for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]

    • Protect from wide variations in humidity and temperature, which can cause caking.[1]

    • Avoid storage with strong oxidizing agents.[2]

  • Handling :

    • Before handling, ensure all necessary PPE is correctly worn.

    • Handle in a well-ventilated area. The use of local exhaust ventilation is recommended to keep airborne levels as low as possible.

    • Minimize dust generation during weighing and transfer.[4]

    • Dry powders can accumulate static electricity; therefore, all equipment used when handling the product must be grounded to prevent a potential dust explosion hazard.[4]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill :

    • For minor spills, clean up immediately.

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Sweep or shovel the material into a suitable, labeled container for waste disposal.[5]

    • If necessary, wet the material with water to prevent dusting.

    • Finish cleaning the area by spreading water on the contaminated surface and dispose of according to local regulations.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Place waste material in a suitable, labeled container.

  • Disposal Method : Unused this compound is not considered hazardous waste. However, disposal should be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

  • Container Disposal : Recycle containers if possible, or dispose of them in an authorized landfill.[5]

Quantitative Data

No occupational exposure limits for this compound have been established.[6] The material is generally regarded as nontoxic.[1]

Parameter Value Reference
Occupational Exposure Limits Not Established[6]
LD50/oral/rat No information available
LC50/inhalation/rat No information available

Experimental Protocols

The procedures outlined in this document are based on standard laboratory safety practices for handling powdered substances. No specific experimental protocols were cited in the safety data sheets reviewed. The key "experiment" is the safe handling of the material, for which the step-by-step procedure above serves as the protocol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.